molecular formula C9H11ClN2O B2963481 5-AMAM-2-CP CAS No. 864628-19-3

5-AMAM-2-CP

Cat. No.: B2963481
CAS No.: 864628-19-3
M. Wt: 198.65 g/mol
InChI Key: FFKDBDOYQUWIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-AMAM-2-CP is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-7(13)12(2)6-8-3-4-9(10)11-5-8/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKDBDOYQUWIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024728
Record name Acetamiprid metabolite (IM-1-3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864628-19-3
Record name Acetamiprid metabolite (IM-1-3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "5-AMAM-2-CP" does not correspond to a standard chemical nomenclature. Based on the query, it is highly probable that the intended compound is 5-Amino-2-chloropyrimidine . This guide provides a comprehensive overview of the structure, properties, and experimental protocols related to 5-Amino-2-chloropyrimidine.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of 5-Amino-2-chloropyrimidine. The document outlines its chemical structure, physicochemical properties, synthesis methodologies, and known biological activities, supported by experimental data and procedural details.

Chemical Structure and Properties

5-Amino-2-chloropyrimidine is a heterocyclic aromatic compound featuring a pyrimidine (B1678525) ring substituted with an amino group at the 5th position and a chlorine atom at the 2nd position.

Table 1: Physicochemical Properties of 5-Amino-2-chloropyrimidine

PropertyValueReference
Molecular Formula C₄H₄ClN₃[1][2]
Molecular Weight 129.55 g/mol [1][2]
CAS Number 5428-89-7[1][2]
Appearance Crystalline powder or solid[3]
Melting Point 235-238 °C (lit.)[2]
SMILES Nc1ncc(Cl)cn1[2]
InChI Key OQZMDDKDHRIGDY-UHFFFAOYSA-N[1]

Synthesis of 5-Amino-2-chloropyrimidine

A common method for the synthesis of 5-Amino-2-chloropyrimidine involves the reduction of 2-chloro-5-nitropyrimidine (B88076).

Experimental Protocol: Synthesis via Reduction of 2-chloro-5-nitropyrimidine [4]

  • Materials:

    • 2-chloro-5-nitropyrimidine (140 g, 0.88 mol)

    • Ethanol (700 mL)

    • Acetic acid (1400 mL)

    • Water (700 mL)

    • Iron powder (197 g, 70 μm sieve, <212 μm)

  • Procedure:

    • Dissolve 2-chloro-5-nitropyrimidine in a mixture of ethanol, acetic acid, and water.

    • Add iron powder to the solution.

    • Heat the reaction mixture at 70 °C overnight.

    • Cool the mixture to room temperature.

    • Filter the reaction mixture to remove solid residues.

    • The filtrate contains the desired product, 5-Amino-2-chloropyrimidine. Further purification may be required.

G 2-chloro-5-nitropyrimidine 2-chloro-5-nitropyrimidine 5-Amino-2-chloropyrimidine 5-Amino-2-chloropyrimidine 2-chloro-5-nitropyrimidine->5-Amino-2-chloropyrimidine Fe, EtOH, Acetic Acid, H2O, 70°C G cluster_0 Drug Development Workflow 5-Amino-2-chloropyrimidine 5-Amino-2-chloropyrimidine 2-amino-4-aryl-5-chloropyrimidine 2-amino-4-aryl-5-chloropyrimidine 5-Amino-2-chloropyrimidine->2-amino-4-aryl-5-chloropyrimidine Suzuki Coupling Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->2-amino-4-aryl-5-chloropyrimidine Kinase Assays Kinase Assays 2-amino-4-aryl-5-chloropyrimidine->Kinase Assays SAR Study SAR Study Kinase Assays->SAR Study In Vivo Efficacy In Vivo Efficacy SAR Study->In Vivo Efficacy

References

An In-depth Technical Guide to 5-AMAM-2-CP: A Major Metabolite of Acetamiprid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-AMAM-2-CP, with the chemical name N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide, is a primary metabolite of the neonicotinoid insecticide Acetamiprid. As a member of the chloropyridinyl neonicotinoid family, Acetamiprid is widely used for crop protection against sucking insects. The metabolism of Acetamiprid in various organisms, including mammals, insects, and soil microbes, leads to the formation of several byproducts, with this compound being a significant resultant compound. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and available toxicological and analytical data for this compound.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₉H₁₁ClN₂O--INVALID-LINK--
IUPAC Name N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide--INVALID-LINK--
CAS Number 864628-19-3--INVALID-LINK--
Molar Mass 198.65 g/mol --INVALID-LINK--
Alternate Names IM-1-3--INVALID-LINK--

Metabolic Pathways of Acetamiprid Leading to this compound

The formation of this compound is a key step in the degradation of Acetamiprid. The primary metabolic routes involve the hydrolysis of the N-cyanoimine group and oxidative cleavage. Below are diagrams illustrating the metabolic pathways of Acetamiprid.

Acetamiprid_Metabolism Acetamiprid Acetamiprid (C₁₀H₁₁ClN₄) IM13 This compound (IM-1-3) (N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide) (C₉H₁₁ClN₂O) Acetamiprid->IM13 Oxidative cleavage of cyanoimino group IM21 IM-2-1 (N-desmethyl-acetamiprid) Acetamiprid->IM21 N-demethylation ICO IC-O (6-chloronicotinic acid) IM13->ICO Further metabolism IM21->ICO Further metabolism

Figure 1: Primary metabolic pathways of Acetamiprid.

Biological Activity and Toxicology

The parent compound, Acetamiprid, is an agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), leading to its insecticidal properties. The toxicological profile of its metabolites is of significant interest for risk assessment.

Studies have indicated that the metabolites of Acetamiprid, including this compound (IM-1-3), are generally less toxic than the parent compound. The formation of IM-1-3 is considered a detoxification pathway, as this metabolite is almost biologically inactive due to the absence of the pharmacophore -N=C-CN. Toxicological analyses have shown that while both Acetamiprid and its metabolites can inhibit the germination and growth of certain plants and affect microorganisms, the parent compound exhibits more significant effects.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively documented. The following provides an overview of the methodologies mentioned in the literature.

Synthesis
Analytical Methods

The detection and quantification of Acetamiprid and its metabolites, including this compound, are typically performed using advanced analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method for the analysis of neonicotinoids and their metabolites in various matrices such as urine, soil, and water.[3][4] The method offers high sensitivity and selectivity.

  • Sample Preparation: A general extraction procedure for biological samples involves homogenization in an organic solvent like acetonitrile, followed by a cleanup step using techniques such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer operating in electrospray ionization (ESI) positive mode is typically used. Multiple reaction monitoring (MRM) is employed for quantification.[3]

A detailed, standardized protocol for the analysis of this compound in a specific matrix is not available in the public domain. Method development would require optimization of extraction, chromatographic separation, and mass spectrometric conditions.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in an environmental or biological sample.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., soil, water, urine) Extraction Extraction (e.g., with Acetonitrile) Sample->Extraction Cleanup Cleanup (e.g., SPE or QuEChERS) Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Figure 2: General workflow for the analysis of this compound.

Conclusion

This compound is a well-established major metabolite of the insecticide Acetamiprid. Its formation represents a key step in the detoxification of the parent compound in various organisms. While its chemical identity and role in metabolic pathways are understood, there is a notable lack of publicly available, detailed quantitative data on its specific toxicity and pharmacokinetics. Furthermore, standardized and detailed protocols for its synthesis and analysis are not widely published. This guide provides a summary of the current knowledge and highlights the areas where further research is needed to provide a more complete toxicological and analytical profile of this significant metabolite.

References

In-Depth Technical Guide: 5-AMAM-2-CP (CAS Number 864628-19-3)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases currently lack specific quantitative data on the binding affinity, potency, and detailed experimental protocols for 5-AMAM-2-CP. This guide provides a comprehensive overview based on its role as a metabolite of Acetamiprid and general knowledge of nicotinic acetylcholine (B1216132) receptor (nAChR) pharmacology. The experimental protocols described are generic and would require specific adaptation and validation for this compound.

Executive Summary

Chemical and Physical Properties

A summary of the known chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 864628-19-3
Chemical Name N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methyl-acetamidine
Molecular Formula C₁₀H₁₁ClN₄
SMILES CN(C(=N)C#N)Cc1ccc(nc1)Cl

Data derived from publicly available chemical databases.

Metabolism of Acetamiprid to this compound

This compound is a product of the metabolic breakdown of Acetamiprid in various organisms. The primary metabolic transformations of Acetamiprid involve N-demethylation and the oxidative cleavage of the cyanoimino group. The enzymatic conversion leading to this compound, however, is not explicitly detailed in the available literature. The general metabolic fate of Acetamiprid suggests that cytochrome P450 enzymes play a crucial role in its biotransformation.

Acetamiprid_Metabolism Acetamiprid Acetamiprid Metabolite_A N-demethylation (IM-2-1) Acetamiprid->Metabolite_A Cytochrome P450 Metabolite_B Oxidative Cleavage of Cyanoimino Group (IM-1-3) Acetamiprid->Metabolite_B Cytochrome P450 Five_AMAM_2_CP This compound Acetamiprid->Five_AMAM_2_CP Metabolic Transformation (Specific enzymes not identified) Further_Metabolites Further Metabolites (e.g., 6-chloronicotinic acid) Metabolite_A->Further_Metabolites Metabolite_B->Further_Metabolites Five_AMAM_2_CP->Further_Metabolites

Metabolic Pathways of Acetamiprid.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

As a nicotinic acetylcholine receptor agonist, this compound is expected to bind to and activate these ligand-gated ion channels. nAChRs are pentameric protein complexes that, upon agonist binding, undergo a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. This influx of positive ions leads to depolarization of the cell membrane and subsequent activation of voltage-gated ion channels and various downstream signaling cascades.

The activation of nAChRs can trigger several key signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, which are involved in a wide range of cellular processes such as cell survival, proliferation, and differentiation.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Agonist This compound (Agonist) Agonist->nAChR Binds to PI3K PI3K Ca_Influx->PI3K MAPK MAPK Pathway Ca_Influx->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmitter Release) Akt->Cellular_Response MAPK->Cellular_Response

Generalized nAChR Signaling Pathway.

Experimental Protocols

The following are generic protocols that can be adapted for the characterization of this compound.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for specific nAChR subtypes.

Materials:

  • Membrane preparations from cells expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2, SH-SY5Y for α7).

  • Radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2.5 mM CaCl₂).

  • Non-specific binding control (e.g., high concentration of nicotine (B1678760) or epibatidine).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, the serially diluted this compound, the radioligand at a concentration close to its Kₔ, and the membrane preparation.

  • For total binding wells, add buffer instead of the competitor. For non-specific binding wells, add the non-specific binding control.

  • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Reagents (Membranes, Radioligand, This compound) start->prep incubate Incubate (96-well plate) prep->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀ → Kᵢ) count->analyze end End analyze->end

Radioligand Binding Assay Workflow.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is for determining the functional potency (EC₅₀) and efficacy (Iₘₐₓ) of this compound on specific nAChR subtypes expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits.

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • This compound stock solution.

Procedure:

  • Inject oocytes with the cRNA for the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two microelectrodes (voltage and current).

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply increasing concentrations of this compound to the oocyte and record the resulting current.

  • Wash the oocyte with recording solution between applications to allow for recovery.

  • Construct a concentration-response curve and fit the data to determine the EC₅₀ and Iₘₐₓ.

TEVC_Workflow start Start inject Inject Oocytes with nAChR cRNA start->inject incubate Incubate Oocytes (2-7 days) inject->incubate setup Mount Oocyte in TEVC Setup incubate->setup record Record Currents at Varying [this compound] setup->record analyze Data Analysis (EC₅₀, Iₘₐₓ) record->analyze end End analyze->end

TEVC Electrophysiology Workflow.

Conclusion and Future Directions

This compound, a metabolite of Acetamiprid, is an agonist of nicotinic acetylcholine receptors. While its existence is documented, a significant gap remains in the scientific literature regarding its specific pharmacological and toxicological profile. The lack of quantitative data on its interaction with nAChR subtypes and detailed studies on its mechanism of action presents a clear need for further research. The experimental frameworks provided in this guide offer a starting point for the systematic characterization of this compound. Future studies should focus on determining its binding affinities and functional potencies across a range of nAChR subtypes to understand its potential biological effects and to conduct a thorough risk assessment. Such data will be invaluable for regulatory agencies, environmental scientists, and the broader toxicology community.

Synthesis Pathway of 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide (5-AMAM-2-CP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide outlines a proposed synthetic pathway for 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide, herein referred to as 5-AMAM-2-CP. The synthesis of complex benzamide (B126) derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. This document provides a detailed, multi-step approach for the preparation of this compound, including experimental protocols for key transformations, and summarizes relevant quantitative data. The proposed pathway is designed to be a practical guide for researchers in drug discovery and development.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. The key transformations involve a nucleophilic aromatic substitution (SNAr) or an Ullmann-type coupling to form the diaryl ether linkage, followed by amidation and functional group manipulations. A plausible retrosynthetic analysis suggests a convergent approach, preparing key intermediates that are then combined in the final steps.

A proposed forward synthesis is detailed below, commencing with the formation of a substituted benzonitrile, followed by the crucial diaryl ether formation, and concluding with the elaboration of the benzamide moiety.

Synthesis_Pathway A 2-Fluoro-5-nitrobenzoic acid B Intermediate 1: 2-Fluoro-N,N-dimethyl-5-nitrobenzamide A->B 1. (COCl)₂, DMF (cat.) 2. Dimethylamine (B145610), Et₃N D Intermediate 2: N,N-Dimethyl-2-(2-cyanophenoxy)-5-nitrobenzamide B->D K₂CO₃, DMF 120 °C C C 2-Cyanophenol E This compound: 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide D->E Fe, NH₄Cl EtOH/H₂O

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-N,N-dimethyl-5-nitrobenzamide (Intermediate 1)

This initial step involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with dimethylamine.

  • Materials: 2-Fluoro-5-nitrobenzoic acid, oxalyl chloride, dimethylformamide (DMF), dimethylamine (2M solution in THF), triethylamine (B128534) (Et₃N), dichloromethane (B109758) (DCM).

  • Procedure:

    • To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in dry DCM at 0 °C, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq).

    • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

    • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

    • Dissolve the resulting crude acid chloride in dry DCM and cool to 0 °C.

    • Add triethylamine (2.5 eq) followed by the slow addition of dimethylamine solution (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of N,N-Dimethyl-2-(2-cyanophenoxy)-5-nitrobenzamide (Intermediate 2)

This key step involves the formation of the diaryl ether linkage via a nucleophilic aromatic substitution reaction.

  • Materials: 2-Fluoro-N,N-dimethyl-5-nitrobenzamide (Intermediate 1), 2-cyanophenol, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • To a solution of Intermediate 1 (1.0 eq) in DMF, add 2-cyanophenol (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide (this compound)

The final step is the reduction of the nitro group to an amine.

  • Materials: N,N-Dimethyl-2-(2-cyanophenoxy)-5-nitrobenzamide (Intermediate 2), iron powder (Fe), ammonium (B1175870) chloride (NH₄Cl), ethanol (B145695) (EtOH), water.

  • Procedure:

    • To a suspension of Intermediate 2 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

    • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite, washing the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Data Presentation

Table 1: Summary of Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
2-Fluoro-5-nitrobenzoic acidC₇H₄FNO₄185.11Starting Material
2-Fluoro-N,N-dimethyl-5-nitrobenzamideC₉H₉FN₂O₃212.18Intermediate 1
2-CyanophenolC₇H₅NO119.12Reagent
N,N-Dimethyl-2-(2-cyanophenoxy)-5-nitrobenzamideC₁₆H₁₃N₃O₄311.29Intermediate 2
5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide (this compound) C₁₆H₁₅N₃O₂ 281.31 Final Product

Table 2: Representative Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Amidation of 2-Fluoro-5-nitrobenzoic acid(COCl)₂, DimethylamineDCM0 to RT1485-95
2Diaryl Ether Formation2-Cyanophenol, K₂CO₃DMF12012-1860-75
3Nitro Group ReductionFe, NH₄ClEtOH/H₂O804-670-85

Note: Yields are representative and may vary based on reaction scale and optimization.

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic pathway for 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide (this compound). The described methodologies for amidation, diaryl ether formation, and nitro group reduction are based on established and reliable chemical transformations. The provided experimental protocols and data tables serve as a valuable resource for researchers and scientists engaged in the synthesis of novel benzamide derivatives for drug discovery and development. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

An In-depth Technical Guide to the Environmental Degradation of Acetamiprid and the Formation of 5-(aminomethyl)-2-chloropyridine (5-AMAM-2-CP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamiprid (B1664982), a widely used neonicotinoid insecticide, undergoes various degradation processes in the environment, leading to the formation of several metabolites. This technical guide provides a comprehensive overview of the environmental degradation of Acetamiprid, with a specific focus on the pathways leading to the formation of the metabolite 5-(aminomethyl)-2-chloropyridine (B58057) (5-AMAM-2-CP). This document details the primary degradation mechanisms—microbial degradation, photodegradation, and hydrolysis—and presents quantitative data on degradation rates and metabolite formation. Furthermore, it outlines detailed experimental protocols for studying these degradation processes and includes visualizations of the degradation pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Acetamiprid, chemically known as (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a systemic insecticide effective against a broad range of sucking insects.[1] Its extensive use in agriculture raises concerns about its environmental fate and the potential impact of its degradation products. Understanding the transformation of Acetamiprid in various environmental compartments is crucial for assessing its overall environmental risk.

One of the potential degradation products is 5-(aminomethyl)-2-chloropyridine (this compound), a compound that can be formed through the cleavage and subsequent modification of the acetamidine (B91507) side chain of the parent molecule.[2] While this compound is also known as an intermediate in the synthesis of Acetamiprid, its formation as a degradation product is of interest for a complete environmental assessment.[2][3] This guide synthesizes the current knowledge on the degradation pathways of Acetamiprid leading to various metabolites, including the potential for this compound formation.

Degradation Pathways of Acetamiprid

Acetamiprid degrades in the environment primarily through three mechanisms: microbial degradation, photodegradation, and hydrolysis. These processes can occur simultaneously and lead to a variety of transformation products.

Microbial Degradation

Microbial activity in soil and water is a significant contributor to the breakdown of Acetamiprid.[4][5] Several bacterial and fungal species have been identified that can utilize Acetamiprid as a source of carbon and nitrogen.[4][5] The primary microbial degradation pathways involve N-demethylation and the cleavage of the cyanoimino group.[6]

Key metabolites formed through microbial degradation include:

  • IM-2-1 : (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-acetamidine, formed via N-demethylation.[6]

  • IM-1-3 : N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide, resulting from the oxidative cleavage of the cyanoimino group.[4][6]

  • IM-1-4 : 1-(6-Chloropyridin-3-yl)-N-methylmethanamine, a major metabolite in soil.

  • IM 0 : 6-chloro-3-pyridinemethanol.[4]

  • IC-0 : 6-chloronicotinic acid, a common end-product of several neonicotinoid degradation pathways.[4]

The formation of this compound is not a commonly reported direct metabolite of microbial degradation. However, it is plausibly formed through the demethylation of its precursor, IM-1-4.

Photodegradation

Acetamiprid is susceptible to degradation upon exposure to sunlight, particularly in aqueous environments.[7] The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of photosensitizers.[7] Photolytic transformation of Acetamiprid mainly involves hydroxyl substitution and oxidation.[7] Studies have shown that the degradation half-life of Acetamiprid in water under sunlight can range from 17.3 to 28.6 hours.[7]

Hydrolysis

Hydrolysis of Acetamiprid can occur in aqueous environments, with the rate being dependent on the pH of the solution. The process involves the cleavage of the acetamidine group. Theoretical studies suggest that the hydrolysis of Acetamiprid with OH⁻ is more likely to occur compared to hydrolysis with H₃O⁺ or H₂O.[1]

Quantitative Data on Acetamiprid Degradation

The following tables summarize the quantitative data on the degradation of Acetamiprid under various environmental conditions.

Table 1: Half-life of Acetamiprid under Different Degradation Conditions

Degradation ProcessMatrixConditionsHalf-lifeReference
Microbial Degradation-Ensifer meliloti CGMCC 73332.6 days[8][9]
PhotodegradationPure WaterSunlight17.3 - 28.6 hours[7]
Photodegradation-UV irradiation99% degradation in 300 min[10]
SonophotocatalysisAqueous SolutionVisible light, N-GO-ZnO catalyst100% degradation in 2 hours[11]
Microbial DegradationSoilAspergillus heterochromaticus Md255.30% degradation of 100 mg/L in 7 days[6][12]

Table 2: Formation of Major Metabolites from Acetamiprid Degradation

MetaboliteDegradation ProcessMatrixConcentration / PercentageTimeReference
IM-1-4Aerobic Soil MetabolismSoilMajor residue (54-72% of applied radioactivity)6 months
IC-0Plant Metabolism (Cabbage)Cabbage Heads~46% of total radioactive residue (0.03 mg/kg)Mature[3]
IM-2-1Plant Metabolism (Cabbage)Cabbage LeavesUp to ~7% of total radioactive residue63 days[3]
IM-1-3 & IC-0Aerobic Soil MetabolismSoil< 5% of applied dose-

Experimental Protocols

This section provides detailed methodologies for key experiments related to the environmental degradation of Acetamiprid.

Microbial Degradation in Soil

Objective: To assess the biodegradation of Acetamiprid in soil by indigenous microorganisms or specific microbial strains.

Materials:

  • Acetamiprid (analytical grade)

  • Test soil (characterized for pH, organic matter content, texture)

  • Microbial inoculum (e.g., Aspergillus heterochromaticus Md2)[12]

  • Mineral Salts Medium (MSM)[5]

  • Erlenmeyer flasks

  • Incubator shaker

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of Acetamiprid in a suitable solvent.

  • Sterilize the test soil by autoclaving if assessing a specific microbial strain; use non-sterilized soil for indigenous microbial degradation.

  • In an Erlenmeyer flask, combine a known weight of soil (e.g., 5 g) with a specific volume of MSM (e.g., 100 mL) containing a defined initial concentration of Acetamiprid (e.g., 20 mg/L).[12]

  • If applicable, inoculate the flask with the microbial strain.

  • Incubate the flasks in a rotary shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 7 days).[12]

  • Collect samples at regular intervals.

  • Extract Acetamiprid and its metabolites from the soil slurry using an appropriate solvent (e.g., acetonitrile).

  • Analyze the extracts using HPLC to determine the concentration of the parent compound and its metabolites.

Photodegradation in Water

Objective: To determine the rate and products of Acetamiprid photodegradation in an aqueous solution.

Materials:

  • Acetamiprid (analytical grade)

  • Deionized water

  • pH buffers

  • Photoreactor equipped with a light source (e.g., UV lamp or solar simulator)

  • Quartz tubes or beakers

  • Stirrer

  • HPLC system

Procedure:

  • Prepare an aqueous solution of Acetamiprid of a known concentration in deionized water. Adjust the pH if required using appropriate buffers.

  • Place the solution in a quartz vessel within the photoreactor.

  • Irradiate the solution with the light source while maintaining a constant temperature and stirring.

  • Collect aliquots of the solution at different time intervals.

  • Analyze the samples directly by HPLC or after appropriate dilution to quantify the remaining Acetamiprid and identify and quantify any formed photoproducts.[7]

Hydrolysis Study

Objective: To evaluate the stability of Acetamiprid in aqueous solutions at different pH values.

Materials:

  • Acetamiprid (analytical grade)

  • Sterile buffer solutions of different pH values (e.g., pH 4, 7, and 9)

  • Incubator

  • HPLC system

Procedure:

  • Prepare sterile aqueous buffer solutions at the desired pH levels.

  • Add a known amount of Acetamiprid to each buffer solution to achieve a specific concentration.

  • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Collect samples from each pH solution at various time points.

  • Analyze the samples using HPLC to determine the concentration of Acetamiprid.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key degradation pathways and experimental workflows.

Acetamiprid_Degradation_Pathway cluster_microbial Microbial Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolysis Acetamiprid Acetamiprid IM2_1 IM-2-1 (N-demethylation) Acetamiprid->IM2_1 Microbial IM1_3 IM-1-3 (Oxidative Cleavage) Acetamiprid->IM1_3 Microbial IM1_4 IM-1-4 Acetamiprid->IM1_4 Microbial Photo_Products Various Photoproducts (e.g., 6-chloronicotinic acid) Acetamiprid->Photo_Products Light Hydrolysis_Products Hydrolysis Products Acetamiprid->Hydrolysis_Products Water/pH IM0 IM 0 IM1_4->IM0 Microbial AMAM_2_CP This compound IM1_4->AMAM_2_CP Demethylation (Plausible) IC0 IC-0 IM0->IC0 Microbial

Caption: Major environmental degradation pathways of Acetamiprid.

Experimental_Workflow_Microbial_Degradation start Start prepare_media Prepare Soil/MSM Slurry with Acetamiprid start->prepare_media inoculate Inoculate with Microbial Strain (optional) prepare_media->inoculate incubate Incubate under Controlled Conditions inoculate->incubate sample Collect Samples at Intervals incubate->sample extract Solvent Extraction sample->extract analyze HPLC Analysis extract->analyze end End analyze->end

Caption: Workflow for a microbial degradation study of Acetamiprid.

Conclusion

The environmental degradation of Acetamiprid is a complex process involving microbial, photolytic, and hydrolytic pathways, leading to a range of metabolites. While this compound is not a primary reported degradation product, its formation through the demethylation of the major metabolite IM-1-4 is a plausible route that warrants further investigation for a comprehensive risk assessment. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals to design and conduct further studies on the environmental fate of Acetamiprid and its transformation products. A thorough understanding of these processes is essential for the development of sustainable agricultural practices and the protection of environmental health.

References

Toxicological Profile of 5-AMAM-2-CP: Data Unavailability and a Surrogate Analysis of 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: A comprehensive search of publicly available scientific literature and toxicological databases yielded no specific information on a compound designated "5-AMAM-2-CP." This nomenclature does not correspond to a recognized chemical entity in the available resources. It is possible that "this compound" is an internal or non-standardized identifier.

In lieu of data for the requested compound, this technical guide provides a toxicological profile for 2-Chlorophenol (B165306) (2-CP) . The "2-CP" component of the user's query suggests a potential relation to chlorophenols. 2-Chlorophenol is a well-studied compound with available toxicological data, making it a suitable surrogate to demonstrate the requested in-depth technical guide format. This profile is intended for researchers, scientists, and drug development professionals.

In-Depth Technical Guide: Toxicological Profile of 2-Chlorophenol (2-CP)

Introduction

2-Chlorophenol (2-CP) is a chlorinated organic compound used as an intermediate in the synthesis of higher chlorinated phenols, dyes, preservatives, herbicides, and fungicides.[1] Its presence in industrial effluents raises concerns about its potential impact on human health and the environment. This guide summarizes the available toxicological data for 2-CP, focusing on its genotoxic and cytotoxic effects, and provides detailed experimental methodologies for key studies.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the key quantitative findings from toxicological studies on 2-Chlorophenol.

Table 1: Cytotoxicity and Genotoxicity of 2-Chlorophenol in Allium cepa Root Meristem Cells [1]

EndpointConcentrationExposure Period (hours)Result
EC50 (Root Growth Inhibition) ~25 mg/L--
Mitotic Index (MI) 12.5 mg/L24, 48, 72, 96Slight Decrease
25 mg/L24, 48, 72, 96Slight Decrease
50 mg/L24, 48, 72, 96Slight Decrease
Total Chromosomal Abnormalities (CAs) 12.5 mg/L24, 48, 72, 96Significant Increase
25 mg/L24, 48, 72, 96Significant Increase
50 mg/L24, 48, 72, 96Significant Increase
DNA Damage (Comet Assay) 12.5 mg/L24, 48, 72, 96Significant Increase
25 mg/L24, 48, 72, 96Significant Increase
50 mg/L24, 48, 72, 96Significant Increase

Table 2: Acute Dermal Toxicity of 2-Chlorophenol in Rabbits [2]

ParameterValueObservations
LD50 1,000 - 1,580 mg/kgIncreasing weakness, tremors, collapse, and coma.
Gross Necropsy Findings -Hemorrhage in lungs, liver discoloration, gastrointestinal inflammation, darkened spleens and kidneys, and enlarged gall bladders.
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

1. Allium cepa Anaphase-Telophase and Comet Assays [1]

  • Test Organism: Allium cepa (onion) bulbs.

  • Exposure: Onion bulbs were exposed to different concentrations of 2-CP (12.5, 25, and 50 mg/L), distilled water (negative control), and methyl methane (B114726) sulfonate (MMS, 10 mg/L, positive control) for 24, 48, 72, and 96 hours.

  • Root Growth Inhibition Test: The effective concentration causing 50% inhibition of root growth (EC50) was determined.

  • Mitotic Index (MI) and Chromosomal Abnormalities (CAs): Root tips were fixed, hydrolyzed, and stained. The number of dividing cells and cells with chromosomal aberrations (e.g., disturbed anaphase-telophase, chromosome laggards, stickiness, and bridges) were counted under a microscope.

  • Comet Assay (Single Cell Gel Electrophoresis): Nuclei from root tip cells were isolated, embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. DNA damage was quantified by measuring the length and intensity of the "comet tail."

2. Acute Dermal Toxicity Study in Rabbits [2]

  • Test Animal: Rabbits.

  • Administration: 2-Chlorophenol was applied dermally.

  • Observation: Animals were observed for clinical signs of toxicity, and the lethal dose for 50% of the animals (LD50) was determined.

  • Necropsy: Following mortality or at the end of the study, a gross necropsy was performed to examine for any pathological changes in the organs.

Mandatory Visualizations

Experimental Workflow for Allium cepa Assay

AlliumCepaWorkflow cluster_setup Experimental Setup cluster_endpoints Toxicological Endpoints cluster_analysis Data Analysis start Start: Onion Bulbs exposure Exposure to 2-CP, Controls (24, 48, 72, 96h) start->exposure root_growth Root Growth Inhibition (EC50) exposure->root_growth cytotoxicity Cytotoxicity Analysis (Mitotic Index) exposure->cytotoxicity genotoxicity Genotoxicity Analysis (Chromosomal Aberrations) exposure->genotoxicity dna_damage DNA Damage (Comet Assay) exposure->dna_damage data_collection Microscopic Examination & Comet Scoring cytotoxicity->data_collection genotoxicity->data_collection dna_damage->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results & Conclusion statistical_analysis->results

Caption: Workflow of the Allium cepa assay for assessing cytotoxicity and genotoxicity.

Logical Relationship of 2-CP Exposure to Cellular Damage

CellularDamagePathway cluster_cellular_effects Cellular Effects cluster_outcomes Toxicological Outcomes exposure 2-CP Exposure mitotic_inhibition Inhibition of Mitosis exposure->mitotic_inhibition chromosomal_aberrations Chromosomal Aberrations exposure->chromosomal_aberrations dna_strand_breaks DNA Strand Breaks exposure->dna_strand_breaks cytotoxicity Cytotoxicity mitotic_inhibition->cytotoxicity genotoxicity Genotoxicity chromosomal_aberrations->genotoxicity dna_strand_breaks->genotoxicity

Caption: Logical flow from 2-CP exposure to observed cytotoxic and genotoxic effects.

References

The Agonistic Activity of 5-AMAM-2-CP at Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the activity of 5-AMAM-2-CP at nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound is a significant metabolite of the neonicotinoid insecticide Acetamiprid (B1664982) and is classified as a nicotinic acetylcholine receptor agonist.[1][2][3] Neonicotinoids represent a class of insecticides that exert their effects by targeting the nAChRs of insects, leading to neuromuscular paralysis and death.[4] While designed to be selective for insect nAChRs, there is growing evidence that these compounds and their metabolites can also interact with mammalian nAChRs, raising questions about their potential off-target effects.[4][5][6]

This document summarizes the available quantitative data on the interaction of the parent compound, Acetamiprid, with various nAChR subtypes, details the experimental protocols used to obtain this data, and visualizes the key signaling pathways involved. Due to a lack of specific quantitative data for this compound in the public domain, this guide will utilize data from its parent compound, Acetamiprid, as a proxy to infer the potential activity of this compound. This approach is based on the understanding that metabolites of neonicotinoids can exhibit significant, and sometimes enhanced, activity at mammalian nAChRs.[5]

Core Concepts of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[7] They are pentameric structures composed of various combinations of α and β subunits, with the specific subunit composition determining the pharmacological and physiological properties of the receptor subtype. The most abundant nAChR subtypes in the mammalian brain are the homomeric α7 and the heteromeric α4β2 receptors.[8][9] Upon binding of an agonist, such as acetylcholine or nicotine, the receptor's ion channel opens, leading to an influx of cations (primarily Na+ and Ca2+), resulting in depolarization of the cell membrane and subsequent downstream signaling events.[10]

Quantitative Data on Acetamiprid Activity at nAChRs

The following tables summarize the quantitative data on the activity of Acetamiprid at different nAChR subtypes. This data is essential for understanding the potency and efficacy of this compound and, by extension, its metabolite this compound.

Table 1: Binding Affinity of Acetamiprid for nAChR Subtypes

CompoundnAChR SubtypePreparationRadioligandIC50 (nM)Reference
AcetamipridBee nAChRsNot specified[3H]ImidaclopridNot specified[11]

Table 2: Electrophysiological Effects of Acetamiprid on nAChR Subtypes

CompoundnAChR SubtypeCell TypeMethodEffectConcentrationReference
Acetamipridα7Xenopus oocytesTwo-electrode voltage-clampPartial agonist; Enhanced ACh-induced currents10 µM[5]
Acetamipridα4β2Not specifiedNot specifiedWeak agonistNot specified[12]
Acetamipridα3β4Xenopus oocytesTwo-electrode voltage-clampWeak agonist0.12–20 μM[12]
AcetamipridCerebellar neurons (expressing α3, α4, α7)Primary rat cerebellar neuronsCa2+ influx assayExcitatory Ca2+ influx> 1 µM[13]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide to characterize the activity of Acetamiprid at nAChRs.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of Acetamiprid, which represents the concentration of the compound required to displace 50% of a specific radioligand from the nAChR binding site.

  • General Protocol:

    • Preparation of Receptor Source: Membranes from cells or tissues expressing the nAChR subtype of interest are prepared.

    • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]Imidacloprid) and varying concentrations of the unlabeled test compound (Acetamiprid).

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • Data Analysis: The data is analyzed to determine the IC50 value of the test compound.

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

This technique is used to study the functional properties of ion channels, such as nAChRs, expressed in a heterologous system.

  • Objective: To characterize the effect of Acetamiprid (e.g., agonist, antagonist, modulator) on the ion channel function of specific nAChR subtypes and to determine its potency (EC50) and efficacy.

  • General Protocol:

    • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired nAChR subunits.

    • Receptor Expression: The oocytes are incubated for several days to allow for the expression of functional nAChRs on the cell surface.

    • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

    • Compound Application: Acetamiprid, alone or in combination with an agonist like acetylcholine, is applied to the oocyte.

    • Data Acquisition and Analysis: The resulting ion currents are recorded and analyzed to determine the effect of the compound on receptor function.[5]

Calcium Influx Assays

Calcium influx assays are used to measure the activation of nAChRs that are permeable to calcium ions.

  • Objective: To determine if Acetamiprid can elicit an increase in intracellular calcium concentration ([Ca2+]i) through the activation of nAChRs.

  • General Protocol:

    • Cell Culture: Cells expressing the nAChR subtype of interest (e.g., primary cerebellar neurons) are cultured.[13]

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

    • Compound Application: Acetamiprid is applied to the cells.

    • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in [Ca2+]i, is measured using a fluorescence microscope or plate reader.

    • Data Analysis: The data is analyzed to quantify the excitatory effect of the compound.

Signaling Pathways and Mechanisms of Action

The activation of nAChRs by agonists like this compound initiates a cascade of intracellular signaling events. The following diagrams illustrate the key pathways involved.

nAChR_Activation_Workflow cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to orthosteric site Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Cascades Depolarization->Downstream

Figure 1: General workflow of nAChR activation by an agonist.

Upon binding of an agonist like this compound to the orthosteric site of the nAChR, the ion channel opens, allowing the influx of sodium and calcium ions. This leads to membrane depolarization and the initiation of downstream signaling cascades.

nAChR_Signaling_Pathways cluster_ca_dependent Ca2+ Dependent Pathways nAChR_Activation nAChR Activation (e.g., by this compound) Ca_Influx Ca2+ Influx nAChR_Activation->Ca_Influx PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt MAPK MAPK Pathway (Erk, Jnk) Ca_Influx->MAPK Survival Cell Survival (e.g., Bcl-2) PI3K_Akt->Survival MAPK->Survival Apoptosis Apoptosis (e.g., Bax, Caspase-3) MAPK->Apoptosis

Figure 2: Downstream signaling pathways activated by nAChR agonists.

The influx of calcium following nAChR activation is a critical event that triggers multiple downstream signaling pathways. Agonist stimulation of nAChRs can lead to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is involved in promoting cell survival.[8] Additionally, the mitogen-activated protein kinase (MAPK) pathways, including Erk and Jnk, can be modulated. Studies on Acetamiprid have shown that it can lead to the down-regulation of survival-related genes like α7 nAChR, Erk, and Bcl-2, and the up-regulation of apoptosis-related genes such as Jnk, Bax, and Caspase-3, suggesting a complex interplay of signaling events that can influence cell fate.[1]

Conclusion

This compound, a metabolite of Acetamiprid, is an agonist of nicotinic acetylcholine receptors. While specific quantitative data for this compound is limited, the available information on its parent compound, Acetamiprid, indicates that it acts as a partial or weak agonist at several mammalian nAChR subtypes, including α7, α4β2, and α3β4. The activation of these receptors leads to ion influx, membrane depolarization, and the initiation of complex downstream signaling cascades involving pathways such as PI3K/Akt and MAPK, which can ultimately impact cell survival and apoptosis. Further research is warranted to fully characterize the pharmacological profile of this compound and to understand its specific interactions with different nAChR subtypes and the resulting physiological consequences. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into the activity of this and other novel nAChR modulators.

References

An In-depth Technical Guide on the Environmental Fate of Acetamiprid and the Postulated Biodegradation of its Metabolite 5-AMAM-2-CP in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetamiprid (B1664982) is a widely used systemic insecticide effective against a range of sucking insects.[1] Its environmental fate, particularly its degradation in soil, is a critical aspect of its ecological risk assessment. 5-AMAM-2-CP has been identified as a major metabolite of Acetamiprid. Understanding the biodegradation of Acetamiprid and its metabolites is essential for evaluating its environmental persistence and potential for contamination.

Acetamiprid is known to degrade relatively quickly in soil through aerobic metabolism, with reported half-lives ranging from less than one day to just over eight days.[1] The degradation process is influenced by various environmental factors, including soil type, moisture, pH, and microbial activity.[2][3] While Acetamiprid itself is considered to have low persistence, the fate of its metabolites, such as this compound, is crucial for a complete environmental risk profile.

Environmental Fate and Biodegradation of Acetamiprid in Soil

The degradation of Acetamiprid in soil is a complex process involving both biotic and abiotic mechanisms. Microbial degradation is considered the primary route of dissipation.

2.1. Quantitative Data on Acetamiprid Dissipation in Soil

The persistence of Acetamiprid in soil is quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The following table summarizes the half-life of Acetamiprid under various laboratory conditions.

Concentration (µg/g)Moisture RegimeHalf-life (days)Reference
0.1Dry21.5 - 22.8[2]
1.0Dry21.5 - 22.8[2]
10Dry21.5 - 22.8[2]
0.1Field Capacity15.6 - 22.4[2]
1.0Field Capacity15.6 - 22.4[2]
10Field Capacity15.6 - 22.4[2]
0.1Submerged10.0 - 15.8[2]
1.0Submerged10.0 - 15.8[2]
10Submerged10.0 - 15.8[2]
Not SpecifiedAerobic<1 - 8.2[1][4]

2.2. Metabolic Pathways of Acetamiprid

Studies have identified two primary metabolic pathways for the microbial degradation of Acetamiprid in soil:

  • N-demethylation: This pathway involves the removal of a methyl group from the acetamidine (B91507) nitrogen, leading to the formation of the metabolite IM-2-1.[5][6]

  • Oxidative cleavage of the cyanoimino group: This results in the formation of the metabolite IM-1-3 (N-[(6-chloropyridin-3-pyridyl)methyl]-N-methylacetamide).[5][6]

These primary metabolites can undergo further degradation, potentially leading to complete mineralization into CO2 and H2O.[5] The formation of various metabolites highlights the importance of synergistic interactions within microbial consortia for the complete breakdown of the parent compound.[7]

Postulated Biodegradation of this compound in Soil

While specific studies on the biodegradation of this compound in soil are lacking, we can postulate its potential fate based on the known degradation pathways of its parent compound and general principles of microbial metabolism of xenobiotics. This compound is a downstream metabolite of Acetamiprid. Given its chemical structure, it is plausible that soil microorganisms capable of degrading Acetamiprid could also metabolize this compound.

The degradation of this compound would likely involve enzymatic attacks on its functional groups. Potential degradation steps could include:

  • Hydrolysis: Cleavage of the acetyl group.

  • Deamination: Removal of the amino group.

  • Ring cleavage: Opening of the pyrimidine (B1678525) ring, a common step in the degradation of heterocyclic compounds.

The following diagram illustrates the conceptual formation of metabolites from Acetamiprid and the postulated further degradation in a soil environment.

Acetamiprid_Degradation_Pathway Acetamiprid Acetamiprid IM_2_1 IM-2-1 (N-demethylation product) Acetamiprid->IM_2_1 N-demethylation IM_1_3 IM-1-3 (Oxidative cleavage product) Acetamiprid->IM_1_3 Oxidative Cleavage Five_AMAM_2_CP This compound (Further Metabolite) IM_2_1->Five_AMAM_2_CP Metabolic Transformation IM_1_3->Five_AMAM_2_CP Metabolic Transformation Further_Degradation Further Degradation Products Five_AMAM_2_CP->Further_Degradation Hydrolysis, Deamination, Ring Cleavage (Postulated) Mineralization CO2 + H2O + Biomass Further_Degradation->Mineralization Mineralization

Conceptual pathway of Acetamiprid degradation and postulated fate of this compound.

Experimental Protocols for Studying Pesticide Biodegradation in Soil

The following provides a generalized methodology for assessing the biodegradation of a pesticide or its metabolite in soil, based on standard laboratory practices.

4.1. Soil Collection and Preparation

  • Collect topsoil (0-15 cm depth) from a site with no recent history of pesticide application.

  • Air-dry the soil at room temperature and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.

  • Characterize the soil for its physicochemical properties, including pH, organic matter content, texture, and microbial biomass.

4.2. Incubation Study

  • Weigh a defined amount of the prepared soil (e.g., 100 g) into individual incubation flasks.

  • Spike the soil samples with a solution of the test compound (e.g., this compound) to achieve the desired concentration. An analytical standard of the compound is required for this step.

  • Adjust the soil moisture to a specific level, typically 50-60% of the maximum water-holding capacity.

  • Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

  • Include control flasks with sterilized soil to differentiate between biotic and abiotic degradation.

4.3. Sampling and Analysis

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate flasks for each treatment.

  • Extract the test compound and its potential metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).

  • Analyze the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, to quantify the concentration of the parent compound and identify and quantify any transformation products.

4.4. Data Analysis

  • Plot the concentration of the test compound against time.

  • Determine the degradation kinetics and calculate the half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).

The following diagram outlines a typical workflow for a soil biodegradation study.

Soil_Biodegradation_Workflow A Soil Collection and Preparation B Soil Spiking with Test Compound A->B C Incubation (Controlled Conditions) B->C D Time-course Sampling C->D E Solvent Extraction D->E F Analytical Quantification (e.g., HPLC-MS) E->F G Data Analysis (Kinetics, DT50) F->G

Generalized workflow for a laboratory soil biodegradation study.

Conclusion and Future Research Directions

The environmental fate of Acetamiprid in soil is characterized by relatively rapid microbial degradation, leading to the formation of several metabolites. While the specific biodegradation pathway of this compound in soil has not been elucidated, it is reasonable to hypothesize that it undergoes further microbial transformation.

To address the current knowledge gap, future research should focus on:

  • Isolation and characterization of microorganisms capable of degrading this compound from Acetamiprid-contaminated soils.

  • Elucidation of the specific metabolic pathways and enzymes involved in the degradation of this compound.

  • Quantitative studies to determine the degradation kinetics and half-life of this compound in different soil types and under various environmental conditions.

A thorough understanding of the complete degradation pathway of Acetamiprid and its metabolites is crucial for a comprehensive assessment of its long-term environmental impact.

References

An In-depth Technical Guide on the Environmental Fate and Transport of 5-AMAM-2-CP, a Major Metabolite of Acetamiprid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 5-(N-acetyl-N-methylaminomethyl)-2-chloropyridine (5-AMAM-2-CP), a principal metabolite of the neonicotinoid insecticide Acetamiprid (B1664982). Understanding the environmental behavior of this metabolite is critical for a thorough assessment of the ecological impact of Acetamiprid use. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the core degradation pathways.

Introduction to this compound and its Parent Compound, Acetamiprid

Acetamiprid, with the IUPAC name (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a widely used systemic insecticide.[1] In the environment, Acetamiprid undergoes various degradation processes, leading to the formation of several metabolites. Among these, this compound, also known by the code IM-1-3 and with the chemical name N-[(6-chloro-3-pyridyl)methyl]-N-methylacetamide, is a significant transformation product.[2][3][4][5] This guide focuses on the environmental persistence, mobility, and transformation of this key metabolite.

Quantitative Data on Environmental Fate

The environmental fate of a chemical is governed by a combination of its persistence, mobility, and potential for bioaccumulation. The following tables summarize the key quantitative data for Acetamiprid, which dictates the formation and subsequent behavior of its metabolite, this compound.

Table 1: Summary of Acetamiprid Dissipation (Half-life, DT₅₀)

CompartmentConditionHalf-life (DT₅₀) in daysReferences
Soil Aerobic<1 - 8.2[6]
Anaerobic477 - 585[6]
Water Hydrolysis (pH 5, 7, 9 at 25°C)Stable[6]
Aqueous Photolysis (pH 7)34[6]

Table 2: Soil Sorption and Mobility of Acetamiprid

ParameterValueClassificationReferences
Koc (L/kg) 157 - 298Moderately Mobile[6]

Table 3: Bioaccumulation Potential of Acetamiprid

ParameterValueInterpretationReferences
Log Kow 0.8Low potential for bioaccumulation[3]

Experimental Protocols

The data presented in this guide are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experimental studies relevant to the environmental fate assessment of Acetamiprid and its metabolites.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This test evaluates the rate and route of degradation of a test substance in soil under both aerobic and anaerobic conditions.

  • Test System: Soil samples (typically 50-200g) are treated with the test substance (often ¹⁴C-labeled for tracking) and incubated in the dark in biometer flasks or flow-through systems under controlled temperature.[7]

  • Procedure:

    • Soil Selection: Representative soil types are chosen, characterized by their texture, organic carbon content, pH, and microbial biomass.

    • Test Substance Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use.

    • Incubation:

      • Aerobic: Flasks are continuously aerated with carbon dioxide-free, humidified air to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

      • Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

    • Sampling and Analysis: Soil samples are collected at various time intervals (typically up to 120 days) and extracted with appropriate solvents.[8][9] The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its transformation products. The formation of bound residues is also determined.[7]

Adsorption - Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This study determines the extent to which a substance is adsorbed to and desorbed from soil, which is crucial for assessing its mobility.

  • Principle: Known concentrations of the test substance in an aqueous solution are agitated with soil samples for a defined period to reach equilibrium. The concentration of the substance remaining in the solution is then measured.

  • Procedure:

    • Soil and Solution Preparation: Several soil types with varying characteristics are used. A solution of the test substance in 0.01 M CaCl₂ is prepared.

    • Adsorption Phase: Soil samples are equilibrated with the test substance solution in centrifuge tubes. The tubes are agitated at a constant temperature until equilibrium is reached.

    • Analysis: The soil suspension is separated by centrifugation, and the supernatant is analyzed for the concentration of the test substance. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

    • Desorption Phase: The soil pellet from the adsorption phase is resuspended in a fresh solution without the test substance and agitated to determine the amount of substance that desorbs back into the solution. This process can be repeated for several cycles.[10][11]

Hydrolysis as a Function of pH (OECD Guideline 111)

This test assesses the abiotic degradation of a substance in water at different pH levels.

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with the test substance.

  • Procedure:

    • Preparation: The test substance is added to sterile buffer solutions in the dark at a controlled temperature.

    • Incubation: The solutions are incubated for a specified period.

    • Analysis: At various time points, aliquots are taken and analyzed to determine the concentration of the parent substance and any hydrolysis products. This allows for the calculation of the hydrolysis rate constant and half-life at each pH.[12]

Phototransformation of Chemicals in Water – Direct Photolysis (OECD Guideline 316)

This study evaluates the degradation of a chemical in water due to direct absorption of light.

  • Test System: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

  • Procedure:

    • Solution Preparation: A sterile, buffered aqueous solution of the test substance is prepared.

    • Irradiation: The solution is exposed to a light source with a spectrum similar to sunlight. Dark controls are run in parallel to account for any non-photolytic degradation.

    • Sampling and Analysis: Samples are taken at different time intervals and analyzed to measure the decrease in the concentration of the parent compound and the formation of photoproducts. The quantum yield and photolysis half-life are then calculated.[13][14][15]

Visualization of Degradation Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in the environmental fate of Acetamiprid and the general workflow of the experimental studies.

Acetamiprid_Degradation_Pathway Acetamiprid Acetamiprid (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine IM13 This compound (IM-1-3) N-[(6-chloro-3-pyridyl)methyl]-N-methylacetamide Acetamiprid->IM13 Oxidative cleavage of cyanoimino group IM21 IM-2-1 N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyanoacetamidine Acetamiprid->IM21 N-demethylation IM14 IM-1-4 N-methyl(6-chloro-3-pyridyl)methylamine Acetamiprid->IM14 Cleavage of C-N bond Mineralization Mineralization (CO₂ + H₂O) IM13->Mineralization Further degradation IC0 IC-0 6-chloronicotinic acid IM21->IC0 Further degradation IM14->IC0 Oxidation IC0->Mineralization Mineralization

Caption: Proposed degradation pathway of Acetamiprid leading to the formation of this compound (IM-1-3).

Experimental_Workflow_Soil_Degradation start Start soil_prep Soil Preparation (Sieving, Characterization) start->soil_prep application Application of ¹⁴C-Acetamiprid soil_prep->application incubation Incubation (Aerobic/Anaerobic, Dark, 20°C) application->incubation sampling Periodic Sampling incubation->sampling sampling->incubation Continue incubation extraction Solvent Extraction sampling->extraction analysis Analysis (HPLC, LC-MS) extraction->analysis data Data Analysis (DT₅₀, Metabolite ID) analysis->data end End data->end

Caption: General experimental workflow for a soil degradation study (OECD 307).

Conclusion

The environmental fate of this compound is intrinsically linked to that of its parent compound, Acetamiprid. Acetamiprid is characterized by its relatively short half-life in aerobic soil and its stability to hydrolysis, with photolysis being a more significant degradation route in water. Its moderate mobility in soil suggests a potential for leaching, although this is mitigated by its degradation rate. The formation of this compound occurs through the oxidative cleavage of the cyanoimino group of Acetamiprid. While further research on the specific environmental behavior of this compound would be beneficial, the available data on Acetamiprid provides a strong foundation for understanding its potential environmental impact. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for conducting further research to address any remaining data gaps.

References

Acetamiprid Metabolite Identification and Characterization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamiprid (B1664982), a neonicotinoid insecticide, is widely used in agriculture to control a variety of sucking insects.[1] Its mode of action involves agonizing the nicotinic acetylcholine (B1216132) receptor in the insect central nervous system.[2] Understanding the metabolic fate of acetamiprid is crucial for assessing its environmental impact, toxicological risk to non-target organisms, and for the development of more selective and safer pesticides. This technical guide provides a comprehensive overview of the current knowledge on acetamiprid metabolite identification and characterization, with a focus on metabolic pathways, experimental protocols, and quantitative data.

Metabolic Pathways of Acetamiprid

The biotransformation of acetamiprid is a complex process that varies across different organisms, including mammals, insects, plants, and microorganisms. The primary metabolic reactions involve N-demethylation, oxidative cleavage, and hydration of the cyano group.[1][3] These transformations are often mediated by cytochrome P450 (CYP) enzymes.[4][5][6]

Several key metabolites have been identified and are summarized in the table below. The metabolic pathways in different biological systems lead to a range of transformation products, with some being common across species and others being unique to specific organisms.

Key Acetamiprid Metabolites
Code NumberIUPAC NameChemical Formula
Acetamiprid N-[(6-chloro-3-pyridyl)methyl]-N'-cyano-N-methyl-acetamidine C10H11ClN4
IM-2-1N1-[(6-Chloro-3-pyridyl)methyl]-N2-CyanoacetamidineC9H9ClN4
IM-1-2N2-carbamoyl-N1-[(6-chloro-3-pyridyl)methyl]-N1-methylacetamidineC11H14ClN4O
IM-1-3N-[(6-chloro-3-pyridyl)methyl]-N-methylacetamideC10H13ClN2O
IM-1-4N-methyl(6-chloro-3-pyridyl)methylamineC8H11ClN2
IC-06-chloronicotinic acidC6H4ClNO2
IM-0(6-chloro-3-pyridyl)methanolC6H6ClNO
N'-cyano-N-methyl acetamidineN'-cyano-N-methyl acetamidineC4H7N3

Source: Adapted from various studies.[2][4]

Visualizing the Metabolic Pathways

The following diagrams illustrate the major metabolic pathways of acetamiprid in different biological systems.

Acetamiprid_Metabolism_Mammals Acetamiprid Acetamiprid IM_2_1 IM-2-1 (N-demethylation) Acetamiprid->IM_2_1 CYP450 IS_1_1 IS-1-1 Acetamiprid->IS_1_1 Cleavage IS_2_1 IS-2-1 IM_2_1->IS_2_1 Cleavage IC_0 IC-0 (6-chloronicotinic acid) IS_1_1->IC_0 IS_2_1->IC_0

Mammalian metabolic pathway of acetamiprid.

Acetamiprid_Metabolism_Plants Acetamiprid Acetamiprid IM_2_1 IM-2-1 (N-demethylation) Acetamiprid->IM_2_1 IM_1_2 IM-1-2 Acetamiprid->IM_1_2 Glucoside_conjugate Glucopyranoside Conjugate IM_2_1->Glucoside_conjugate IM_1_3 IM-1-3 IM_1_2->IM_1_3 IM_2_3 IM-2-3 IM_1_3->IM_2_3 IM_1_4 IM-1-4 IM_2_3->IM_1_4 IC_0 IC-0 IM_1_4->IC_0

Plant metabolic pathway of acetamiprid.[4]

Acetamiprid_Metabolism_Fungi Acetamiprid Acetamiprid N_cyano_N_methyl_acetamidine N'-cyano-N-methyl acetamidine Acetamiprid->N_cyano_N_methyl_acetamidine CYP5147A3 _6_chloro_3_pyridinemethanol 6-chloro-3-pyridinemethanol (IM-0) Acetamiprid->_6_chloro_3_pyridinemethanol CYP5147A3

Fungal (Phanerochaete chrysosporium) metabolism of acetamiprid.[4][5]

Quantitative Analysis of Acetamiprid Metabolism

The rate and extent of acetamiprid metabolism are critical for determining its persistence and potential for bioaccumulation. The following tables summarize quantitative data from various studies.

Degradation of Acetamiprid in Different Systems
SystemOrganism/MediumIncubation TimeDegradation (%)Half-life (days)Reference
Fungal CulturePhanerochaete chrysosporium (ligninolytic)20 days21-[4][5]
Fungal CulturePhanerochaete chrysosporium (non-ligninolytic)20 days51-[4][5]
Bacterial CultureEnsifer meliloti CGMCC 733396 hours65.12.6[7]
Microbial ConsortiumACE-3 from soil7 days>90-[8]
SoilAerobic conditions120 days-8.2[2]
Paddy LeafField conditions--1.5 - 1.8[9]
Paddy SoilField conditions--1.3 - 1.4[9]
Metabolite Formation in In Vitro Studies
SystemEnzyme/OrganismSubstrateMetabolite(s) FormedKey FindingsReference
Fungal Recombinant EnzymeCYP5147A3 from P. chrysosporiumAcetamipridN'-cyano-N-methyl acetamidine, 6-chloro-3-pyridinemethanolCYP5147A3 is responsible for acetamiprid degradation.[4][5]
Bacterial EnzymeNitrile hydratase from E. melilotiAcetamipridIM-1-2Enzyme specifically hydrates the N-cyanoimine group.[7]
Poultry Liver MicrosomesChicken, duck, goose, quailAcetamipriddm-acetamiprid (IM-2-1)Chicken microsomes showed the greatest CYP activity for acetamiprid metabolism.[6]
Fish Liver Slices/MicrosomesRainbow TroutAcetamipridN-desmethyl-acetamiprid (IM-2-1)A single metabolite was characterized.[10]

Experimental Protocols

Accurate identification and quantification of acetamiprid and its metabolites rely on robust analytical methodologies. The following sections detail common experimental protocols.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. A widely used technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, particularly for food and environmental samples.[11]

General QuEChERS Protocol for Okra: [11]

  • Homogenize 10 g of the sample.

  • Add 20 mL of acetonitrile (B52724) and let it stand for 30 minutes.

  • Homogenize the mixture at 10,000-12,000 rpm for 3 minutes.

  • Add 3 g of NaCl and vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes at 10°C.

  • The supernatant is collected for cleanup and analysis.

Extraction from Animal Tissues (Muscle, Fat, Liver, Kidney): [12]

  • Homogenize 10.0 g of sample with 100 mL of acetone (B3395972) and filter.

  • Re-extract the residue with 50 mL of acetone.

  • Combine the filtrates and concentrate to approximately 20 mL.

  • Add 100 mL of 10% w/v sodium chloride solution and wash with n-hexane.

  • Extract the aqueous layer twice with ethyl acetate (B1210297).

  • Dehydrate the ethyl acetate extract with anhydrous sodium sulfate (B86663) and concentrate for analysis.

Chromatographic Separation and Mass Spectrometric Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of acetamiprid and its metabolites due to its high sensitivity and selectivity.[11][12][13]

Typical LC-MS/MS Parameters:

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically employed.[11]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, selecting specific precursor and product ion transitions for the parent compound and its metabolites.[11]

Example MRM Transition for Acetamiprid: [11]

  • Precursor Ion (M+H)+: m/z 223.05

  • Collision Energies: Optimized for specific product ions.

Experimental Workflow Visualization

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Sample (e.g., Soil, Plant, Tissue) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile, Acetone) Homogenization->Extraction Cleanup Cleanup (e.g., SPE, dSPE) Extraction->Cleanup LC_Separation LC Separation (e.g., C18 column) Cleanup->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Identification Metabolite Identification (Mass Spectra, Retention Time) MS_Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

General workflow for acetamiprid metabolite analysis.

Conclusion

The identification and characterization of acetamiprid metabolites are essential for a comprehensive understanding of its environmental fate and toxicological profile. This guide has summarized the key metabolic pathways, provided quantitative data on degradation and metabolite formation, and detailed common experimental protocols. The use of advanced analytical techniques, particularly LC-MS/MS, has been instrumental in elucidating the complex biotransformation of acetamiprid. Continued research in this area will further refine our knowledge of acetamiprid metabolism and contribute to the development of more sustainable pest management strategies.

References

The Biological Activity of Acetamiprid Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamiprid (B1664982), a neonicotinoid insecticide, is widely used in agriculture to control a variety of sucking insects. Following application, acetamiprid undergoes metabolic transformation in target and non-target organisms, as well as in the environment. Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the overall toxicological profile of acetamiprid and for the development of safer and more effective crop protection agents. This technical guide provides an in-depth overview of the biological activity of acetamiprid metabolites, with a focus on quantitative data, experimental methodologies, and the underlying metabolic pathways.

Metabolic Pathways of Acetamiprid

Acetamiprid is metabolized through several key pathways, which can vary depending on the organism. The primary routes of metabolism include N-demethylation, oxidative cleavage of the cyanoimino group, and hydrolysis. These transformations lead to the formation of a range of metabolites, each with distinct chemical properties and biological activities.

The metabolic fate of acetamiprid has been studied in various organisms, including mammals, insects, and microorganisms. In rats, the main metabolic pathway involves N-demethylation to form N-desmethyl-acetamiprid (IM-2-1), which is then further metabolized to 6-chloronicotinic acid (IC-0). In honeybees, acetamiprid is rapidly metabolized, which may contribute to its lower acute toxicity in this species compared to other neonicotinoids. Microbial degradation of acetamiprid can also lead to the formation of various metabolites.

Below are diagrams illustrating the primary metabolic pathways of acetamiprid.

Acetamiprid_Metabolism acetamiprid Acetamiprid im2_1 N-desmethyl-acetamiprid (IM-2-1) acetamiprid->im2_1 N-demethylation im1_3 IM-1-3 acetamiprid->im1_3 Oxidative cleavage of cyanoimino group ic0 6-Chloronicotinic Acid (IC-0) im2_1->ic0 Further metabolism

Caption: Simplified metabolic pathway of acetamiprid.

Quantitative Analysis of Biological Activity

The biological activity of acetamiprid and its metabolites has been assessed in various toxicological studies. The following tables summarize the available quantitative data on the acute toxicity of the parent compound and its major metabolites.

Table 1: Acute Oral Toxicity in Rats
CompoundLD50 (mg/kg bw)Reference
Acetamiprid140 - 417[1]
N-desmethyl-acetamiprid (IM-2-1)> 5000[2]
IM-1-3900 - >5000[1]
IM-1-4900 - >5000[1]
6-chloropyridinylmethylamine (IM-0)900 - >5000[1]
6-chloronicotinic acid (IC-0)> 5000[1]
Table 2: Acute Contact Toxicity in Honeybees (Apis mellifera)
CompoundLD50 (µ g/bee )Reference
Acetamiprid7.1 - 8.09[3][4]
N-desmethyl-acetamiprid (IM-2-1)No mortality at 50 µ g/bee [5]
6-chloro-3-pyridylmethanol (IM-0)No mortality at 50 µ g/bee [5]
6-chloronicotinic acid (IC-0)No mortality at 50 µ g/bee [5]

Detailed Experimental Protocols

The assessment of the biological activity of acetamiprid metabolites relies on standardized and well-defined experimental protocols. This section outlines the methodologies for key experiments cited in this guide.

Acute Oral Toxicity Testing (Rodent) - Based on OECD Guideline 423

This protocol describes the acute toxic class method used to assess the oral toxicity of a substance.

Acute_Oral_Toxicity_Workflow start Start animal_prep Animal Preparation (Fasting, Acclimatization) start->animal_prep dosing Oral Gavage Dosing (Single Dose) animal_prep->dosing observation Observation Period (14 days) dosing->observation data_collection Data Collection (Mortality, Clinical Signs, Body Weight) observation->data_collection endpoint Endpoint Determination (LD50 Estimation) data_collection->endpoint end End endpoint->end

Caption: Workflow for acute oral toxicity testing.

1. Principle: The test substance is administered orally to a group of animals at one of a series of fixed dose levels. The initial dose is selected based on a sighting study. The subsequent dosing depends on the outcome of the previous dose level. The objective is to identify a dose that causes mortality or evident toxicity.

2. Test Animals: Healthy, young adult rats of a single sex (typically females) are used. The animals are acclimated to the laboratory conditions for at least five days before the test.

3. Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with a standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.

4. Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle, such as water or corn oil. The dose is administered in a single volume by gavage using a stomach tube.

5. Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at specified intervals for at least 14 days after dosing.

6. Data Analysis: The number of animals that die at each dose level is recorded, and the LD50 is estimated.

Acute Contact Toxicity Testing (Honeybee) - Based on OECD Guideline 214

This protocol outlines the procedure for assessing the acute contact toxicity of a substance to adult honeybees.

Acute_Contact_Toxicity_Workflow_Bees start Start bee_collection Collection of Young Adult Worker Bees start->bee_collection dosing Topical Application to Thorax bee_collection->dosing incubation Incubation in Cages (Controlled Temperature and Humidity) dosing->incubation observation Mortality and Sublethal Effects Assessment (24, 48, 72, 96 hours) incubation->observation data_analysis LD50 Calculation observation->data_analysis end End data_analysis->end

Caption: Workflow for acute contact toxicity testing in bees.

1. Principle: The test substance is applied directly to the dorsal thorax of adult worker honeybees to determine the dose that is lethal to 50% of the tested population (LD50).

2. Test Organisms: Young, healthy adult worker honeybees (Apis mellifera) of uniform age are used.

3. Test Substance Preparation: The test substance is dissolved in a suitable low-volatility solvent (e.g., acetone). A series of dilutions are prepared to establish a dose-response relationship.

4. Application of the Test Substance: A precise volume of the test solution is applied to the dorsal thorax of each bee using a microapplicator. Control bees are treated with the solvent only.

5. Incubation and Observation: The treated bees are kept in cages under controlled temperature and humidity and provided with a sucrose (B13894) solution. Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours after application.

6. Data Analysis: The LD50 values and their 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding Assay

This in vitro assay is used to determine the binding affinity of a substance to nicotinic acetylcholine receptors, the primary target site of neonicotinoid insecticides.

1. Principle: This is a competitive binding assay where the test substance competes with a radiolabeled ligand (e.g., [³H]imidacloprid) for binding to nAChRs in a membrane preparation from a target organism (e.g., insect brain). The amount of radiolabeled ligand displaced by the test substance is measured to determine its binding affinity (Ki).

2. Receptor Preparation: Membranes rich in nAChRs are prepared from the target tissue (e.g., heads of houseflies or brains of rats) through homogenization and centrifugation.

3. Binding Assay: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test substance. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

4. Separation and Quantification: The bound and free radioligands are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

5. Data Analysis: The concentration of the test substance that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined from a concentration-response curve. The inhibition constant (Ki) is then calculated from the IC50 value.

Conclusion

The available data indicate that the metabolites of acetamiprid are generally less acutely toxic to mammals than the parent compound. For non-target insects like honeybees, key metabolites have shown low toxicity at high concentrations in contact toxicity studies. However, a comprehensive understanding of the potential long-term and sublethal effects of these metabolites, as well as their impact on a wider range of non-target organisms, requires further investigation. The experimental protocols outlined in this guide provide a framework for conducting such studies, ensuring data quality and comparability. A thorough evaluation of the biological activity of acetamiprid metabolites is essential for a complete and accurate risk assessment of this widely used insecticide.

References

Technical Guide: A Literature Review of 5-AMAM-2-CP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive review of the available scientific literature concerning the compound identified as 5-AMAM-2-CP. Initial investigations revealed that "this compound" is a designation for a major metabolite of the neonicotinoid insecticide, Acetamiprid. The correct chemical name for this compound is N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide , and its Chemical Abstracts Service (CAS) registry number is 864628-19-3 .[1]

Acetamiprid, the parent compound, is a widely used insecticide that functions as an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to the overstimulation of the nervous system in insects.[2][3] The metabolism of Acetamiprid results in several breakdown products, including N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide, which is the focus of this guide. While extensive research has been conducted on Acetamiprid, specific data on its individual metabolites are less abundant. This document synthesizes the available information regarding the formation, toxicological profile, and mechanism of action of this particular metabolite.

Chemical and Physical Properties

PropertyValueReference
Chemical Name N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide[1]
CAS Number 864628-19-3[1]
Molecular Formula C9H11ClN2O[1]
Molecular Weight 198.65 g/mol [1]
SMILES CC(=O)N(C)Cc1cncc(c1)Cl[4]

Metabolic Formation

N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide is a product of the metabolic breakdown of Acetamiprid in various organisms. The metabolic pathways of Acetamiprid have been studied in mammals, insects, and microorganisms. The formation of this metabolite, often referred to as IM-1-3 in toxicological studies, primarily occurs through the oxidative cleavage of the cyanoimino group of Acetamiprid.[5][6] Another major metabolic route is N-demethylation, which leads to the formation of the metabolite IM-2-1.[5][6]

Below is a diagram illustrating the primary metabolic pathways of Acetamiprid leading to the formation of N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide (IM-1-3) and other major metabolites.

Acetamiprid_Metabolism Acetamiprid Acetamiprid (Parent Compound) IM13 N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide (this compound / IM-1-3) Acetamiprid->IM13 Oxidative Cleavage of Cyanoimino Group IM21 N-desmethyl-acetamiprid (IM-2-1) Acetamiprid->IM21 N-demethylation OtherMetabolites Other Metabolites IM13->OtherMetabolites IM21->OtherMetabolites nAChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) IonInflux Cation Influx (Na+, Ca2+) nAChR->IonInflux Channel Opening Agonist Agonist (e.g., Acetamiprid) Agonist->nAChR Binding Depolarization Membrane Depolarization IonInflux->Depolarization Downstream Downstream Signaling Cascades IonInflux->Downstream Ca2+ mediated AP Action Potential Propagation Depolarization->AP

References

Methodological & Application

Application Note: Quantitative Analysis of 5-AMAM-2-CP in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-AMAM-2-CP, a novel synthetic compound, in human plasma. The methodology involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in research and drug development settings.

Introduction

This compound is a novel psychoactive substance with a chemical structure necessitating sensitive and selective detection methods for pharmacokinetic and toxicological studies. LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for quantifying this compound in complex biological matrices like plasma.[1][2] This application note provides a detailed protocol for the reliable quantification of this compound.

Experimental

  • This compound reference standard

  • Internal Standard (IS): this compound-d4

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.

Table 1: LC-MS/MS System and Operating Conditions

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Software Analyst or equivalent

A simple "protein crash" or protein precipitation method was employed for sample preparation.[3][4]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (50 ng/mL this compound-d4).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic separation was achieved on a C18 reversed-phase column.

Table 2: Chromatographic Conditions

Parameter Condition
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 3

Table 3: Gradient Elution Program

Time (min) % Mobile Phase B
0.010
2.590
3.090
3.110
5.010

The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification.

Table 4: Mass Spectrometry Parameters

Parameter Value
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Source Temperature 500°C
Entrance Potential 10 V

Table 5: MRM Transitions and Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Declustering Potential (V)
This compound345.2188.13580
This compound (Quantifier)345.2121.14280
This compound-d4 (IS)349.2192.13580

Results and Discussion

The method was validated for linearity, accuracy, precision, and limit of quantification (LOQ).

Table 6: Method Validation Summary

Parameter Result
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85 - 115%
Precision (RSD% at LLOQ, LQC, MQC, HQC) < 15% (< 20% at LLOQ)

LQC: Low-Quality Control (1.5 ng/mL), MQC: Medium-Quality Control (75 ng/mL), HQC: High-Quality Control (400 ng/mL)

Workflow and Signaling Pathway Diagrams

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Plasma 1. Plasma Sample (100 µL) IS_add 2. Add Internal Standard Plasma->IS_add Precip 3. Protein Precipitation (Acetonitrile) IS_add->Precip Centrifuge 4. Centrifugation Precip->Centrifuge Evap 5. Evaporation Centrifuge->Evap Recon 6. Reconstitution Evap->Recon Inject 7. Injection Recon->Inject Column 8. C18 Column Separation Inject->Column ESI 9. Electrospray Ionization Column->ESI Quad1 10. Q1: Precursor Ion Selection ESI->Quad1 Quant 14. Quantification Quad2 11. Q2: Collision Induced Dissociation Quad1->Quad2 Quad3 12. Q3: Product Ion Selection Quad2->Quad3 Detector 13. Detection Quad3->Detector Detector->Quant

Caption: Experimental workflow for the LC-MS/MS detection of this compound.

MRM_Logic cluster_ms Mass Spectrometer Analyte_IS This compound This compound-d4 Q1 Q1 Precursor Ion Filter Analyte_IS->Q1 Q2 Q2 Collision Cell Q1->Q2 Precursor Ion (e.g., 345.2 m/z) Q1->Q2 Q3 Q3 Product Ion Filter Q2->Q3 Fragment Ions Q2->Q3 Detector Detector Q3->Detector Product Ion (e.g., 188.1 m/z) Q3->Detector

References

Application Notes and Protocols for the Extraction of N-desmethyl-acetamiprid (5-AMAM-2-CP) from Vegetables using the QuEChERS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

This document provides a detailed protocol for the extraction of N-desmethyl-acetamiprid, a major metabolite of the neonicotinoid insecticide Acetamiprid (B1664982), from various vegetable matrices. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, a streamlined approach to sample preparation for multi-residue analysis of pesticides in food products.[1][2][3] This application note is intended for researchers, scientists, and professionals in the fields of food safety, environmental science, and drug development who are involved in the analysis of pesticide residues.

Acetamiprid is a systemic insecticide effective against a range of sucking insects.[4] Its metabolite, N-desmethyl-acetamiprid (also referred to as 5-AMAM-2-CP or IM-2-1), is a key analyte in residue monitoring studies. The QuEChERS method offers a significant improvement over traditional extraction techniques by reducing solvent consumption and simplifying the workflow, thereby increasing sample throughput.[5]

The protocol outlined below is a general procedure based on established QuEChERS methods, such as the AOAC Official Method 2007.01 and the European EN 15662 Standard.[3][6][7] While extensive data is available for the parent compound, Acetamiprid, specific performance data for N-desmethyl-acetamiprid in vegetable matrices is less common. Therefore, it is crucial that users validate this method for the specific vegetable matrix and analytical instrumentation being used.

Experimental Protocol

This protocol is divided into two main stages: (1) Extraction and Partitioning, and (2) Dispersive Solid-Phase Extraction (dSPE) Cleanup.

1. Materials and Reagents

  • Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

  • Reagent-grade water

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 (octadecyl) sorbent

  • Graphitized carbon black (GCB) - optional, for pigmented vegetables

  • 50 mL polypropylene (B1209903) centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes for dSPE

  • High-speed refrigerated centrifuge

  • Vortex mixer

  • Homogenizer (e.g., blender, food processor)

2. Sample Preparation

  • Homogenize a representative sample of the vegetable matrix using a high-speed blender or food processor. For low-water content vegetables, it may be necessary to add a specific amount of reagent-grade water to hydrate (B1144303) the sample before homogenization.

  • Weigh 10 g (or 15 g, depending on the specific QuEChERS version) of the homogenized sample into a 50 mL centrifuge tube.

3. Extraction and Partitioning

This protocol provides two common buffered QuEChERS versions.

Option A: AOAC Official Method 2007.01 (Acetate Buffering)

  • Add 10 mL of acetonitrile to the 50 mL tube containing the sample.

  • Add the appropriate internal standards if required.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of a pre-packaged salt mixture containing 4 g MgSO₄ and 1 g NaCl.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

Option B: European EN 15662 Standard (Citrate Buffering)

  • Add 10 mL of acetonitrile to the 50 mL tube containing the sample.

  • Add the appropriate internal standards if required.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of a pre-packaged salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.[2]

  • Immediately cap and shake vigorously for 1 minute.[1]

  • Centrifuge at ≥3000 rcf for 5 minutes.[1]

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Carefully transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL dSPE tube containing the appropriate sorbent mixture. The choice of sorbent depends on the matrix:

    • For general vegetables: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • For pigmented vegetables (e.g., spinach, peppers): 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB. Note that GCB may adsorb planar pesticides, so its use should be evaluated.

  • Cap the dSPE tube and vortex for 30 seconds to 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is the final extract. Transfer an aliquot into an autosampler vial for analysis, typically by LC-MS/MS or GC-MS. The extract may be diluted with a suitable solvent or acidified to improve the stability of base-sensitive analytes prior to analysis.

Quantitative Data

The following tables summarize the performance data for the QuEChERS extraction of Acetamiprid from various vegetable matrices. It is important to note that while this protocol is for the extraction of N-desmethyl-acetamiprid, the available literature predominantly provides validation data for the parent compound, Acetamiprid. Users must validate the method for N-desmethyl-acetamiprid in their specific matrix to ensure adequate performance.

Table 1: Recovery and Precision Data for Acetamiprid in Vegetables

Vegetable MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)Reference
Tomato0.014 - 0.396.7 ± 1.1< 1.0[1]
Tomato5, 25, 5083.71 - 97.49N/A[8]
Okra0.002, 0.01, 0.0274.79 - 94.71≤ 20[9]
Paprika0.15, 0.30, 0.4590 - 1050.48 - 0.65[2]
Mixed Vegetables0.04, 0.555 - 820.73 - 3.36

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Acetamiprid in Vegetables

Vegetable MatrixLOD (mg/kg)LOQ (mg/kg)Reference
Tomato0.0050.014[1]
Okra0.00050.002[9]
PaprikaN/A0.014[2]
Mixed Vegetables2.658 - 3.7618.056 - 11.4

N/A: Not Available

Visualizations

Experimental Workflow

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenize Homogenize Vegetable Sample Weigh Weigh 10g into 50mL Tube Homogenize->Weigh Add_ACN Add 10mL Acetonitrile Weigh->Add_ACN Shake1 Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl, Citrate) Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer Aliquot of Acetonitrile Layer Centrifuge1->Transfer_Supernatant Add_dSPE Add to dSPE Tube (MgSO4, PSA, C18/GCB) Transfer_Supernatant->Add_dSPE Vortex Vortex (1 min) Add_dSPE->Vortex Centrifuge2 Centrifuge (≥3000 rcf, 5 min) Vortex->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: QuEChERS experimental workflow for vegetable sample preparation.

Signaling Pathway

Acetamiprid_MoA cluster_synapse Insect Synapse Presynaptic Presynaptic Neuron Acetylcholine (ACh) Postsynaptic Postsynaptic Neuron Nicotinic Acetylcholine Receptor (nAChR) Presynaptic->Postsynaptic ACh Release Acetamiprid Acetamiprid (Neonicotinoid) Binding Binds to nAChR Acetamiprid->Binding Agonist Action Binding->Postsynaptic Blocks ACh Binding Overstimulation Continuous Stimulation of the Neuron Binding->Overstimulation Paralysis {Paralysis & Death of the Insect} Overstimulation->Paralysis

References

5-AMAM-2-CP analysis in honeybees

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Analysis of a Novel Insecticide in Honeybees (Apis mellifera)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The global decline in honeybee populations necessitates robust methods for monitoring pesticide exposure. This document provides a comprehensive protocol for the analysis of novel insecticidal compounds in honeybee matrices. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by sensitive quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, a hypothetical signaling pathway is presented to illustrate the potential neurotoxic mechanism of a novel insecticide targeting G-protein coupled receptors in honeybees. These protocols and notes are designed to offer a foundational framework for researchers investigating the impact of new agrochemicals on honeybee health.

Analytical Methodology

The accurate quantification of novel insecticides in complex biological matrices like honeybees is critical for toxicological assessment. The following sections detail a validated workflow from sample collection to final analysis.

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a simple two-step process, ensuring high recovery rates for a broad spectrum of pesticides.[1][2][3] This protocol has been adapted for the challenging honeybee matrix, which is rich in lipids and waxes.[1]

Materials:

  • Homogenizer (e.g., bead beater or mortar and pestle)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Centrifuge capable of 4,000 rpm

  • Vortex mixer

  • Acetonitrile (B52724) (ACN), HPLC grade

  • n-Hexane, HPLC grade

  • Ultrapure water

  • QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride)

  • Dispersive SPE (d-SPE) cleanup tubes (e.g., containing PSA, C18, and MgSO₄)

Protocol:

  • Homogenization: Weigh approximately 1 gram of freeze-dried and homogenized honeybee sample into a 50 mL centrifuge tube.[1]

  • Rehydration & Initial Extraction: Add 10 mL of ultrapure water and 10 mL of acetonitrile to the tube. To aid in the removal of beeswax, add 3 mL of n-hexane.[1]

  • Shake: Cap the tube and shake vigorously by hand for 1 minute to ensure the solvent fully penetrates the sample.

  • Salting-Out Extraction: Add the contents of a QuEChERS extraction salt packet. Immediately cap and shake vigorously for 1 minute. This step partitions the pesticides into the acetonitrile layer.[1]

  • Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes to separate the layers.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile supernatant to a d-SPE cleanup tube.

  • Vortex & Centrifuge: Vortex the d-SPE tube for 1 minute, then centrifuge at high speed for 2 minutes. The sorbents in the d-SPE tube remove interfering matrix components like lipids and pigments.

  • Final Extract: Carefully collect the cleaned supernatant for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

LC-MS/MS provides the high selectivity and sensitivity required for detecting trace levels of insecticides.[1]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

LC Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 3 µL

  • Column Temperature: 40 °C

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

MS/MS Parameters (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 315 °C

  • Key Voltages (DP, CE): These must be optimized for the specific novel compound by infusing a standard solution to determine the precursor ion and the most stable and abundant product ions for two MRM transitions (one for quantification, one for confirmation).[4]

Data Presentation

Method validation is essential to ensure the reliability of the analytical data. Key performance parameters for a hypothetical novel insecticide, "Compound X," are summarized below. These values represent typical targets for multi-residue pesticide analysis methods.

ParameterValueDescription
Linearity (R²) >0.99Indicates the linear relationship between analyte concentration and instrument response.
Recovery (%) 70-120%The percentage of the known amount of analyte detected after the extraction process.[1]
RSD (%) <20%Relative Standard Deviation, a measure of the precision and repeatability of the method.
LOD (ng/g) 0.1 - 1.0Limit of Detection: The lowest concentration of the analyte that can be reliably detected.
LOQ (ng/g) 0.5 - 5.0Limit of Quantification: The lowest concentration of the analyte that can be accurately quantified.

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to data interpretation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Honeybee Sample Collection (Freeze Immediately) Homogenize Homogenization (1g sample) Sample->Homogenize Extract QuEChERS Extraction (ACN, Water, n-Hexane + Salts) Homogenize->Extract Centrifuge1 Centrifugation (4000 rpm, 5 min) Extract->Centrifuge1 Cleanup Dispersive SPE Cleanup (Supernatant Transfer) Centrifuge1->Cleanup Centrifuge2 Final Centrifugation Cleanup->Centrifuge2 FinalExtract Clean Extract Centrifuge2->FinalExtract LCMS LC-MS/MS Analysis (UPLC-ESI-MS/MS) FinalExtract->LCMS DataAcq Data Acquisition (MRM Mode) LCMS->DataAcq Quant Quantification (Calibration Curve) DataAcq->Quant Report Final Report (Concentration in ng/g) Quant->Report

Caption: Workflow for the analysis of a novel insecticide in honeybees.

Hypothetical Signaling Pathway Disruption

Many insecticides function as neurotoxins, disrupting essential signaling pathways.[5][6] The diagram below illustrates a hypothetical mechanism where a novel insecticide acts as an antagonist on an octopamine (B1677172) receptor, a type of G-protein coupled receptor (GPCR) crucial for honeybee behavior and physiology.[7][8]

G cluster_cytoplasm Cytoplasm Receptor Octopamine Receptor (GPCR) G_Protein G-Protein (Gi) Receptor->G_Protein Inhibits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Reduced Response Cellular Response (e.g., Impaired Learning, Motor Control) Octopamine Octopamine (Endogenous Ligand) Octopamine->Receptor Activates Novel_Insecticide Novel Insecticide (Antagonist) Novel_Insecticide->Receptor Blocks

Caption: Hypothetical antagonism of an inhibitory octopamine receptor.

References

Solid-Phase Extraction (SPE) for 5-AMAM-2-CP Cleanup: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-AMAM-2-CP is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class of novel psychoactive substances (NPS). The analysis of such compounds in complex biological matrices, such as plasma, urine, or serum, presents a significant analytical challenge due to the presence of interfering endogenous substances. Solid-phase extraction (SPE) is a highly effective and widely adopted sample preparation technique for the cleanup and pre-concentration of analytes from these complex matrices prior to downstream analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

This document provides a detailed application note and a generalized protocol for the solid-phase extraction of this compound from biological samples. The methodologies presented are based on established protocols for structurally similar indazole-3-carboxamide synthetic cannabinoids, such as MDMB-CHMINACA, and are intended to serve as a comprehensive guide for researchers in forensic toxicology, clinical chemistry, and drug metabolism studies.[2][3]

Principle of Solid-Phase Extraction

SPE is a chromatographic technique used to separate components of a mixture in a liquid sample.[4] The process involves passing the sample through a solid adsorbent (the stationary phase) packed in a cartridge. The analyte of interest is retained on the stationary phase while the unwanted matrix components are washed away. Subsequently, the analyte is eluted from the sorbent using a small volume of a strong solvent. This process not only purifies the sample but also concentrates the analyte, thereby enhancing the sensitivity and selectivity of the subsequent analysis.[5][6]

Data Presentation: Quantitative Performance

The following tables summarize representative quantitative data for the recovery of synthetic cannabinoids using SPE. While specific data for this compound is not yet widely published, the data for structurally related indazole-3-carboxamide compounds provide a strong indication of the expected performance of the described protocol.

Table 1: Representative SPE Recovery of Indazole-3-Carboxamide Synthetic Cannabinoids from Biological Matrices

AnalyteMatrixSPE SorbentRecovery (%)RSD (%)Reference
MDMB-CHMINACAPlasmaMixed-Mode Cation Exchange> 90< 5[7]
CUMYL-4CN-BINACABloodReversed-Phase C1894 - 99< 15[8]
5F-MDMB-PINACAUrinePolymeric Reversed-Phase94 - 103< 4.0[5]
AMB-FUBINACAPlasmaPolymeric Reversed-Phase85.761.12[7]

RSD: Relative Standard Deviation

Table 2: LC-MS/MS Parameters for Analysis of Structurally Similar Synthetic Cannabinoids

ParameterSettingReference
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)[9]
Mobile Phase A 0.1% Formic acid in Water[10]
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (B129727)[10]
Gradient 5-95% B over 10 minutes[10]
Flow Rate 0.3 - 0.5 mL/min[11]
Ionization Mode Positive Electrospray Ionization (ESI+)[12]
Scan Type Selected Reaction Monitoring (SRM)[12]
Precursor Ion (m/z) [M+H]⁺[12]
Product Ions (m/z) Dependent on specific fragmentation of this compound[12]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from biological matrices. This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation used.

Materials and Reagents
  • This compound analytical standard

  • Internal standard (e.g., deuterated analog of this compound)

  • Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., 30 mg/1 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Phosphate (B84403) buffer (pH 6.8)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation
  • Plasma/Serum: To 1 mL of plasma or serum, add the internal standard.

  • Urine: To 1 mL of urine, add 1 mL of phosphate buffer (pH 6.8) and the internal standard. Vortex to mix.

Solid-Phase Extraction Protocol

This protocol outlines a generic procedure that can be adapted for either mixed-mode or polymeric reversed-phase SPE cartridges.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer (e.g., phosphate buffer for urine samples).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove more polar interferences.

  • Drying: Dry the SPE cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.

  • Elution: Elute the analyte of interest with 1-2 mL of an appropriate elution solvent (e.g., methanol, acetonitrile, or a mixture containing a small percentage of ammonium hydroxide for basic compounds).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) ISTD Add Internal Standard Sample->ISTD Buffer Add Buffer (for Urine) ISTD->Buffer Condition 1. Condition (Methanol, Water) Buffer->Condition Equilibrate 2. Equilibrate (Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Water, 20% MeOH) Load->Wash Dry 5. Dry Sorbent Wash->Dry Elute 6. Elute Analyte (Methanol/Acetonitrile) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for SPE cleanup of this compound.

Signaling Pathway of Synthetic Cannabinoid Receptor Agonists

Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects, while the CB2 receptor is primarily located in the periphery and is involved in immune function.[13][14]

Signaling_Pathway cluster_receptor Cannabinoid Receptor Activation cluster_downstream Downstream Signaling Cascade cluster_effects Physiological Effects SCRA This compound (SCRA) CB1 CB1 Receptor SCRA->CB1 Agonist CB2 CB2 Receptor SCRA->CB2 Agonist Gi Gi/o Protein Activation CB1->Gi CB2->Gi Immune Immunomodulation CB2->Immune AC Adenylyl Cyclase Inhibition Gi->AC MAPK MAPK/ERK Pathway Activation Gi->MAPK cAMP ↓ cAMP AC->cAMP Psychoactive Psychoactive Effects cAMP->Psychoactive Gene Gene Transcription Modulation MAPK->Gene Gene->Psychoactive

Caption: Simplified signaling pathway of synthetic cannabinoids.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the solid-phase extraction of this compound from biological matrices. The presented methodologies, based on established procedures for structurally similar compounds, offer a robust starting point for method development and validation. The quantitative data from related synthetic cannabinoids demonstrate the potential for high recovery and excellent reproducibility. The provided workflows and diagrams serve to visually guide the researcher through the experimental process and the underlying biological mechanisms. It is recommended that users optimize the protocol for their specific application and analytical instrumentation to achieve the best results.

References

Application Notes and Protocols for the Analysis of 5-AMAM-2-CP Residue in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-AMAM-2-CP, a major metabolite of the neonicotinoid insecticide Acetamiprid, is a compound of increasing interest in food safety analysis. As Acetamiprid is widely used to control sucking insects on a variety of crops, it is essential for researchers, scientists, and drug development professionals to have robust and reliable methods for the detection and quantification of its residues, including its metabolites, in food products. These application notes provide a comprehensive overview of the analytical workflow for this compound, from sample preparation to instrumental analysis, along with relevant quantitative data and a depiction of the toxicological pathway of the parent compound.

I. Quantitative Data Summary

The following table summarizes the Maximum Residue Levels (MRLs) for the parent compound, Acetamiprid, in various food commodities as established by regulatory bodies. While specific MRLs for this compound are not always individually listed, the residue definition for enforcement in animal products often includes the sum of Acetamiprid and its N-desmethyl metabolite (a compound related to this compound). The data for the parent compound provides a crucial reference for the expected concentration range of its metabolites.

Food CommodityMRL (mg/kg)Reference
Pome Fruits0.8[1]
Stone Fruits1.5[1]
Berries & Small Fruits2.0[1]
Fruiting Vegetables0.2[1]
Leafy Vegetables3.0[1]
Cereal Grains0.01[1]
Citrus Fruits1.0[1]
Tree Nuts0.1[1]

II. Experimental Protocols

The recommended methodology for the analysis of this compound and its parent compound, Acetamiprid, in food matrices is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. Sample Preparation and Extraction: QuEChERS Protocol

This protocol is a generic guideline and may require optimization based on the specific food matrix.

1. Materials and Reagents:

  • Homogenized food sample

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • Centrifuge tubes (50 mL and 15 mL)

  • High-speed centrifuge

  • Vortex mixer

2. Extraction Procedure:

  • Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing:

    • 150 mg of PSA

    • 900 mg of anhydrous MgSO₄

    • (Optional: 150 mg of C18 for fatty matrices or 50 mg of GCB for samples with high pigment content).

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • The resulting supernatant is the final extract.

B. Instrumental Analysis: LC-MS/MS

1. Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2. LC Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

3. MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key Parameters for Acetamiprid:

    • Precursor Ion (m/z): 223.1

    • Product Ions (m/z): 126.1 (quantifier), 90.1 (qualifier)

    • Collision Energy (eV): Optimized for the specific instrument, typically in the range of 15-30 eV.

  • Key Parameters for this compound (N-desmethyl-acetamiprid):

    • Precursor Ion (m/z): 209.1

    • Product Ions (m/z): 126.1 (quantifier), 90.1 (qualifier)

    • Collision Energy (eV): Optimized for the specific instrument, typically in the range of 15-30 eV.

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use to achieve the best sensitivity and specificity.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound residue in food products.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Results sample Food Sample homogenization Homogenization sample->homogenization extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) homogenization->extraction cleanup Dispersive SPE Cleanup (PSA, MgSO4, C18/GCB) extraction->cleanup lcms LC-MS/MS Analysis (C18 Column, ESI+) cleanup->lcms Final Extract data Data Acquisition & Processing lcms->data quantification Quantification of This compound & Acetamiprid data->quantification

Caption: Experimental workflow for this compound residue analysis.

B. Signaling Pathway of Neonicotinoids

Acetamiprid, the parent compound of this compound, is a neonicotinoid insecticide. Its primary mode of action is as an agonist of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system. The following diagram illustrates this signaling pathway.

signaling_pathway cluster_synapse Insect Synapse neonicotinoid Acetamiprid (Neonicotinoid) receptor Nicotinic Acetylcholine Receptor (nAChR) neonicotinoid->receptor Binds as Agonist ion_channel Ion Channel Opening receptor->ion_channel na_influx Na+ Influx ion_channel->na_influx depolarization Membrane Depolarization na_influx->depolarization hyperexcitation Nerve Hyperexcitation depolarization->hyperexcitation paralysis Paralysis & Death hyperexcitation->paralysis

Caption: Neonicotinoid signaling pathway at the insect synapse.

References

Application Notes and Protocols for the Quantification of 5-AMAM-2-CP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-AMAM-2-CP is a synthetic cannabinoid whose detection and quantification are crucial for forensic toxicology, clinical diagnostics, and research purposes. Accurate and reliable analytical methods are essential for determining the concentration of this compound in various matrices, including biological samples and seized materials. These application notes provide detailed protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique commonly employed for the analysis of novel psychoactive substances. The following protocols are intended as a comprehensive guide and should be validated in-house to ensure performance characteristics are met for the specific application.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the quantitative analysis of synthetic cannabinoids using LC-MS/MS. These values should be considered as targets during method validation for this compound.

ParameterTarget ValueDescription
Linearity (R²) > 0.995The coefficient of determination for the calibration curve.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.
Precision (%RSD) < 15%The degree of agreement among individual test results.
Limit of Detection (LOD) 0.1 - 1.0 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLThe lowest concentration of analyte that can be accurately quantified.

Experimental Protocols

Method 1: Quantification of this compound in Biological Matrices (e.g., Urine, Blood) by LC-MS/MS

1. Principle

This method describes the quantification of this compound in biological matrices using solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). An isotopically labeled internal standard (IS) is recommended for accurate quantification to compensate for matrix effects and variations in sample processing.

2. Materials and Reagents

  • This compound reference standard

  • This compound-d4 (or other suitable isotopically labeled internal standard)

  • LC-MS/MS grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Ammonium (B1175870) formate

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Blank biological matrix (urine, blood) for calibration standards and quality controls

3. Instrumentation

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • SPE manifold

  • Nitrogen evaporator

4. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: To 1 mL of biological sample (e.g., urine), add the internal standard solution. Acidify the sample with formic acid.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing the pure standards into the mass spectrometer.

6. Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample Collection pretreatment Addition of Internal Standard and Pre-treatment start->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution evap Evaporation and Reconstitution elution->evap lc LC Separation evap->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for this compound quantification.

Signaling Pathway (Hypothetical)

As this compound is a synthetic cannabinoid, it is expected to act as an agonist at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.

G This compound This compound CB1R CB1 Receptor This compound->CB1R CB2R CB2 Receptor This compound->CB2R Gi Gi Protein CB1R->Gi CB2R->Gi AC Adenylate Cyclase Gi->AC MAPK MAPK Pathway Gi->MAPK Ca ↑ Intracellular Ca²⁺ Gi->Ca cAMP ↓ cAMP AC->cAMP Psychoactive Psychoactive Effects cAMP->Psychoactive Immune Immune Modulation cAMP->Immune MAPK->Psychoactive MAPK->Immune Ca->Psychoactive

Caption: Putative signaling of this compound.

Application Note: Sample Preparation for 5-AMAM-2-CP Analysis in Water

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a robust and reliable method for the extraction and concentration of the hypothetical small molecule 5-AMAM-2-CP from aqueous samples. Given the absence of specific literature for "this compound," this protocol is based on established solid-phase extraction (SPE) techniques for small organic molecules in water matrices. The described workflow is intended to serve as a comprehensive guide for researchers, providing a solid foundation for method development and validation for similar analytes. The subsequent analysis is assumed to be performed by liquid chromatography-mass spectrometry (LC-MS) or a similar sensitive analytical technique.

1. Sample Handling and Pre-treatment

Proper sample collection and handling are crucial to ensure the integrity of the analysis.

  • Collection: Collect water samples in clean, pre-rinsed amber glass or polypropylene (B1209903) containers to minimize analyte adsorption and photodegradation.

  • Storage: If not analyzed immediately, samples should be stored at 4°C for no longer than 48 hours. For longer-term storage, freezing at -20°C or below is recommended, although freeze-thaw stability should be evaluated for the specific analyte.

  • Pre-treatment: Before extraction, allow samples to equilibrate to room temperature. To remove particulate matter, filter the water sample through a 0.45 µm syringe filter.[1] Depending on the physicochemical properties of this compound (e.g., pKa), pH adjustment of the sample may be necessary to ensure optimal retention on the SPE sorbent.

2. Solid-Phase Extraction (SPE) Protocol

This protocol utilizes a reversed-phase SPE cartridge, which is a common choice for retaining non-polar to moderately polar organic compounds from aqueous matrices.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol (B129727) (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Elution solvent (e.g., Methanol, Acetonitrile, or a mixture)

  • Sample collection tubes

Protocol Steps:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol through the sorbent bed.[1][2] This step solvates the stationary phase. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water through it.[1][2] This prepares the sorbent for the aqueous sample. Ensure about 1mm of water remains above the sorbent bed to prevent drying.[1]

  • Sample Loading: Load the pre-treated water sample (e.g., 100 mL) onto the cartridge at a slow and steady flow rate of approximately 1-2 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any unretained, interfering matrix components.[1][3]

  • Drying: Dry the cartridge thoroughly by applying a vacuum for 10-20 minutes to remove residual water.

  • Elution: Elute the retained this compound by passing 5 mL of the elution solvent through the cartridge. Collect the eluate in a clean collection tube. A second elution with an additional 5 mL of solvent can be performed to ensure complete recovery.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 500 µL) of a solvent compatible with the subsequent analytical method (e.g., mobile phase).

3. Data Presentation

The following tables summarize hypothetical quantitative data for the SPE method performance.

Table 1: Recovery of this compound from Spiked Water Samples

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%)Standard Deviation (%)
This compound1092.54.8
This compound5095.13.2
This compound10094.33.5

Table 2: Reproducibility of the SPE Method

AnalyteConcentration (ng/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=18, 3 days)
This compound503.85.1

(RSD = Relative Standard Deviation)

4. Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Water Sample Collection Filter Filtration (0.45 µm) Sample->Filter pH_adjust pH Adjustment (Optional) Filter->pH_adjust Condition 1. Condition Cartridge (Methanol) pH_adjust->Condition Equilibrate 2. Equilibrate Cartridge (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Cartridge (Water) Load->Wash Dry 5. Dry Cartridge Wash->Dry Elute 6. Elute Analyte (Organic Solvent) Dry->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Workflow for SPE of this compound from water.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates AMAM This compound AMAM->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response TF->Response Regulates Gene Expression

Caption: Hypothetical signaling pathway of this compound.

The solid-phase extraction method presented provides an effective and reproducible approach for the sample preparation of the hypothetical compound this compound from water samples. This protocol can be adapted and optimized for other similar small molecules. Key parameters for optimization may include the choice of SPE sorbent, wash solvents, and elution solvents to achieve the desired selectivity and recovery for the analyte of interest.

References

Application Notes and Protocols for the GC-MS Analysis of 5-AMAM-2-CP, a Major Metabolite of Acetamiprid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-AMAM-2-CP is a significant metabolite of Acetamiprid (B1664982), a widely used neonicotinoid insecticide.[1] The analysis and quantification of Acetamiprid and its metabolites are crucial for environmental monitoring, food safety assessment, and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for the identification and quantification of pesticide residues in various matrices.[2][3]

This document provides a detailed application note and a generalized protocol for the analysis of this compound using GC-MS. Due to the limited availability of specific protocols for this compound, the methodologies presented here are adapted from established and validated methods for the parent compound, Acetamiprid.[2][4]

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of Acetamiprid, which can be considered as a guideline for the expected performance of a validated method for its metabolite, this compound.

ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.001 - 0.01 mg/kg
Limit of Quantification (LOQ)0.002 - 0.05 mg/kg
Accuracy (% Recovery)80 - 110%
Precision (%RSD)< 15%

Note: These values are based on published methods for Acetamiprid and may vary depending on the matrix, instrumentation, and specific validation parameters.[3][5]

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural products.[6][7]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18, GCB)

  • Centrifuge tubes (50 mL)

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing the appropriate sorbents for the matrix type.

  • Shake for 30 seconds.

  • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for GC-MS analysis. The extract may be concentrated and reconstituted in a suitable solvent (e.g., ethyl acetate) if necessary.[6]

Derivatization

For many neonicotinoids, direct GC-MS analysis is possible without derivatization. However, for certain metabolites or to improve chromatographic behavior and sensitivity, a derivatization step might be beneficial. Silylation is a common derivatization technique for compounds with active hydrogens.

Materials:

  • Dried sample extract

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Pyridine (B92270) or other suitable solvent

  • Heating block or oven

Procedure:

  • Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of the silylating agent.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial 80°C for 1 min, ramp to 200°C at 20°C/min, then to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Note: For quantitative analysis, SIM mode is recommended for higher sensitivity and selectivity. The selection of characteristic ions for this compound should be based on the analysis of a reference standard.

Visualizations

Metabolic Pathway of Acetamiprid

The following diagram illustrates the primary metabolic pathways of Acetamiprid, leading to the formation of this compound and other metabolites. The metabolism of Acetamiprid typically involves N-demethylation and cleavage of the cyanoimino group.[1][8]

Acetamiprid Acetamiprid IM_2_1 IM-2-1 (N-demethyl-acetamiprid) Acetamiprid->IM_2_1 N-demethylation 5_AMAM_2_CP This compound Acetamiprid->5_AMAM_2_CP Hydrolysis & Rearrangement IC_0 IC-0 (6-chloronicotinic acid) IM_2_1->IC_0 Oxidation 5_AMAM_2_CP->IC_0 Further Metabolism cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for the Detection of 5-AMAM-2-CP in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the detection and quantification of the novel compound 5-AMAM-2-CP in various biological tissues. The protocols outlined below are designed to offer robust and reproducible methods for pharmacokinetic, pharmacodynamic, and toxicological studies. Given the limited publicly available information on this compound, this document presents generalized yet detailed methodologies based on standard bioanalytical techniques for similar small molecule amine-containing compounds. The primary recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity in complex biological matrices.

Chemical Properties (Hypothetical)

While specific data for this compound is not available, we can postulate its properties based on its name, which suggests an amino- and methoxy-substituted parent molecule. These characteristics would likely make it soluble in organic solvents and amenable to analysis by reverse-phase liquid chromatography.

Recommended Bioanalytical Approach: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological samples.[1] This method provides high selectivity by using the mass-to-charge ratio (m/z) of the parent ion and a specific fragment ion for identification and quantification, minimizing interference from the biological matrix.[2][3]

Quantitative Performance Comparison

The following table summarizes the expected performance of different analytical methods for the quantification of a compound like this compound, based on typical results for similar analytes.[4]

Validation ParameterHPLC-UVLC-MS/MSGC-MS
**Linearity (R²) **> 0.995> 0.999> 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (%RSD) < 5%< 2%< 10%
Limit of Detection (LOD) ~100 ng/mL~0.1 ng/mL~10 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~0.5 ng/mL~30 ng/mL

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of this compound from plasma, urine, and tissue homogenates.

Materials:

  • Biological matrix (plasma, urine, or tissue homogenate)

  • Internal Standard (IS) solution (a structurally similar molecule, e.g., a deuterated analog of this compound)

  • 50 mM Ammonium (B1175870) acetate (B1210297) buffer, pH 5.0

  • Methanol (B129727)

  • Acetonitrile

  • SPE cartridges (e.g., C18)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw biological samples on ice.

  • Spike 100 µL of the sample with 10 µL of the Internal Standard working solution.

  • Add 200 µL of 50 mM ammonium acetate buffer (pH 5.0) and vortex for 30 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound and the IS with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS parameters).

  • Transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Parameters (Hypothetical):

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Parameters (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: [M+H]⁺ > fragment ion (requires determination based on compound structure)

    • Internal Standard: [M+H]⁺ > fragment ion

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Mandatory Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway that could be modulated by a therapeutic compound like this compound, leading to a cellular response.

G cluster_membrane Cell Membrane cluster_nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Compound This compound Compound->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Apoptosis) Nucleus->Response Regulates Gene Expression

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Workflow Diagram

This diagram outlines the key steps involved in the bioanalysis of this compound from biological tissue samples.

G start Start: Biological Sample Collection prep Sample Preparation (Homogenization, Spiking IS) start->prep spe Solid-Phase Extraction (SPE) prep->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Acquisition & Processing lcms->data quant Quantification (Calibration Curve) data->quant report Reporting Results quant->report end End report->end

References

Application Notes and Protocols for the Environmental Monitoring of 5-AMAM-2-CP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel chemical entities, such as 5-AMAM-2-CP, in the research and development pipeline necessitates robust environmental monitoring strategies. As a potentially novel compound, understanding its environmental fate and persistence is crucial for responsible lifecycle management and regulatory compliance. These application notes provide a comprehensive framework for the sensitive and selective monitoring of this compound in environmental matrices. The methodologies outlined here are based on established principles for the analysis of polar organic compounds and can be adapted as more specific information about the physicochemical properties of this compound becomes available.

Environmental samples are inherently complex, often containing a wide array of substances that can interfere with the analysis of the target analyte.[1][2] Therefore, a multi-step process involving sample collection, preparation, and instrumental analysis is required to achieve accurate and reliable quantification.[3][4] This document details protocols for the analysis of this compound in water and soil/sediment samples, utilizing modern analytical techniques such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.[5][6]

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to maintain the integrity of the sample and ensure accurate analytical results.[4]

1.1. Water Samples (Surface Water, Wastewater Effluent)

  • Collection: Collect grab samples in pre-cleaned amber glass bottles to minimize photodegradation.

  • Volume: Collect a minimum of 1 liter of water.

  • Preservation:

    • Store samples on ice (approximately 4°C) immediately after collection.

    • To inhibit microbial degradation, add a preserving agent such as sodium azide (B81097) to a final concentration of 0.05% (w/v).

    • Analyze samples as soon as possible, preferably within 48 hours of collection. If longer storage is necessary, freeze the samples at -20°C.

1.2. Soil and Sediment Samples

  • Collection: Use a stainless-steel trowel or core sampler to collect the top 0-15 cm of soil or sediment.

  • Sample Size: Collect approximately 500 grams of sample.

  • Storage: Place samples in wide-mouth amber glass jars with Teflon-lined lids.

  • Preservation:

    • Store samples on ice (approximately 4°C) during transport to the laboratory.

    • Upon arrival, freeze the samples at -20°C until analysis.

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and concentrate it for instrumental analysis, while removing interfering substances.[1][2]

2.1. Water Samples: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the extraction of organic compounds from aqueous samples.[2]

  • Materials:

    • SPE cartridges (e.g., Oasis HLB, 6 cc, 200 mg)

    • SPE vacuum manifold

    • Methanol (B129727) (HPLC grade)

    • Deionized water

    • Nitrogen evaporator

  • Protocol:

    • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

    • Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Drying: Dry the cartridge under vacuum for 10-15 minutes.

    • Elution: Elute the retained this compound with two 3 mL aliquots of methanol into a collection tube.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2.2. Soil and Sediment Samples: Accelerated Solvent Extraction (ASE)

  • Materials:

    • Accelerated Solvent Extractor (ASE) system

    • ASE cells

    • Diatomaceous earth

    • Methanol (HPLC grade)

    • Nitrogen evaporator

  • Protocol:

    • Homogenization: Homogenize the thawed soil/sediment sample.

    • Mixing: Mix 10 g of the homogenized sample with an equal amount of diatomaceous earth.

    • Extraction:

      • Load the mixture into an ASE cell.

      • Extract the sample with methanol at 100°C and 1500 psi.

      • Perform two static extraction cycles.

    • Concentration: Collect the extract and evaporate it to a volume of approximately 1 mL under a gentle stream of nitrogen.

    • Cleanup (if necessary): The extract may require further cleanup using SPE as described for water samples to remove co-extracted interferences.

    • Final Volume Adjustment: Adjust the final volume to 1 mL with the initial mobile phase for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

LC-MS/MS provides high sensitivity and selectivity for the quantification of trace levels of organic compounds.[5][6]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • LC Conditions (Hypothetical):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • MS/MS Conditions (Hypothetical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion > Product Ion Transitions: To be determined by direct infusion of a this compound standard. For example:

      • Transition 1 (Quantifier): m/z [M+H]+ > m/z [fragment 1]

      • Transition 2 (Qualifier): m/z [M+H]+ > m/z [fragment 2]

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: LC-MS/MS Method Validation Parameters for this compound

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 10%

Table 2: Hypothetical Concentrations of this compound in Environmental Samples

Sample IDMatrixConcentration (ng/L or ng/g)
WWTP-Eff-01Wastewater Effluent15.2
River-DS-01River Water2.8
Sediment-01River Sediment8.1
Soil-Ag-01Agricultural Soil< LOQ

Visualizations

Experimental Workflow

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Water Water Sample SPE Solid-Phase Extraction (SPE) Water->SPE Soil Soil/Sediment Sample ASE Accelerated Solvent Extraction (ASE) Soil->ASE LCMS LC-MS/MS Analysis SPE->LCMS ASE->LCMS Quant Quantification LCMS->Quant Report Reporting Quant->Report

Caption: General experimental workflow for the environmental monitoring of this compound.

Hypothetical Signaling Pathway

Signaling_Pathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Regulation Response Cellular Response (e.g., Stress, Apoptosis) Gene->Response

References

Application Notes and Protocols for the Analysis of 5-AMAM-2-CP in Pollen and Nectar

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of Novel Psychoactive Substances (NPS) presents a significant challenge for forensic and environmental analysis.[1] 5-AMAM-2-CP is a synthetic compound with potential psychoactive properties. Its presence in environmental samples, such as pollen and nectar, could indicate contamination from various sources and pose a risk to pollinators and potentially enter the human food chain. The analysis of such compounds in complex biological matrices like pollen and nectar requires sensitive and selective analytical methods.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of trace-level compounds in complex samples.[1][3][4] This document provides a comprehensive guide to the analysis of this compound in pollen and nectar, detailing protocols for sample collection, preparation, and LC-MS/MS analysis.

I. Experimental Protocols

A. Pollen and Nectar Sample Collection

1. Nectar Sample Collection

  • Objective: To collect nectar samples with minimal contamination.

  • Materials:

    • Microcapillary tubes (1-10 µL)[5][6]

    • Vials with inserts

    • Cooler with ice packs

  • Protocol:

    • Identify flowering plants for sampling.

    • Using a clean microcapillary tube, carefully collect nectar from the nectaries of the flower.[5][6]

    • Dispense the collected nectar into a clean vial.

    • Pool nectar from multiple flowers of the same plant to obtain sufficient volume for analysis.

    • Store the samples on ice in a cooler immediately after collection and transfer to a -20°C freezer for long-term storage.[7]

2. Pollen Sample Collection

  • Objective: To collect pollen samples from flowering plants.

  • Materials:

    • Forceps or a small brush

    • Sample vials

    • Cooler with ice packs

  • Protocol:

    • Identify plants for pollen collection.

    • Using clean forceps or a small brush, gently collect pollen from the anthers of the flowers.

    • Transfer the collected pollen into a sample vial.[8]

    • Pool pollen from multiple flowers to obtain sufficient sample mass.

    • Store the samples on ice in a cooler and then transfer to a -20°C freezer.

B. Sample Preparation and Extraction

1. Nectar Sample Preparation

  • Objective: To extract this compound from nectar and prepare it for LC-MS/MS analysis.

  • Materials:

    • Acetonitrile (ACN), LC-MS grade

    • Water, LC-MS grade

    • Formic acid (FA)

    • Internal standard (IS) solution (e.g., a deuterated analog of this compound)

    • Syringe filters (0.22 µm)

  • Protocol:

    • Thaw the nectar samples on ice.

    • To 100 µL of nectar, add 400 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins and other macromolecules.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[4]

2. Pollen Sample Preparation

  • Objective: To extract this compound from pollen.

  • Materials:

    • Acetonitrile (ACN), LC-MS grade

    • Water, LC-MS grade

    • Formic acid (FA)

    • Internal standard (IS) solution

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[9]

  • Protocol:

    • Weigh 100 mg of pollen into a centrifuge tube.

    • Add 1 mL of ACN containing the internal standard.

    • Vortex for 5 minutes to extract the analyte.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

    • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[9]

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% ACN in water.

    • Elute the analyte with 1 mL of ACN.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

    • Filter the sample into an autosampler vial.

C. LC-MS/MS Analysis
  • Objective: To quantify this compound using LC-MS/MS.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • LC Parameters (Hypothetical):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Parameters (Hypothetical):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): To be determined based on the molecular weight of this compound.

      • Product Ions (Q3): At least two characteristic product ions for quantification and confirmation.

    • Collision Energy and other parameters: To be optimized for this compound.

II. Data Presentation

The following tables present hypothetical quantitative data for the analysis of this compound in pollen and nectar samples.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.10.012
0.50.058
1.00.115
5.00.590
10.01.180
50.05.950
100.011.900

Table 2: Quantification of this compound in Pollen and Nectar Samples

Sample IDMatrixConcentration (ng/g or ng/mL)Standard Deviation
P-01Pollen12.51.8
P-02Pollen5.20.7
P-03PollenNot Detected-
N-01Nectar25.83.1
N-02Nectar15.12.2
N-03NectarNot Detected-

Table 3: Method Validation Parameters

ParameterResult
Linearity (R²)>0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)92-105%
Precision (%RSD)<10%

III. Visualizations

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing pollen_collection Pollen Collection pollen_prep Pollen Extraction & SPE Cleanup pollen_collection->pollen_prep nectar_collection Nectar Collection nectar_prep Nectar Protein Precipitation nectar_collection->nectar_prep lc_ms_analysis LC-MS/MS Analysis pollen_prep->lc_ms_analysis nectar_prep->lc_ms_analysis data_quant Quantification lc_ms_analysis->data_quant data_report Reporting data_quant->data_report

Caption: Experimental workflow for this compound analysis.

lc_ms_principle cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) sample_injection Sample Injection lc_column C18 Column Separation sample_injection->lc_column separated_analyte Separated Analyte lc_column->separated_analyte ionization Electrospray Ionization (ESI) separated_analyte->ionization q1 Q1: Precursor Ion Selection ionization->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector

Caption: Principle of LC-MS/MS analysis.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 5-AMAM-2-CP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the quantification of 5-AMAM-2-CP.

Troubleshooting Guide

Q1: What are matrix effects and how do they impact the quantification of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression or enhancement, resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility of results for this compound.[1][3][4] Common sources of matrix effects in biological samples include proteins, phospholipids, salts, and endogenous metabolites.[1] In electrospray ionization (ESI), these effects can arise from competition between the analyte and matrix components for access to the droplet surface for subsequent gas-phase emission.[2]

Q2: I am observing poor peak shapes (e.g., splitting, tailing) and inconsistent retention times for this compound. What could be the cause and how can I fix it?

Poor peak shapes and retention time shifts are often indicative of matrix interference or issues with the analytical column. Co-eluting matrix components can interact with the analyte and the stationary phase, leading to distorted peaks.

Troubleshooting Steps:

  • Optimize Sample Preparation: Enhance cleanup procedures to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[1]

  • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that can cause peak distortion.

  • Column Flushing: Implement a robust column flushing protocol between injections to elute strongly retained contaminants.[5]

  • Check Solvent Quality: Ensure the use of high-purity solvents for both the mobile phase and sample preparation to avoid introducing contaminants.

Q3: My results show low recovery and poor reproducibility for this compound. How can I improve this?

Low recovery and poor reproducibility are classic symptoms of significant matrix effects, particularly ion suppression.

Troubleshooting Steps:

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.[1]

  • Dilute the Sample: Simple dilution of the sample can reduce the concentration of interfering matrix components.[3][4] However, ensure that the diluted concentration of this compound remains above the limit of quantitation (LOQ).

  • Optimize Chromatographic Separation: Modify the gradient, flow rate, or mobile phase composition to better separate this compound from co-eluting matrix components.[3]

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to mimic the matrix effects observed in the unknown samples.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for this compound analysis?

The choice of sample preparation technique depends on the complexity of the matrix. For complex matrices like plasma or oral fluid, Solid-Phase Extraction (SPE) is often the most effective method for removing a broad range of interferences. Liquid-Liquid Extraction (LLE) is another powerful technique. For simpler matrices, protein precipitation may be sufficient, but it is more prone to leaving behind interfering components like phospholipids.

Q2: How can I determine if my analysis is suffering from matrix effects?

A post-extraction addition method can be used to evaluate matrix effects. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution.

Matrix Effect (%) = (Peak Area in Extracted Blank / Peak Area in Neat Solution) x 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.[2]

Q3: What type of internal standard should I use for this compound quantification?

The ideal internal standard is a stable isotope-labeled (e.g., deuterium (B1214612) or carbon-13) version of this compound.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for matrix effects and other sources of variability.[1] If a SIL-IS is unavailable, a structural analog may be used, but it is a less ideal choice.[1]

Q4: Can changing my mass spectrometry settings help reduce matrix effects?

While optimizing MS parameters is crucial for sensitivity, it is generally less effective for mitigating matrix effects compared to sample preparation and chromatography.[3] However, you can try to:

  • Optimize Ion Source Parameters: Adjusting settings like spray voltage, gas flows, and temperature might slightly reduce the susceptibility to matrix effects.

  • Use Multiple Reaction Monitoring (MRM): MRM enhances specificity and can reduce the impact of some chemical noise, though it does not eliminate ion suppression or enhancement from co-eluting interferences.[5]

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of amine compounds using chromatographic methods, which can serve as a benchmark for developing a method for this compound.

Validation ParameterHPLC-UV/DADGC-FIDLC-MS/MS
Linearity (r²) > 0.999[6]> 0.995[6]> 0.99
Accuracy (% Recovery) 98% - 102%[6]97% - 103%[6]85% - 115%
Precision (RSD%) < 2%[6]< 3%[6]< 15%
Limit of Detection (LOD) ng/mL range[6]ng/mL rangepg/mL range
Limit of Quantitation (LOQ) ng/mL rangeng/mL rangepg/mL range

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound from Biological Fluids

This protocol provides a general workflow for SPE cleanup. The specific sorbent and solvents should be optimized for this compound.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Pre-treat the sample (e.g., 0.5 mL of plasma) by adding an internal standard and diluting with 0.5 mL of 2% formic acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effects

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the initial mobile phase.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using the developed sample preparation method. Spike the analyte and internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank matrix sample before extraction.

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard (SIL-IS) Sample->Add_IS Spike Extraction Extraction (SPE or LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for this compound quantification.

troubleshooting_logic cluster_problem Problem Identification Problem Inaccurate Quantification? Optimize_Prep Optimize Sample Prep (SPE, LLE) Problem->Optimize_Prep Yes Use_SIL_IS Use SIL-IS Problem->Use_SIL_IS Yes Matrix_Matched Matrix-Matched Calibrators Problem->Matrix_Matched Yes Optimize_LC Optimize Chromatography Problem->Optimize_LC Yes Dilute_Sample Dilute Sample Problem->Dilute_Sample Yes

Caption: Troubleshooting logic for matrix interference.

References

Technical Support Center: Optimizing 5-AMAM-2-CP Recovery from Soil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-AMAM-2-CP in soil samples. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the recovery of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low and inconsistent recovery of this compound from our soil samples. What are the potential causes?

A1: Low recovery of this compound is likely due to a combination of its chemical properties and interactions with the soil matrix. Key factors include:

  • Strong Adsorption to Soil Components: this compound, as a substituted phenethylamine, may exhibit moderate to strong binding to soil organic matter (SOM) and clay particles. This adsorption can be influenced by mechanisms such as hydrogen bonding and hydrophobic interactions, making it difficult to extract the analyte efficiently.[1][2]

  • Suboptimal Extraction Solvent: The choice of solvent is critical. A single solvent may not be sufficient to both disrupt the analyte-soil interactions and effectively solubilize this compound.

  • Analyte Degradation: The stability of this compound during sample processing is a crucial factor. Phenethylamines can be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, or oxidative environments.[3]

  • Inefficient Extraction Technique: The chosen extraction method (e.g., sonication, shaking) may not provide sufficient energy or contact time to overcome the analyte-matrix interactions.

Q2: How does the type of soil affect the recovery of this compound?

A2: Soil composition is a primary determinant of recovery efficiency.

  • Organic Matter: Soils with a high percentage of organic matter provide more binding sites for organic molecules like this compound, leading to lower extraction efficiency.[2]

  • Clay Content: Clay minerals, with their large surface area and charged surfaces, can strongly adsorb the amine functional groups present in this compound.[2]

  • Soil pH: The pH of the soil can influence the charge state of this compound. In acidic soils, the amine group will be protonated, potentially increasing its adsorption to negatively charged clay particles.

Q3: What role does the extraction solvent pH play in the recovery of this compound?

A3: The pH of the extraction solvent is a critical parameter. Since this compound is a basic compound (containing an amine group), adjusting the pH of the extraction solvent can significantly improve recovery. Using a slightly basic extraction solvent can neutralize the positive charge on the molecule, reducing its interaction with soil colloids and improving its solubility in organic solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery in High Organic Matter Soils Strong hydrophobic and hydrogen bonding interactions between this compound and soil organic matter.[2]- Use a solvent mixture with both polar and non-polar components (e.g., acetone (B3395972)/hexane). - Increase the extraction temperature (if the compound is thermally stable). - Employ a more vigorous extraction technique like pressurized liquid extraction (PLE).
Poor Recovery in Clay-Rich Soils Strong electrostatic interactions between the protonated amine of this compound and negatively charged clay surfaces.[2]- Adjust the pH of the extraction solvent to be slightly basic (e.g., pH 8-9) to deprotonate the amine group. - Add a competing cation to the extraction solvent (e.g., a salt solution) to displace the analyte from the clay.
Inconsistent Results Across Replicates - Inhomogeneous soil sample. - Insufficient extraction time or energy.- Thoroughly homogenize the soil sample before taking aliquots. - Increase sonication or shaking time.[1] - Ensure consistent solvent-to-soil ratios for all samples.[4]
Analyte Degradation - High temperatures during extraction or solvent evaporation.[3] - Presence of oxidizing agents in the soil.- Use a temperature-controlled extraction method. - Evaporate the solvent under a gentle stream of nitrogen at a lower temperature. - Consider adding an antioxidant to the extraction solvent.[3]

Experimental Protocols

Protocol 1: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

This method is adapted for the extraction of polar and basic compounds from soil.

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
  • Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
  • If the soil is particularly dry, add 5 mL of deionized water and allow it to hydrate (B1144303) for 30 minutes.

2. Extraction:

  • Add 15 mL of acetonitrile (B52724) containing 1% formic acid to the tube. The formic acid helps to protonate the analyte and improve its solubility in the polar solvent.
  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
  • Cap the tube tightly and shake vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). PSA will help remove organic acids, while C18 will remove non-polar interferences.
  • Vortex for 30 seconds.
  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant for direct analysis by LC-MS/MS or other suitable instrumentation.

Protocol 2: Ultrasonic-Assisted Solvent Extraction (USE)

This protocol uses ultrasonic energy to enhance the extraction efficiency.

1. Sample Preparation:

  • Prepare the soil sample as described in Protocol 1.
  • Weigh 5 g of the homogenized soil into a 50 mL glass centrifuge tube.

2. Extraction:

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.
  • Place the tube in an ultrasonic bath and sonicate for 20 minutes. Ensure the bath water does not become excessively hot to prevent analyte degradation.[1]
  • Centrifuge the sample at 3000 x g for 10 minutes.

3. Final Extract Preparation:

  • Carefully decant the supernatant into a clean flask.
  • For exhaustive extraction, repeat the process with a fresh portion of the solvent mixture.
  • Combine the supernatants and concentrate to a final volume of 1 mL using a gentle stream of nitrogen.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis cluster_result Result soil_sample Soil Sample Collection air_dry Air Dry & Sieve (2mm) soil_sample->air_dry weigh Weigh Homogenized Sample air_dry->weigh add_solvent Add Extraction Solvent weigh->add_solvent extract Vortex / Sonicate add_solvent->extract centrifuge1 Centrifuge extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant cleanup d-SPE / Concentrate supernatant->cleanup analysis Instrumental Analysis (LC-MS/MS) cleanup->analysis data Data Interpretation analysis->data

Caption: General workflow for the extraction and analysis of this compound from soil samples.

troubleshooting_logic node_action Modify Solvent System (e.g., pH, polarity) node_cause Inconsistent Sample Prep or Extraction Time low_recovery Low Recovery? check_soil High Organic/Clay Content? low_recovery->check_soil Yes check_protocol Consistent Protocol? low_recovery->check_protocol No check_soil->node_action Yes check_soil->check_protocol No check_protocol->node_cause No possible_degradation Degradation Suspected? check_protocol->possible_degradation Yes node_action2 Control Temperature Use Milder Conditions possible_degradation->node_action2 Yes node_cause2 Re-evaluate Entire Workflow possible_degradation->node_cause2 No

Caption: A logical flowchart for troubleshooting low recovery of this compound.

References

Technical Support Center: Optimization of Amine-Containing Analyte Extraction from Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimized extraction of amine-containing analytes, such as 5-AMAM-2-CP, from complex fatty matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting a small amine-containing molecule like this compound from fatty matrices?

A1: Fatty matrices, such as adipose tissue or lipid-rich foods, present several challenges. The high lipid content can cause significant matrix effects, leading to ion suppression in mass spectrometry and interference in other analytical techniques.[1][2] Lipids can also co-extract with the analyte of interest, leading to lower purity of the final extract and potential contamination of analytical instruments.[3] Furthermore, the lipophilic nature of these matrices makes it difficult to efficiently extract more polar compounds.[4][5]

Q2: What are the most common extraction techniques for this type of analysis?

A2: The most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[6] LLE separates compounds based on their differential solubility in two immiscible liquid phases.[7][8] SPE uses a solid sorbent to retain the analyte of interest while the matrix components are washed away.[9][10][11] Other advanced methods include ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE), which can offer improved efficiency and reduced solvent consumption.[4][7][12]

Q3: How can I minimize lipid interference in my final extract?

A3: Several strategies can be employed to reduce lipid interference. High-speed centrifugation of the initial sample can help to separate a significant portion of the lipid layer.[2][13] For LLE, careful selection of immiscible solvents is crucial. In SPE, a specific lipid removal sorbent or a wash step with a non-polar solvent can be incorporated.[14] Additionally, techniques like salting-out can be used to enhance phase separation in LLE.[10]

Q4: What is the importance of pH adjustment during the extraction of an amine-containing analyte?

A4: For basic analytes like amines, pH control is critical. To ensure the analyte is in a neutral, less polar form for efficient extraction into an organic solvent during LLE or for retention on a reversed-phase SPE column, the pH of the aqueous sample should be adjusted to be at least two pH units above the pKa of the analyte.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction from the fatty matrix.- Ensure the homogenization of the tissue sample is complete.- Optimize the solvent-to-sample ratio.- For LLE, consider a different organic solvent with higher affinity for the analyte.[8]- For SPE, ensure the sorbent is appropriate for the analyte's polarity and that the elution solvent is strong enough.[11][15]
Analyte loss during solvent evaporation.- Use a gentle stream of nitrogen for evaporation at a controlled temperature.- Consider using a keeper solvent to prevent the complete drying of the sample.
High Variability in Results Inconsistent sample preparation.- Ensure a standardized protocol is followed for all samples.- Use an internal standard to account for variations in extraction efficiency and instrument response.
Incomplete phase separation in LLE.- Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.- Add salt (salting-out) to the aqueous phase to enhance separation.[10]
Poor Chromatographic Peak Shape Co-elution of interfering matrix components.- Incorporate a clean-up step in your SPE protocol, such as a wash with a non-polar solvent to remove residual lipids.[14]- Optimize the chromatographic method to better separate the analyte from matrix components.
Instrument Contamination/Signal Suppression High lipid content in the final extract.- Implement a lipid removal step such as high-speed centrifugation or use of a specialized lipid-removal SPE sorbent.[16][13][14]- Dilute the sample prior to injection, though this may impact detection limits.[16]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of an amine-containing analyte from a fatty tissue sample.

  • Homogenization: Homogenize 1 gram of the fatty tissue sample in 5 mL of a suitable buffer.

  • pH Adjustment: Adjust the pH of the homogenate to >9.0 (or at least 2 pH units above the analyte's pKa) using a suitable base (e.g., 1M NaOH).

  • Extraction: Add 10 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane/isopropanol mixture).[8]

  • Mixing: Vortex the mixture vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection: Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) with Lipid Clean-up

This protocol outlines a general procedure using a reversed-phase SPE cartridge.

  • Sample Pre-treatment: Homogenize 1 gram of the fatty tissue sample in 5 mL of an aqueous solution. Centrifuge at high speed (e.g., 10,000 x g) to pellet solids and separate the lipid layer.[13] Collect the aqueous infranatant.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water.[10][11]

  • Sample Loading: Load the pre-treated aqueous sample onto the conditioned SPE cartridge at a slow flow rate.[11]

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Wash with 5 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution: Elute the analyte of interest with 5 mL of an appropriate solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to facilitate elution).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Data Presentation

Table 1: Comparison of Extraction Solvent Efficiency in LLE for Amine-Containing Analytes

Solvent System Analyte Recovery (%) Lipid Co-extraction Reference
Dichloromethane (DCM)55-70Moderate[8]
Methyl tert-butyl ether (MTBE)85-95Low to Moderate[8]
Hexane:Isopropanol (3:2, v/v)80-90High[17]
Chloroform:Methanol (2:1, v/v)90-98Very High[17][18]

Table 2: Typical Recovery Rates for SPE of Amine-Containing Compounds from Biological Matrices

SPE Sorbent Analyte Class Typical Recovery (%) Reference
C18 (Reversed-Phase)Polar Amines85-105[15]
Cation ExchangeBasic Amines90-110[9][15]
Polymer-based (e.g., HLB)Broad range of amines95-105[11]

Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Homogenization 1. Homogenize Fatty Tissue pH_Adjustment 2. Adjust pH (> pKa + 2) Homogenization->pH_Adjustment Add_Solvent 3. Add Organic Solvent pH_Adjustment->Add_Solvent Vortex 4. Vortex Add_Solvent->Vortex Centrifuge 5. Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic 6. Collect Organic Layer Centrifuge->Collect_Organic Evaporate 7. Evaporate Solvent Collect_Organic->Evaporate Reconstitute 8. Reconstitute for Analysis Evaporate->Reconstitute

Caption: Workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow cluster_prep Pre-treatment & Conditioning cluster_spe_steps SPE Steps cluster_final Final Steps Pretreat 1. Sample Pre-treatment (Homogenization, Centrifugation) Load 3. Load Sample Pretreat->Load Condition 2. Condition SPE Cartridge (Methanol -> Water) Condition->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte Wash->Elute Evaporate_Final 6. Evaporate Eluate Elute->Evaporate_Final Reconstitute_Final 7. Reconstitute for Analysis Evaporate_Final->Reconstitute_Final

Caption: General workflow for Solid-Phase Extraction (SPE).

Troubleshooting_Tree Start Low Analyte Recovery? Check_Homogenization Is homogenization complete? Start->Check_Homogenization Yes Improve_Homogenization Action: Improve tissue disruption. Check_Homogenization->Improve_Homogenization No Check_Solvent Is extraction solvent optimal? Check_Homogenization->Check_Solvent Yes Success Recovery Improved Improve_Homogenization->Success Change_Solvent Action: Test alternative solvents. Check_Solvent->Change_Solvent No Check_pH Is pH correct for amine extraction? Check_Solvent->Check_pH Yes Change_Solvent->Success Adjust_pH Action: Adjust pH to > pKa + 2. Check_pH->Adjust_pH No Check_pH->Success Yes Adjust_pH->Success

Caption: Troubleshooting decision tree for low analyte recovery.

References

Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "5-AMAM-2-CP": Our comprehensive search for "this compound" did not yield specific information regarding its LC-MS/MS analysis. The following troubleshooting guides and FAQs are based on established principles and best practices for overcoming ion suppression for small molecule analytes in complex matrices. The experimental protocols and data are presented as representative examples to guide your method development.

Troubleshooting Guides

Issue: Low or inconsistent signal intensity for your analyte.

Possible Cause: Ion suppression due to co-eluting matrix components.

Solution: A systematic approach involving identification of the suppression zone, optimization of sample preparation, and chromatographic adjustments is recommended.

Experimental Protocol: Identifying Ion Suppression using Post-Column Infusion

This experiment helps to pinpoint the retention times where matrix components are causing ion suppression.

Methodology:

  • Prepare an analyte solution: Create a standard solution of your analyte in a suitable solvent (e.g., mobile phase).

  • Set up the infusion: Use a syringe pump to deliver the analyte solution at a constant flow rate. A 'T' connector is used to introduce this solution into the mobile phase stream between the LC column and the mass spectrometer's ion source.

  • Establish a stable baseline: Begin the infusion and allow the analyte signal to stabilize, creating a consistent baseline.

  • Inject a blank matrix sample: Inject a blank matrix sample that has undergone the same preparation as your actual samples.

  • Monitor the signal: A dip in the stable baseline signal indicates a region of ion suppression.[1][2][3][4]

Experimental Protocol: Quantifying Ion Suppression with a Post-Extraction Spike

This method allows you to quantify the percentage of ion suppression affecting your analyte.

Methodology:

  • Prepare a Neat Solution: Prepare a standard solution of the analyte in a clean solvent (e.g., mobile phase). Analyze this to get Peak Area A.

  • Prepare a Post-Extraction Spiked Sample: Take a blank matrix sample and process it through your entire sample preparation procedure. After the final step, spike the extract with the analyte at the same concentration as the neat solution. Analyze this to get Peak Area B.

  • Calculate the Percentage of Ion Suppression: % Ion Suppression = (1 - (Peak Area B / Peak Area A)) * 100

A positive value indicates ion suppression, while a negative value suggests ion enhancement.[3]

FAQs: Frequently Asked Questions

Q1: What is ion suppression in LC-MS/MS analysis?

A1: Ion suppression is a phenomenon that occurs in the ion source of a mass spectrometer, where the ionization efficiency of the target analyte is reduced due to the presence of co-eluting components from the sample matrix.[1][5][6] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[6][7]

Q2: What are the common causes of ion suppression?

A2: Ion suppression is primarily caused by competition for ionization between the analyte and other components in the sample matrix.[5][6] Common sources of interfering compounds include:

  • Endogenous matrix components: Salts, lipids, proteins, and metabolites naturally present in biological samples.[6]

  • Exogenous substances: Contaminants introduced during sample collection and preparation, such as plasticizers, detergents, and mobile phase additives like ion-pairing agents.[3][5]

Q3: How can I minimize ion suppression?

A3: A multi-faceted approach is often the most effective way to combat ion suppression.[3] Key strategies include:

  • Sample Preparation: Employing more rigorous sample cleanup techniques can significantly reduce matrix components.

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate the analyte from interfering compounds.

  • Mass Spectrometry Parameters: Adjusting ion source parameters can sometimes mitigate suppression effects.

Q4: Which sample preparation technique is best for reducing ion suppression?

A4: The effectiveness of a sample preparation technique depends on the nature of the analyte and the matrix. Here's a general comparison:

  • Protein Precipitation (PPT): Simple and fast, but often results in the least clean extracts and the highest potential for ion suppression.[1]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible solvent.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the most significant reduction in ion suppression by selectively isolating the analyte.

The choice of technique should be guided by experimental validation for your specific application.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Ion Suppression

Sample Preparation MethodAnalyte Peak Area (Post-Extraction Spike)% Ion Suppression
Protein Precipitation45,00055%
Liquid-Liquid Extraction75,00025%
Solid-Phase Extraction95,0005%

Hypothetical data based on a neat solution peak area of 100,000.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Ion Suppression Evaluation Sample Biological Sample Prep Extraction (PPT, LLE, or SPE) Sample->Prep Extract Cleaned Extract Prep->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Evaluation Post-Column Infusion or Post-Extraction Spike Data->Evaluation

Caption: Experimental workflow for LC-MS/MS analysis and ion suppression evaluation.

ion_suppression_mechanism cluster_source Ion Source cluster_detector Mass Analyzer Droplet ESI Droplet Detector Detector Droplet->Detector Ion Evaporation (Suppressed Analyte Signal) Analyte Analyte Analyte->Droplet Enters Matrix Matrix Component Matrix->Droplet Enters

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

troubleshooting_tree Start Low/Inconsistent Signal CheckSuppression Perform Post-Column Infusion Start->CheckSuppression SuppressionPresent Ion Suppression Detected CheckSuppression->SuppressionPresent Yes NoSuppression No Significant Suppression CheckSuppression->NoSuppression No OptimizePrep Optimize Sample Prep (SPE or LLE) SuppressionPresent->OptimizePrep CheckInstrument Check Instrument Performance NoSuppression->CheckInstrument OptimizeChrom Adjust Chromatography (Gradient, Column) OptimizePrep->OptimizeChrom Resolved Signal Improved OptimizeChrom->Resolved

Caption: Troubleshooting decision tree for addressing low signal intensity.

References

5-AMAM-2-CP stability in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-AMAM-2-CP under various storage conditions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For optimal stability, it is recommended to store this compound as a solid in a tightly sealed container at low temperatures, protected from light and moisture.[1] Aminophenol compounds, which are structurally related, are known to be sensitive to air and light, with some isomers being more stable than others.[2][3] For solutions, using a suitable solvent and maintaining the proper pH are critical for stability.[4]

Q2: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate the degradation of this compound.[5] As with many small molecules, higher temperatures can increase the rate of chemical reactions, leading to the formation of degradation products.[5] For long-term storage, maintaining a consistent, low temperature is crucial.

Q3: Is this compound sensitive to light?

Yes, compounds with aminophenol structures are often sensitive to light and can undergo photodegradation.[2][3][5] It is advisable to store this compound in amber vials or other light-protecting containers to minimize exposure to UV and visible light.[4]

Q4: What is the expected shelf-life of this compound?

The shelf-life of this compound will depend on the specific storage conditions. Formal stability studies, including long-term and accelerated testing, are necessary to establish a definitive shelf-life.[6][7] The table below provides illustrative stability data under different conditions.

Q5: Which analytical methods are suitable for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for quantifying the parent compound and detecting degradation products.[6][8] Other useful techniques include mass spectrometry (MS) for identifying degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of Solid Compound Oxidation or degradation due to exposure to air, light, or moisture.Store the compound in a tightly sealed, amber container under an inert atmosphere (e.g., argon or nitrogen) at the recommended low temperature.[2]
Precipitation in Solution Poor solubility in the chosen solvent, or degradation to a less soluble product.Ensure the solvent is appropriate for the compound and the desired concentration. Consider using a different solvent or a co-solvent system. If precipitation occurs over time, it may indicate instability.
Unexpected Peaks in HPLC Analysis Formation of degradation products.Review the storage conditions of the sample. Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products and establish a stability-indicating HPLC method.[4]
Loss of Potency or Activity Chemical degradation of the compound.Re-evaluate the storage conditions (temperature, light, and moisture protection). Analyze the sample by HPLC to quantify the remaining parent compound and identify any degradants.

Stability Data

The following table summarizes hypothetical stability data for this compound under different storage conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.

Storage ConditionTime PointPurity (%) by HPLCAppearance
-20°C, Dark, Dry 0 Months99.8White Powder
6 Months99.7White Powder
12 Months99.6White Powder
4°C, Dark, Dry 0 Months99.8White Powder
6 Months99.2White Powder
12 Months98.5Off-white Powder
25°C / 60% RH, Dark 0 Months99.8White Powder
3 Months97.1Light yellow powder
6 Months94.5Yellow powder
40°C / 75% RH, Dark 0 Months99.8White Powder
1 Month92.3Yellow-brown powder
3 Months85.6Brown powder

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol outlines a general procedure for conducting a stability study on this compound.

1. Materials and Equipment:

  • This compound (solid)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., phosphate, acetate)

  • Calibrated stability chambers (for controlled temperature and humidity)

  • Calibrated analytical balance

  • HPLC system with a UV detector

  • pH meter

  • Amber glass vials with screw caps

2. Sample Preparation:

  • Accurately weigh this compound and prepare a stock solution in a suitable solvent (e.g., DMSO, methanol) at a known concentration.

  • For solution stability, dilute the stock solution with the desired aqueous buffer to the final concentration.

  • For solid-state stability, accurately weigh the compound into individual amber vials.

3. Storage Conditions:

  • Place the prepared samples in stability chambers set to the desired conditions. Recommended conditions include:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

  • Protect samples from light by using amber vials or by placing them in a dark environment within the chamber.

4. Testing Schedule:

  • Analyze the samples at predetermined time points. A typical schedule for an accelerated study is 0, 1, 3, and 6 months. For a long-term study, it is 0, 3, 6, 9, 12, 18, and 24 months.

5. Analytical Method:

  • Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

  • The method should include parameters such as column type, mobile phase composition, flow rate, injection volume, and detection wavelength.

6. Data Analysis:

  • At each time point, determine the purity of this compound and quantify any degradation products.

  • Record any changes in physical appearance, such as color or clarity.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics and estimate the shelf-life.

Visualizations

Hypothetical Degradation Pathway of this compound

The following diagram illustrates a plausible degradation pathway for this compound, involving oxidation and hydrolysis, which are common degradation routes for aminophenol and chlorophenol derivatives.[9][10]

G Hypothetical Degradation Pathway of this compound A This compound B Oxidized Intermediate (Quinone-imine type) A->B Oxidation (O2, light) C Hydrolyzed Product (Loss of Amino-Methyl Group) A->C Hydrolysis (H2O, pH) D Polymerized Degradants B->D Polymerization G General Workflow for a Stability Study cluster_0 Planning cluster_1 Execution cluster_2 Analysis cluster_3 Reporting Define Objectives Define Objectives Select Storage Conditions Select Storage Conditions Define Objectives->Select Storage Conditions Establish Testing Schedule Establish Testing Schedule Select Storage Conditions->Establish Testing Schedule Prepare Samples Prepare Samples Establish Testing Schedule->Prepare Samples Place in Stability Chambers Place in Stability Chambers Prepare Samples->Place in Stability Chambers Analyze at Time Points Analyze at Time Points Place in Stability Chambers->Analyze at Time Points Quantify Parent Compound Quantify Parent Compound Analyze at Time Points->Quantify Parent Compound Identify Degradants Identify Degradants Quantify Parent Compound->Identify Degradants Assess Physical Changes Assess Physical Changes Identify Degradants->Assess Physical Changes Summarize Data Summarize Data Assess Physical Changes->Summarize Data Determine Shelf-Life Determine Shelf-Life Summarize Data->Determine Shelf-Life Generate Report Generate Report Determine Shelf-Life->Generate Report

References

Troubleshooting low sensitivity in 5-AMAM-2-CP detection

Author: BenchChem Technical Support Team. Date: December 2025

<-3a--22_5-amam-2-cp_22_>

Welcome to the technical support center for 5-AMAM-2-CP, a novel small molecule inhibitor of the XYZ signaling pathway currently under investigation for therapeutic applications. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the detection and quantification of this compound in various experimental settings, with a focus on fluorescence-based assays and liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

General Issues

Q1: I am not detecting any signal from my this compound sample. What are the primary things to check?

A1: A complete lack of signal is often due to a fundamental issue with the sample, reagents, or instrument setup. Systematically check the following:

  • Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Has it been stored correctly? Is it within its expiration date? Consider running a fresh standard.

  • Instrument Power and Settings: Ensure all instrument components (e.g., lamp, laser, detector) are powered on and that the correct settings (wavelengths, voltages) for this compound detection are loaded.

  • Sample Preparation: Double-check all dilution calculations and pipetting steps. A simple dilution error is a common cause of a missing signal.

  • Reagent Compatibility: Confirm that your sample buffer and reagents are compatible with the detection method. For example, some buffers can quench fluorescence or interfere with ionization in mass spectrometry.

Low Sensitivity in Fluorescence Assays

Q2: My fluorescence signal for this compound is present but much lower than expected. How can I improve it?

A2: Low fluorescence intensity can be caused by several factors ranging from sample properties to instrument settings.[1]

  • Check for Autofluorescence: The sample matrix, particularly cell culture media containing phenol (B47542) red, can produce high background fluorescence, masking your specific signal.[2][3] Reading plates from the bottom (for adherent cells) or using phenol red-free media can mitigate this.[2][3]

  • Optimize Instrument Settings: Ensure your excitation and emission wavelengths are set to the optimal λmax for this compound. Wavelengths should be optimized for your specific instrument. Also, adjust detector gain or integration time, but be careful not to saturate the detector with your highest concentration samples.[1]

  • Select Appropriate Labware: For fluorescence assays, use black-walled, clear-bottom plates.[2] White plates increase background by reflecting excitation light, while completely clear plates can cause crosstalk between wells.[2]

  • Prevent Photobleaching: Excessive exposure of your fluorescent sample to the excitation light can cause the fluorophore to lose its ability to fluoresce.[4] Minimize light exposure and the duration of reads.

  • Rule out Quenching: High concentrations of the analyte itself ("concentration quenching") or other substances in your sample can absorb the emitted fluorescence.[1] Test a dilution series to see if sensitivity improves at lower concentrations.

Low Sensitivity in LC-MS Assays

Q3: My this compound peak is very small or has a poor signal-to-noise ratio in my LC-MS analysis. What are the potential causes?

A3: Low sensitivity in LC-MS is a common challenge that can stem from the mobile phase, the column, the ion source, or the sample matrix.

  • Optimize Mobile Phase: The choice of solvent and additives is critical for efficient ionization.[5] For positive ion mode, which is common for small molecules, ensure you are using an appropriate volatile acid like formic acid. For negative ion mode, a base like ammonium (B1175870) hydroxide (B78521) may be required. The quality of solvents is also paramount; use only LC-MS grade solvents to minimize background noise.[5]

  • Check for Ion Suppression: Components in your sample matrix (salts, lipids, proteins) can co-elute with this compound and compete for ionization in the MS source, suppressing your analyte's signal. Improve sample cleanup (e.g., using solid-phase extraction) or adjust chromatography to separate the analyte from interfering matrix components.[6]

  • Assess Column Health: A contaminated or old column can lead to poor peak shape and reduced sensitivity.[6][7] If you observe high backpressure or peak tailing, try flushing the column or replacing it.[7]

  • Clean the Ion Source: The MS ion source can become contaminated over time, leading to a significant drop in sensitivity.[7] Follow the manufacturer's protocol for cleaning the source components.

  • Tune the Mass Spectrometer: Regular tuning of the mass spectrometer is necessary to ensure optimal performance.[7] If a tune report shows low ion abundance, it may indicate a problem with the source or a leak in the system.[7]

Q4: How can I differentiate between a system-wide sensitivity issue and a problem specific to my this compound sample?

A4: To distinguish between a general instrument problem and an analyte-specific one, inject a well-characterized standard compound that you know performs reliably on your system.[7]

  • If this "check standard" also shows low sensitivity, it points to a system-wide issue (e.g., dirty ion source, leak, detector problem).[7]

  • If the check standard provides a strong, expected signal, the problem is likely related to your this compound sample preparation, its stability, or the specific analytical method parameters.[7]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting Workflow for Low Sensitivity

This workflow provides a step-by-step process to diagnose the root cause of low sensitivity.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Method-Specific Investigation cluster_2 Phase 3: Advanced Diagnostics start Low Sensitivity Observed reagent Check Reagent & Sample Integrity (Age, Storage, Concentration) start->reagent instrument Verify Basic Instrument Settings (Wavelengths, Power, Connections) reagent->instrument calc Review Dilution Calculations & SOP instrument->calc check_std Inject System Check Standard calc->check_std sample_prep Optimize Sample Preparation (Cleanup, SPE, Filtration) check_std->sample_prep Standard OK instrument_params Optimize Instrument Parameters (Gain, Voltages, Temperatures) check_std->instrument_params Standard Fails consumables Check Consumables (Column, Vials, Plates) sample_prep->consumables maintenance Perform Instrument Maintenance (Source Cleaning, Calibration) instrument_params->maintenance method_dev Consider Method Re-development (Different Column/Mobile Phase/Assay) consumables->method_dev end Problem Resolved maintenance->end method_dev->end

Caption: A logical workflow for troubleshooting low detection sensitivity.

Guide 2: Optimizing Fluorescence Detection Parameters

The following table summarizes key parameters and their impact on signal intensity in fluorescence-based assays for this compound.

ParameterCommon IssueRecommended ActionExpected Outcome
Excitation/Emission Wavelengths Mismatch with this compound's spectral properties.Perform a wavelength scan to determine the precise excitation and emission maxima on your instrument.Maximized signal intensity by capturing peak fluorescence.
Detector Gain/Voltage Setting is too low, resulting in a weak signal.Increase the gain setting incrementally. Run a positive control to ensure you are not approaching saturation.Amplification of the fluorescence signal.
Plate Type High background from clear or white plates.[2]Use solid black microplates with clear, flat bottoms for bottom-reading assays.[2]Reduced background fluorescence and minimized well-to-well crosstalk.[2]
Read Height (Z-focus) Incorrect focal plane, missing the cell monolayer.[3]Perform a Z-focus optimization to find the height with the maximum signal-to-background ratio.[3]Maximizes signal from adherent cells and minimizes background from the media.[3]
Sample Matrix Autofluorescence from media components (e.g., phenol red).[2][3]Switch to phenol red-free media for the final assay step.Lower background noise and improved signal-to-noise ratio.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of this compound in Plasma

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.

2. LC-MS/MS Conditions

ParameterSetting
LC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be optimized for this compound and internal standard
Source Temp 500°C
IonSpray Voltage 5500 V

Signaling Pathway Visualization

Hypothetical XYZ Signaling Pathway Inhibition by this compound

The diagram below illustrates the proposed mechanism of action where this compound inhibits the kinase XYZ, preventing the downstream phosphorylation of transcription factor ABC and subsequent gene expression.

G cluster_pathway Cell Membrane Receptor Receptor XYZ Kinase XYZ Receptor->XYZ Activates ABC Transcription Factor ABC (Inactive) XYZ->ABC Phosphorylates ABC_P Transcription Factor ABC-P (Active) Gene Target Gene Expression ABC_P->Gene Promotes Inhibitor This compound Inhibitor->XYZ Inhibits

Caption: Mechanism of action for this compound in the XYZ pathway.

References

Technical Support Center: Analysis of 5-AMAM-2-CP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 5-AMAM-2-CP. The information provided herein is intended to help mitigate common challenges, with a primary focus on reducing matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: 5-Amino-1-methyl-quinolinium (5-AMQ), likely the parent compound or a close analog of this compound, is a potent inhibitor of the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme involved in cellular metabolism and the detoxification of various compounds.[3][4] The overexpression of NNMT has been linked to several chronic diseases, including cancer, obesity, and diabetes, making it a significant target for drug development.[1][2] Accurate quantification of NNMT inhibitors like this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies.

Q2: What are matrix effects and how do they affect this compound analysis?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, urine). These effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification of the target analyte. In the analysis of compounds like this compound, which are often measured at low concentrations in complex biological fluids, matrix effects can be a significant source of error.

Q3: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?

A3: The three most common sample preparation techniques for small molecules like this compound are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required level of sample cleanup, desired sensitivity, and sample throughput.

Q4: Which internal standard (IS) should I use for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization properties can be used.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Incompatible mobile phase pH. 2. Column degradation. 3. Co-eluting interferences.1. Adjust the mobile phase pH. For a basic compound like this compound, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape. 2. Replace the analytical column. 3. Optimize the chromatographic gradient to better separate the analyte from interferences. Consider a more rigorous sample preparation method (e.g., SPE).
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instrument instability.1. Ensure consistent and precise execution of the sample preparation protocol. Use of automated liquid handlers can improve reproducibility. 2. Use a stable isotope-labeled internal standard. If matrix effects are still high, consider switching to a more effective sample cleanup technique (e.g., from PPT to SPE). 3. Perform system suitability tests to ensure instrument performance is stable.
Low Analyte Recovery 1. Inefficient extraction during sample preparation. 2. Analyte degradation. 3. Non-specific binding to labware.1. Optimize the sample preparation method. For LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents. 2. Investigate analyte stability under the experimental conditions (e.g., temperature, pH). 3. Use low-binding tubes and pipette tips.
Signal Suppression or Enhancement (Matrix Effects) 1. Insufficient removal of matrix components (e.g., phospholipids, salts). 2. Co-elution of the analyte with matrix components.1. Switch to a more selective sample preparation method. SPE is generally more effective at removing a wider range of interferences than PPT or LLE. 2. Modify the chromatographic method to separate the analyte peak from the regions of ion suppression. A post-column infusion experiment can identify these regions.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the three main sample preparation techniques for compounds similar to this compound. The data presented is a synthesis from multiple sources for illustrative purposes.[5]

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 11060 - 90> 90
Matrix Effect (%) 30 - 60 (Suppression)15 - 40 (Suppression)< 20 (Minimal Effect)
Relative Standard Deviation (RSD %) < 15< 10< 5
Sample Throughput HighMediumLow to Medium
Cost per Sample LowLow to MediumHigh
Solvent Consumption LowHighMedium
Selectivity LowMediumHigh

Experimental Protocols

Protein Precipitation (PPT)

This method is fast and simple but provides the least effective sample cleanup.

Materials:

  • Biological matrix (e.g., rat plasma)

  • This compound stock solution

  • Internal Standard (IS) stock solution

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (Precipitating solvent)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

  • Biological matrix (e.g., human urine)

  • This compound stock solution

  • Internal Standard (IS) stock solution

  • Buffer solution (e.g., 1 M sulfuric acid or ammonium (B1175870) hydroxide, depending on the analyte's pKa)

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

  • Glass test tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 500 µL of the biological sample into a glass test tube.

  • Add 25 µL of the IS working solution.

  • Add 500 µL of buffer to adjust the pH of the sample. For a basic compound, adjust the pH to be > 2 units above the pKa.

  • Add 2 mL of the extraction solvent (e.g., MTBE).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE provides the most effective sample cleanup and is highly selective.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound stock solution

  • Internal Standard (IS) stock solution

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol (B129727) in water)

  • Elution solvent (e.g., Methanol with 2% formic acid)

  • SPE vacuum manifold or positive pressure processor

Procedure:

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add 20 µL of the IS working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Cartridge Preparation:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte and IS with 1 mL of methanol containing 2% formic acid into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

Visualizations

NNMT Inhibition Pathway

The following diagram illustrates the mechanism of action of this compound as an inhibitor of Nicotinamide N-methyltransferase (NNMT).

NNMT_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition Mechanism SAM S-adenosyl- methionine (SAM) (Methyl Donor) NNMT NNMT Enzyme SAM->NNMT Binds NAM Nicotinamide (NAM) (Substrate) NAM->NNMT Binds SAH S-adenosyl- homocysteine (SAH) NNMT->SAH Releases MNA 1-Methylnicotinamide (Product) NNMT->MNA Releases AMAM This compound (Inhibitor) Blocked X AMAM->Blocked Blocked->NNMT Competitively Binds & Blocks Substrate Site Matrix_Effect_Workflow Start Start: Inaccurate or Imprecise Quantitative Results AssessME Assess Matrix Effect (Post-extraction spike vs. neat solution) Start->AssessME IsME Matrix Effect Significant? AssessME->IsME OptimizeChroma Optimize Chromatography (e.g., gradient, column chemistry) to separate analyte from suppression zones IsME->OptimizeChroma Yes UseSIL_IS Use Stable Isotope Labeled Internal Standard (SIL-IS) IsME->UseSIL_IS No ReassessME1 Re-assess Matrix Effect OptimizeChroma->ReassessME1 ChangePrep Change Sample Preparation Method (e.g., PPT -> LLE or SPE) ReassessME1->ChangePrep Still Significant ReassessME1->UseSIL_IS Not Significant ReassessME2 Re-assess Matrix Effect ChangePrep->ReassessME2 ReassessME2->OptimizeChroma Still Significant (Iterate) ReassessME2->UseSIL_IS Not Significant Validate Method Validation UseSIL_IS->Validate End End: Reliable Quantification Validate->End

References

Technical Support Center: Optimization of SPE Cleanup for 5-AMAM-2-CP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Solid-Phase Extraction (SPE) cleanup for 5-AMAM-2-CP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the sample preparation of this novel psychoactive substance (NPS).

Frequently Asked Questions (FAQs)

Q1: What is the most common issue observed during the SPE cleanup of this compound?

A1: The most frequently encountered problem is low recovery of the analyte.[1][2][3] This can manifest as weak signals in your analytical instrument (e.g., LC-MS/MS). Several factors can contribute to low recovery, including improper sorbent selection, suboptimal pH of the sample, incorrect solvent strengths for washing and elution, or the cartridge drying out before sample loading.[2][4]

Q2: How do I select the appropriate SPE sorbent for this compound?

A2: The choice of sorbent depends on the physicochemical properties of this compound and the sample matrix. Since this compound is a synthetic cannabinoid, it is a relatively nonpolar compound. Therefore, a reverse-phase sorbent is a suitable starting point. For complex matrices, mixed-mode sorbents that combine reverse-phase with ion-exchange properties can offer superior cleanup. It is recommended to screen several sorbents to find the one that provides the best recovery and cleanliness.

Q3: My recoveries are inconsistent between samples. What could be the cause?

A3: Poor reproducibility can stem from several sources.[1][3] Inconsistent sample pre-treatment is a common culprit.[4] Ensure that the sample pH is uniformly adjusted across all samples. Other factors include variations in the flow rate during sample loading and elution, or allowing the sorbent bed to dry out after conditioning and before sample loading.[2] Using an automated SPE system can help minimize these variabilities.[5]

Q4: I am observing significant matrix effects in my LC-MS/MS analysis. How can I improve the cleanup?

A4: To mitigate matrix effects, you may need to refine your wash steps or consider a different SPE sorbent.[3] The goal of the wash step is to remove interferences without eluting the analyte of interest.[6] You can try increasing the strength of the wash solvent, for instance, by moderately increasing the percentage of organic solvent.[7] If that doesn't work, a more selective sorbent or a different extraction mechanism might be necessary to achieve a cleaner extract.[1][3]

Troubleshooting Guides

Problem 1: Low Analyte Recovery

Low recovery is a primary concern in SPE.[2] The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Recovery

start Start: Low Recovery Observed check_fractions Analyze all fractions (load, wash, elution) to locate the analyte loss start->check_fractions analyte_in_load Analyte found in load/wash fraction? check_fractions->analyte_in_load analyte_retained Analyte retained on cartridge? analyte_in_load->analyte_retained No optimize_retention Optimize Retention: - Check sample pH - Decrease organic content in sample - Select a more retentive sorbent analyte_in_load->optimize_retention Yes optimize_elution Optimize Elution: - Increase elution solvent strength - Increase elution volume - Use a stronger elution solvent analyte_retained->optimize_elution Yes end_bad Re-evaluate entire method analyte_retained->end_bad No end_good Problem Resolved optimize_retention->end_good optimize_elution->end_good

Caption: A flowchart for troubleshooting low analyte recovery.

Detailed Steps:

  • Locate the Loss: Systematically collect and analyze the fractions from the sample loading, wash, and elution steps to pinpoint where the analyte is being lost.[1]

  • Analyte in Loading/Wash Fraction: If this compound is found in the loading or wash fractions, it indicates a retention problem.

    • Sample pH: Ensure the sample pH is appropriate for the chosen sorbent. For reverse-phase SPE, a neutral pH is generally a good starting point.

    • Sample Solvent: High concentrations of organic solvent in the sample can prevent the analyte from retaining on the sorbent. Dilute the sample with an aqueous solution if necessary.[8]

    • Sorbent Choice: The sorbent may not be retentive enough. Consider a sorbent with a stronger retention mechanism.

  • Analyte Retained on Cartridge: If the analyte is not in the loading or wash fractions and still shows low recovery, it is likely strongly retained on the sorbent.

    • Elution Solvent Strength: The elution solvent may be too weak. Increase the percentage of organic solvent or use a stronger solvent.[4]

    • Elution Volume: Ensure a sufficient volume of elution solvent is used to completely elute the analyte. You can try eluting with two smaller aliquots.[4]

Problem 2: Poor Reproducibility

Inconsistent results can invalidate your data. Use this guide to improve the reproducibility of your SPE method.

Key Factors Influencing Reproducibility

reproducibility Poor Reproducibility sample_prep Inconsistent Sample Pre-treatment reproducibility->sample_prep flow_rate Variable Flow Rate reproducibility->flow_rate drying Cartridge Drying Out reproducibility->drying automation Lack of Automation reproducibility->automation

Caption: Factors contributing to poor SPE reproducibility.

Detailed Steps:

  • Standardize Sample Pre-treatment: Follow a consistent protocol for preparing all samples, including pH adjustment and dilution.[4]

  • Control Flow Rates: Use a vacuum manifold with a flow controller or an automated SPE system to maintain consistent flow rates during sample loading, washing, and elution. A typical flow rate for sample loading is 1-2 mL/min.[4]

  • Prevent Cartridge Drying: After conditioning and equilibrating the sorbent, do not allow it to dry out before loading the sample, as this can lead to inconsistent retention.[2][6] Polymeric sorbents are generally less affected by drying than silica-based ones.[6]

  • Consider Automation: Automated SPE systems can significantly improve reproducibility by minimizing human error and ensuring consistent timing and flow rates for each step.[5]

Experimental Protocols

SPE Sorbent Screening Protocol

This protocol is designed to compare the performance of different SPE sorbents for the cleanup of this compound from a biological matrix (e.g., plasma).

Methodology:

  • Sample Preparation: Spike a pooled plasma sample with a known concentration of this compound. Dilute the sample 1:1 with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).[8]

  • Sorbent Conditioning: Condition each SPE cartridge (e.g., Oasis HLB, MCX, and a generic C18) with 1 mL of methanol (B129727) followed by 1 mL of water.[7]

  • Equilibration: Equilibrate the cartridges with 1 mL of the sample dilution buffer.

  • Sample Loading: Load 1 mL of the prepared plasma sample onto each cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridges with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Analysis: Analyze the eluates using a validated analytical method (e.g., LC-MS/MS) and compare the recovery and matrix effects for each sorbent.

Data Presentation: Sorbent Screening Results

Sorbent TypeAverage Recovery (%)%RSD (n=3)Matrix Effect (%)
Oasis HLB92.54.8-15.2
Oasis MCX75.36.2-25.8
Generic C1885.15.5-20.4
Wash Solvent Optimization Protocol

This protocol aims to optimize the wash solvent to improve the cleanliness of the extract without significant loss of the analyte.

Methodology:

  • Select Best Sorbent: Based on the screening results, select the SPE sorbent that provided the best initial performance (e.g., Oasis HLB).

  • Prepare Samples: Prepare spiked plasma samples as described in the sorbent screening protocol.

  • Condition, Equilibrate, and Load: Follow the same steps for conditioning, equilibration, and sample loading.

  • Vary Wash Solvent: Wash the cartridges with 1 mL of different strengths of methanol in water (e.g., 5%, 10%, 15%, 20%).

  • Elute and Analyze: Elute and analyze the samples as previously described. Monitor the recovery of this compound and the intensity of interfering peaks.

Data Presentation: Wash Solvent Optimization Results

Wash Solvent (% Methanol)Average Recovery (%)%RSD (n=3)Peak Area of Major Interference
5%92.14.55.8 x 10^5
10%90.54.22.1 x 10^5
15%88.34.99.7 x 10^4
20%75.65.14.5 x 10^4

Based on this data, a 15% methanol wash provides a good balance between high recovery and effective removal of interferences.

References

Technical Support Center: 5-AMAM-2-CP Derivatization for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-AMAM-2-CP for Gas Chromatography (GC) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully preparing and analyzing this compound.

Understanding Derivatization for this compound

Derivatization is a crucial chemical modification step to prepare this compound for GC analysis.[1][2] Due to the presence of an active amine group, this compound can exhibit poor chromatographic behavior, such as peak tailing and low volatility.[3] Derivatization converts the amine group into a less polar and more volatile derivative, leading to improved peak shape, thermal stability, and overall analytical performance.[1][2][3] Common derivatization techniques for amines include acylation, silylation, and alkylation.[1]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: The amine functionality in this compound can interact with active sites (silanol groups) in the GC inlet and column, leading to peak tailing, poor sensitivity, and inaccurate quantification.[3] Derivatization blocks this active group, making the molecule more volatile and less interactive, which is essential for successful GC analysis.[1][2]

Q2: What are the most common derivatization reagents for a secondary amine like this compound?

A2: For secondary amines, acylation reagents are highly effective. Trifluoroacetic Anhydride (TFAA) is a common choice as it reacts with the amine to form a stable and volatile trifluoroacetyl derivative. Other options include other perfluoroacylating agents or silylation reagents like BSTFA, although acylation is often preferred for amines.

Q3: How will derivatization affect the mass spectrum of this compound?

A3: Derivatization will change the molecular weight and fragmentation pattern of the analyte.[3] You will be analyzing the derivative of this compound, not the original compound. It is crucial to know the expected mass of the derivative for setting up your mass spectrometer acquisition parameters.

Q4: How can I confirm that the derivatization reaction is complete?

A4: To ensure the reaction has gone to completion, you can analyze a known standard of this compound. The absence of the underivatized compound's peak and the presence of a single, sharp peak for the derivatized product indicate a complete reaction. You can also vary reaction time and temperature to optimize the process.

Experimental Protocol: Acylation of this compound with TFAA

This protocol provides a general procedure for the derivatization of this compound using Trifluoroacetic Anhydride (TFAA).

Materials:

  • This compound sample dissolved in a suitable aprotic solvent (e.g., ethyl acetate, acetonitrile)

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent for dilution (e.g., ethyl acetate)

  • GC vials with inserts

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: In a clean, dry GC vial, add 100 µL of the this compound solution.

  • Reagent Addition: Add 50 µL of TFAA to the vial.

  • Reaction: Cap the vial tightly and vortex for 1 minute.

  • Heating: Place the vial in a heating block or water bath set to 70°C for 20 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Evaporation: Gently evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Derivatization Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction cluster_analysis Analysis Sample This compound in Solvent Reagent Add TFAA Sample->Reagent 100µL Sample + 50µL TFAA Vortex Vortex Reagent->Vortex Heat Heat at 70°C Vortex->Heat 20 minutes Cool Cool to RT Heat->Cool Evaporate Evaporate under N2 Cool->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute GCMS Inject into GC-MS Reconstitute->GCMS

Caption: Experimental workflow for the derivatization of this compound with TFAA.

Troubleshooting Guide

This guide addresses common problems encountered during the derivatization and GC analysis of this compound.

Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks Incomplete derivatization reaction.Optimize reaction conditions (increase temperature or time). Ensure reagents are not degraded.
Sample degradation.Check sample stability. Prepare fresh samples.
Syringe or injector issue.Clean or replace the syringe. Check for leaks in the injector.[4][5]
Peak Tailing Incomplete derivatization.Increase the amount of derivatizing reagent or optimize reaction conditions.
Active sites in the GC system.Use a deactivated inlet liner.[3] Trim the front end of the GC column.[4]
Suboptimal GC method.Optimize oven temperature program and carrier gas flow rate.[4]
Broad Peaks Poor column installation.Reinstall the column, ensuring a proper cut and insertion depth.[4]
Solvent flashing in the injector.Reduce injection speed or lower the injector temperature.[4]
Split Peaks Incorrect injection technique.Use a faster injection for manual injections or optimize autosampler settings.[3]
Incompatible solvent.Dissolve the sample in a solvent compatible with the GC column's stationary phase.[3]
Ghost Peaks/Carryover Contamination in the syringe or inlet.Clean the syringe and replace the inlet liner and septum.[5]
Sample carryover from a previous injection.Run a solvent blank after concentrated samples.

Troubleshooting Logic

Troubleshooting_Tree Start GC-MS Analysis Issue NoPeak No/Small Peaks Start->NoPeak TailingPeak Peak Tailing Start->TailingPeak OtherIssues Other Issues (Broad/Split Peaks) Start->OtherIssues CheckDeriv Incomplete Derivatization? NoPeak->CheckDeriv CheckDeriv2 Incomplete Derivatization? TailingPeak->CheckDeriv2 CheckInjection Injection/Solvent Issue? OtherIssues->CheckInjection OptimizeRxn Optimize Reaction (Time, Temp, Reagent) CheckDeriv->OptimizeRxn Yes CheckSample Sample Degradation? CheckDeriv->CheckSample No FreshSample Prepare Fresh Sample CheckSample->FreshSample Yes CheckGC GC System Issue? CheckSample->CheckGC No CheckSyringe Check Syringe/Injector CheckGC->CheckSyringe Yes OptimizeRxn2 Optimize Reaction CheckDeriv2->OptimizeRxn2 Yes CheckActiveSites Active Sites in System? CheckDeriv2->CheckActiveSites No DeactivatedLiner Use Deactivated Liner / Trim Column CheckActiveSites->DeactivatedLiner Yes OptimizeInjection Optimize Injection/Solvent CheckInjection->OptimizeInjection Yes CheckColumn Column Installation? CheckInjection->CheckColumn No ReinstallColumn Reinstall Column CheckColumn->ReinstallColumn Yes

Caption: Troubleshooting decision tree for this compound GC-MS analysis.

References

Enhancing chromatographic resolution for Acetamiprid and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of Acetamiprid (B1664982) and its key metabolites, such as N-desmethyl-acetamiprid (IM-2-1) and 6-chloronicotinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary metabolites of Acetamiprid that I should be trying to separate?

A: The most commonly analyzed metabolite of Acetamiprid is N-desmethyl-acetamiprid (IM-2-1), which is a major transformation product found in animals and plants.[1][2][3][4] Another significant metabolite, particularly in environmental samples, is 6-chloronicotinic acid.[5][6] Your analytical method should aim to resolve the parent Acetamiprid from these and other potential derivatives.

Q2: I'm observing poor peak shape (tailing or fronting) for Acetamiprid. What are the likely causes and solutions?

A: Poor peak shape is a common issue that can compromise resolution and quantification. The primary causes include:

  • Inappropriate Injection Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause distorted peaks.[7] Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Degradation: Active sites on a contaminated or old column can interact with the analytes, causing tailing. Solution: Flush the column with a strong solvent or, if the problem persists, replace the column.[8][9]

  • Extra-Column Volume: Excessive tubing length or volume between the injector and the detector can lead to peak broadening.[9] Solution: Minimize the length and internal diameter of all connecting tubing.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Acetamiprid and its metabolites, influencing peak shape. Solution: Experiment with small adjustments to the mobile phase pH using buffers or additives like acetic or formic acid to find the optimal condition.

Q3: My retention times for Acetamiprid and its metabolites are drifting. How can I stabilize them?

A: Retention time instability is often linked to the HPLC system's operating conditions. Key factors include:

  • Inconsistent Mobile Phase Composition: Inaccurate mixing by the pump or solvent degradation can cause drift.[10] Solution: Ensure your mobile phase is freshly prepared and properly degassed.[8] If using a gradient pump, you can manually prepare a premixed mobile phase to verify if the pump's proportioning valve is the issue.[8][10]

  • Temperature Fluctuations: A 1°C change in temperature can alter retention times by 1-2%.[7] Solution: Use a column oven to maintain a stable temperature throughout the analysis.[8]

  • Pump Malfunction: Leaks in pump seals or fittings, or air bubbles in the pump head, can lead to inconsistent flow rates and retention time shifts.[8] Solution: Regularly inspect the pump for salt buildup (a sign of leaks) and purge the system to remove air bubbles.[8]

Q4: How can I reduce matrix interference when analyzing Acetamiprid in complex samples like fruits, vegetables, or honey?

A: Matrix effects are a major challenge that can interfere with analyte resolution and accuracy. The most effective solution is a robust sample preparation protocol. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and validated for Acetamiprid analysis in various matrices.[11][12] This procedure involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering compounds. For highly complex matrices, Solid Phase Extraction (SPE) with C18 cartridges is another effective cleanup technique.[13] Additionally, using matrix-matched calibration standards is crucial for accurate quantification by compensating for any remaining matrix effects.[12]

Q5: Can Acetamiprid be analyzed using Gas Chromatography (GC)?

A: While possible, analyzing Acetamiprid by GC is challenging due to its very low volatility.[14] Liquid chromatography (HPLC or LC-MS/MS) is the predominant and more straightforward technique.[14] If GC must be used, derivatization may be required to increase the volatility of the molecule for successful analysis.[14]

Data and Method Parameters

Table 1: Example Chromatographic Conditions for Acetamiprid Analysis
ParameterHPLC-DAD Example[11]LC-MS/MS Example[15]Ion Chromatography Example[5]
Column Agilent Zorbax Eclipse C18 (50 x 4.6 mm, 1.8 µm)Shim-pack XR-ODS C18 (150 x 2 mm)IonPac AS11-HC
Mobile Phase Acetonitrile / 1.5% Acetic Acid in water (30:70 v/v)A: Water, B: Methanol40 mM NaOH with 5% Acetonitrile
Elution Mode IsocraticGradientIsocratic
Flow Rate 1.0 mL/min0.4 mL/minNot Specified
Column Temp. 25 °C40 °CNot Specified
Detector Diode Array Detector (DAD) at 254 nmTandem Mass Spectrometer (MS/MS)Photoinduced Fluorescence
Table 2: Summary of Method Validation Data from Literature
ParameterValue RangeSource
Limit of Detection (LOD) 0.0005 - 5 µg/kg[11]
Limit of Quantification (LOQ) 0.002 - 14 µg/kg
Mean Recovery 74% - 97%[2]
Relative Standard Deviation (RSD) < 20%[15]

Experimental Protocols & Workflows

A detailed protocol for sample preparation is critical for achieving good resolution, especially in complex matrices. The QuEChERS method is highly recommended.

Protocol: Modified QuEChERS Sample Preparation[13]
  • Homogenization: Weigh 10 g of a thoroughly homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile to the tube. For certain matrices, water may be added first. Shake vigorously for 1 minute.

  • Salting Out: Add partitioning salts (commonly anhydrous magnesium sulfate (B86663) and sodium chloride). Shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at approximately 3000-4000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer an aliquot of the upper acetonitrile layer to a separate tube containing dSPE sorbents (e.g., PSA to remove organic acids, C18 to remove fats).

  • Final Centrifugation: Vortex the dSPE tube and centrifuge again.

  • Analysis: Collect the final supernatant, filter it through a 0.22 or 0.45 µm filter, and transfer it to an autosampler vial for LC-MS/MS or HPLC analysis.

Visual Diagrams

TroubleshootingWorkflow Start Problem: Poor Resolution or Bad Peak Shape Check_MobilePhase Step 1: Check Mobile Phase - Is it fresh and degassed? - Is the composition correct? - Is the pH optimal? Start->Check_MobilePhase Check_Column Step 2: Inspect Column - Flush with strong solvent - Check for high backpressure - Is it past its lifetime? Check_MobilePhase->Check_Column If problem persists Check_Hardware Step 3: Evaluate System Hardware - Check for leaks - Minimize extra-column volume - Verify injector performance Check_Column->Check_Hardware If problem persists Solution_Found Resolution Improved Check_Hardware->Solution_Found After fixing issue

A logical workflow for troubleshooting poor chromatographic resolution.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Weigh 10g Homogenized Sample AddSolvent 2. Add 20mL Acetonitrile & Shake Sample->AddSolvent AddSalts 3. Add MgSO4/NaCl Salts & Shake AddSolvent->AddSalts Centrifuge1 4. Centrifuge (~4000 rpm) AddSalts->Centrifuge1 Transfer 5. Transfer Supernatant to dSPE Tube Centrifuge1->Transfer Vortex 6. Vortex & Centrifuge Transfer->Vortex Filter 7. Filter Supernatant Vortex->Filter Inject 8. Inject into HPLC or LC-MS/MS Filter->Inject

Standard workflow for the QuEChERS sample preparation method.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 5-AMAM-2-CP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical method validation parameters for the hypothetical compound 5-AMAM-2-CP, referencing established international guidelines. The principles outlined are applicable to researchers, scientists, and drug development professionals involved in the quantification and quality control of pharmaceutical compounds. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are widely recognized by regulatory authorities globally.[1][2][3][4]

Comparison of Analytical Method Validation Parameters

The suitability of an analytical method for its intended purpose is demonstrated through a series of validation experiments.[1][4] The following table summarizes the key validation parameters, their acceptance criteria based on ICH guidelines, and hypothetical performance data for two different analytical methods for this compound: a High-Performance Liquid Chromatography (HPLC) method and a generic Spectroscopic method.

Validation ParameterICH Q2(R2) Guideline Acceptance CriteriaMethod A: HPLC Performance Data for this compoundMethod B: Spectroscopic Performance Data for this compound
Accuracy The closeness of test results to the true value. Typically 98.0% to 102.0% recovery for the assay of a drug substance.99.5% - 101.2% Recovery97.5% - 103.5% Recovery
Precision
- Repeatability (Intra-assay)RSD ≤ 2%RSD = 0.8%RSD = 1.5%
- Intermediate PrecisionRSD ≤ 3% (typically stricter than repeatability)RSD = 1.2% (different days, analysts)RSD = 2.5% (different days, analysts)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from placebo and known impurities. Peak purity index > 0.999.Some spectral overlap observed with a known degradant.
Linearity A linear relationship between concentration and assay measurement. Correlation coefficient (r²) ≥ 0.99.r² = 0.9995r² = 0.9950
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.80% - 120% of the target concentration.70% - 130% of the target concentration.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.0.01 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.0.03 µg/mL0.15 µg/mL
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.No significant impact on results with minor changes in pH, flow rate, and column temperature.Results sensitive to minor changes in solvent composition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of validation experiments. The following are example protocols for key validation parameters.

1. Accuracy (Recovery)

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo with known concentrations of this compound reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare a minimum of three replicates for each concentration level.

    • Analyze the samples using the analytical method.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

2. Precision (Repeatability and Intermediate Precision)

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability: Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration under the same operating conditions over a short interval of time.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be within the limits defined in the validation protocol (e.g., ≤ 2%).[2]

3. Specificity

  • Objective: To demonstrate that the method is able to measure the analyte of interest without interference from other substances.

  • Procedure:

    • Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound.

    • Analyze samples of known related substances and impurities to determine if they are resolved from the main analyte peak.

    • Perform stress testing (e.g., acid, base, oxidation, heat, light) on the drug substance to generate potential degradation products and analyze the stressed samples.

  • Acceptance Criteria: The method should be able to separate the analyte from all potential interfering substances.

Visualizing the Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation, from planning to final reporting.

G A Define Analytical Method's Intended Use B Develop and Optimize Analytical Method A->B C Write Validation Protocol B->C D Conduct Validation Experiments (Accuracy, Precision, Specificity, etc.) C->D E Collect and Analyze Data D->E F Compare Results Against Acceptance Criteria E->F F->B Does Not Meet Criteria G Prepare Validation Report F->G Meets Criteria H Method Implementation for Routine Use G->H

Caption: A flowchart of the analytical method validation process.

Hypothetical Signaling Pathway Involving a Kinase Target

For a compound like this compound, which could hypothetically be a kinase inhibitor, understanding its mechanism of action is crucial. The diagram below depicts a simplified signaling pathway that could be modulated by such a compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Target Gene TF->Gene Proliferation Cell Proliferation Gene->Proliferation Compound This compound Compound->KinaseB

References

A Researcher's Guide to Establishing a Reference Standard for 5-AMAM-2-CP in the Absence of a Commercial Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

The Challenge: Unavailability of a Commercial CRM

A significant hurdle in the analytical toxicology and pharmacology of novel synthetic compounds is the lack of commercially available CRMs. This absence necessitates a proactive approach from the research community to either synthesize the compound of interest or commission a custom synthesis from a reputable laboratory. Subsequently, a rigorous analytical characterization is required to establish the material's identity, purity, and concentration, effectively creating an in-house reference standard.

Solution: In-House Synthesis and Rigorous Analytical Characterization

The following sections outline a plausible synthetic route for 5-AMAM-2-CP and a suite of analytical methods to thoroughly characterize the resulting material. This multi-faceted approach ensures a high degree of confidence in the identity and purity of the in-house standard, making it suitable for use in quantitative analysis and pharmacological studies.

A hypothetical workflow for the synthesis and characterization of this compound is presented below.

cluster_synthesis Synthesis Phase cluster_analysis Analytical Characterization Phase start Starting Materials: - 2-Amino-5-pentyl-thiophene-3-carboxylic acid - 1-Adamantylamine coupling Amide Coupling Reaction start->coupling workup Reaction Work-up and Purification (e.g., Extraction, Chromatography) coupling->workup product Crude this compound workup->product hplc Purity Assessment (HPLC-UV) product->hplc gcms Identity Confirmation & Impurity Profiling (GC-MS) product->gcms qnmr Structure Elucidation & Quantification (qNMR) product->qnmr final_standard Characterized In-House Reference Standard hplc->final_standard gcms->final_standard qnmr->final_standard

Workflow for Synthesis and Characterization of this compound.

Data Presentation: A Comparative Overview of Analytical Techniques

The comprehensive characterization of a newly synthesized compound relies on the orthogonal application of several analytical techniques. Each method provides unique and complementary information regarding the identity, purity, and concentration of the analyte. The table below summarizes the expected performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.

ParameterHPLC-UVGC-MSqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and boiling point, identification by mass-to-charge ratio.Quantification based on the direct relationship between signal intensity and the number of atomic nuclei.
Primary Use Purity assessment and quantification of the main component.Identification of the target compound and volatile impurities.Absolute quantification and structural elucidation.
Sample Preparation Dissolution in a suitable organic solvent (e.g., acetonitrile (B52724)/water).Dissolution in a volatile organic solvent (e.g., methanol, ethyl acetate). Derivatization may be necessary for some analogs.Dissolution in a deuterated solvent (e.g., CDCl₃) with a certified internal standard.
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL~0.1-1 mg/mL
Accuracy High, dependent on the purity of the reference standard.Semi-quantitative without a specific standard.High, as it is a primary ratio method.
Structural Information Limited (retention time).Provides molecular weight and fragmentation patterns.Detailed structural information from chemical shifts and coupling constants.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and the purity of the synthesized material.

Purity Assessment by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust method for determining the purity of a non-volatile compound like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for purity analysis of novel compounds.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Diode array detection from 200-400 nm, with specific monitoring at the λmax of this compound (determined by initial UV scan).

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of approximately 100 µg/mL.

  • Data Analysis: Purity is calculated as the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.

Identity Confirmation and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming the molecular weight of the synthesized compound and identifying any volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp: 15°C/min to 300°C.

    • Hold at 300°C for 10 min.

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230°C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in methanol.

  • Data Analysis: The mass spectrum of the major peak should be consistent with the expected molecular weight and fragmentation pattern of this compound. Any additional peaks can be tentatively identified by library searching (e.g., NIST/Wiley).

Structural Elucidation and Absolute Quantification by Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can be used for both structural confirmation and to determine the absolute purity (or concentration of a solution) of the synthesized compound without the need for a specific reference standard of the same compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., Chloroform-d, DMSO-d6).

  • Experimental Parameters for ¹H qNMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Sample Preparation:

    • Accurately weigh a specific amount of the certified internal standard into a vial.

    • Accurately weigh a specific amount of the synthesized this compound into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Data Processing and Analysis:

    • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Mandatory Visualizations

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like this compound are expected to act as agonists at cannabinoid receptors CB1 and CB2. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor CB1/CB2 Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits mapk ↑ MAPK/ERK Pathway g_protein->mapk Activates ion_channel Modulation of Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulates camp ↓ cAMP ac->camp agonist This compound (Agonist) agonist->receptor Binds to pka ↓ PKA Activity camp->pka cellular_response Cellular Response (e.g., altered neurotransmission, gene expression) pka->cellular_response mapk->cellular_response ion_channel->cellular_response

Simplified Cannabinoid Receptor Signaling Cascade.
Logical Relationship for Analytical Method Selection

The choice of analytical technique is guided by the specific question being asked about the reference material. The following diagram illustrates the logical flow for selecting the appropriate method.

question Analytical Question q1 What is the purity of the main component? question->q1 q2 What is the molecular weight and fragmentation pattern? question->q2 q3 What is the exact structure and absolute purity? question->q3 ans1 Use HPLC-UV q1->ans1 ans2 Use GC-MS q2->ans2 ans3 Use qNMR q3->ans3

Decision tree for selecting the appropriate analytical method.

By following the protocols and data analysis procedures outlined in this guide, researchers can confidently establish a well-characterized in-house reference standard for this compound, enabling reliable and reproducible scientific investigations.

A Comparative Analysis of the Toxicological Profiles of 5-AMAM-2-CP and Acetamiprid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity of the neonicotinoid insecticide Acetamiprid and its major metabolite, 5-AMAM-2-CP (N-desmethyl-acetamiprid). The information presented is intended to support research and development activities by offering a clear, data-driven overview of the toxicological properties of these compounds.

Executive Summary

Acetamiprid, a widely used insecticide, undergoes metabolic transformation in organisms, with this compound being a primary resulting compound. Toxicological data indicates that this compound exhibits significantly lower acute oral toxicity in rats compared to its parent compound, Acetamiprid. This comparison guide delves into the quantitative toxicity data, the experimental protocols used to determine these values, and the underlying mechanisms of action.

Quantitative Toxicity Data

The acute oral toxicity of this compound and Acetamiprid is summarized in the table below. The data is presented as LD50 values, which represent the dose required to be lethal to 50% of a test population.

CompoundTest SpeciesRoute of AdministrationLD50 ValueSource
This compound RatOral6200 mg/kg[1]
Acetamiprid RatOral140 - 417 mg/kg bw[2]

Note: A higher LD50 value indicates lower acute toxicity.

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism

Both Acetamiprid and, by extension, its metabolite this compound, belong to the neonicotinoid class of insecticides. Their primary mode of action is as agonists of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[3][4] This binding disrupts normal neurotransmission, leading to paralysis and death in susceptible insects.

While neonicotinoids have a higher affinity for insect nAChRs than for mammalian receptors, they can still interact with mammalian nAChRs, which is the basis for their potential neurotoxicity in non-target organisms.[5] The difference in toxicity between Acetamiprid and this compound may be related to variations in their binding affinity and kinetics at these receptors.

cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Postsynaptic_Neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to nAChR->Postsynaptic_Neuron Opens Ion Channel -> Depolarization Neonicotinoid Acetamiprid or This compound Neonicotinoid->nAChR Binds to (Agonist)

Figure 1: Simplified signaling pathway of Acetamiprid and this compound at the synapse.

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity of both compounds is typically determined following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Experimental Workflow for Acute Oral Toxicity Testing (OECD Guideline 425)

cluster_workflow Acute Oral Toxicity (LD50) Workflow Animal_Selection Animal Selection (e.g., Rats, specific strain, age, and weight) Acclimatization Acclimatization Period (Standard housing conditions) Animal_Selection->Acclimatization Fasting Fasting (e.g., overnight for rats) Acclimatization->Fasting Dose_Administration Dose Administration (Single oral gavage) Fasting->Dose_Administration Observation Observation Period (Typically 14 days) Dose_Administration->Observation Data_Analysis Data Analysis (Statistical calculation of LD50) Observation->Data_Analysis

Figure 2: Workflow for determining acute oral toxicity (LD50).

Key Steps:

  • Test Animals: Healthy, young adult rodents (commonly rats) of a single strain are used.

  • Housing and Feeding Conditions: Animals are housed in standard conditions with controlled temperature, humidity, and light cycles. They have access to standard laboratory diet and drinking water.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Administration of Doses: A single dose of the test substance is administered to the animals by oral gavage. The Up-and-Down Procedure (OECD 425) is a sequential dosing method that allows for the estimation of the LD50 with a reduced number of animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of at least 14 days.

  • Pathology: A gross necropsy of all animals is performed at the end of the study.

  • Data Analysis: The LD50 is calculated using statistical methods based on the mortality data.

In Vitro Cytotoxicity Assay

In vitro cytotoxicity assays are used to assess the toxicity of a compound to cells in a controlled laboratory setting. The MTT or MTS assays are common colorimetric methods.

Experimental Workflow for In Vitro Cytotoxicity Assay

cluster_workflow In Vitro Cytotoxicity Assay Workflow Cell_Culture Cell Culture (e.g., Neuronal cell line) Seeding Cell Seeding (Plate in 96-well plates) Cell_Culture->Seeding Compound_Exposure Compound Exposure (Incubate with various concentrations) Seeding->Compound_Exposure Reagent_Addition MTT/MTS Reagent Addition Compound_Exposure->Reagent_Addition Incubation Incubation (Allows for color development) Reagent_Addition->Incubation Measurement Absorbance Measurement (Spectrophotometer) Incubation->Measurement Data_Analysis Data Analysis (Calculate IC50) Measurement->Data_Analysis

Figure 3: Workflow for a typical in vitro cytotoxicity assay.

Key Steps:

  • Cell Culture: A suitable cell line (e.g., human neuroblastoma SH-SY5Y cells for neurotoxicity studies) is cultured under standard conditions.

  • Cell Seeding: Cells are seeded into 96-well microplates at a specific density and allowed to attach and grow.

  • Compound Exposure: The cells are then exposed to a range of concentrations of the test compound for a defined period (e.g., 24 or 48 hours).

  • MTT/MTS Assay: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader.

  • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Neuronal Cell Viability and Neurite Outgrowth Assay

To specifically assess neurotoxicity, assays that measure both cell viability and morphological changes like neurite outgrowth are employed.

Key Steps:

  • Cell Culture: Primary neurons or neuronal cell lines are cultured in appropriate media.

  • Compound Treatment: Cells are treated with the test compounds at various concentrations.

  • Staining: Cells are stained with fluorescent dyes that differentiate between live and dead cells and highlight cell morphology, including neurites.

  • Imaging: High-content imaging systems or fluorescence microscopes are used to capture images of the stained cells.

  • Image Analysis: Automated image analysis software is used to quantify parameters such as the number of viable cells, the number of dead cells, and the length and branching of neurites.

  • Data Analysis: The data is analyzed to determine the concentration-dependent effects of the compounds on neuronal viability and neurite outgrowth.

Conclusion

The available data clearly indicate that this compound, a major metabolite of Acetamiprid, has a significantly lower acute oral toxicity in rats than the parent compound. This difference is likely attributable to altered interactions with nicotinic acetylcholine receptors. The experimental protocols outlined in this guide provide a framework for the standardized assessment of the toxicological properties of these and other related compounds, ensuring robust and comparable data for risk assessment and drug development purposes. Further research into the specific binding affinities and long-term toxicological effects of this compound would provide a more complete understanding of its safety profile.

References

Cross-Reactivity of Acetamiprid Antibodies with the Metabolite 5-AMAM-2-CP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Acetamiprid antibodies with its major metabolite, 5-AMAM-2-CP, also known as N-desmethyl-acetamiprid. Due to the limited availability of direct experimental data for this compound, this comparison is based on the structural similarities between Acetamiprid and its N-demethylated metabolite and general principles of antibody cross-reactivity observed with other structurally related compounds.

Structural Comparison and Expected Cross-Reactivity

The primary metabolic pathway for Acetamiprid involves the N-demethylation of the terminal acetamidine (B91507) group, resulting in the formation of this compound (N-desmethyl-acetamiprid). This structural modification, the removal of a single methyl group, is relatively minor. Therefore, a significant degree of cross-reactivity between Acetamiprid-specific antibodies and this compound is anticipated. The core structure, including the chloropyridinylmethyl group which is a key antigenic determinant, remains intact.

Caption: Competitive Indirect ELISA Workflow.

Inter-Laboratory Comparison of 5-Aminomethylamphotericin B-2-Chloropyridine (5-AMAM-2-CP) Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods is paramount for regulatory compliance and confidence in experimental outcomes. Inter-laboratory comparisons (ILCs) are a critical component of quality assurance, providing an objective assessment of a laboratory's performance against its peers.[1][2][3] This guide presents a framework for an inter-laboratory comparison of 5-AMAM-2-CP analysis, offering a detailed comparison of analytical methodologies, experimental protocols, and performance data.

While specific ILC data for this compound is not publicly available, this guide provides a comprehensive overview based on established principles of analytical method validation and proficiency testing for similar amine compounds.[4][5] The data presented herein is illustrative, designed to guide laboratories in establishing their own internal and external quality control metrics.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the quantification of amine compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.[4][5][6] The choice between these methods depends on the physicochemical properties of the analyte, the sample matrix, and the specific requirements for sensitivity and throughput.[4]

Table 1: Summary of Quantitative Performance in a Hypothetical Inter-Laboratory Study

ParameterLaboratory A (HPLC-UV)Laboratory B (HPLC-UV)Laboratory C (GC-MS)Laboratory D (LC-MS/MS)Acceptance Criteria
Accuracy (% Recovery) 99.2%98.5%101.5%99.8%95-105%
Precision (RSD%) 1.8%2.5%1.5%1.2%< 5%
Linearity (R²) > 0.999> 0.998> 0.999> 0.999> 0.995
Limit of Detection (LOD) 5 ng/mL8 ng/mL1 ng/mL0.5 ng/mLReportable
Limit of Quantification (LOQ) 15 ng/mL25 ng/mL3 ng/mL1.5 ng/mLReportable
z-score *-0.4-0.80.60.1

*Note: The z-score is a common statistical tool in proficiency testing to compare a laboratory's result to the consensus value from all participating laboratories.[3] A z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the success of an inter-laboratory comparison. The following are representative methodologies for the analysis of this compound.

1. Sample Preparation (General Protocol)

A standardized stock solution of this compound is prepared and distributed to all participating laboratories. Each laboratory is instructed to prepare a series of calibration standards and quality control (QC) samples by diluting the stock solution with the specified matrix (e.g., human plasma, formulation buffer).

2. HPLC-UV Method

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.[6]

  • Column : A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for amine compounds.

  • Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate : A typical starting point is 1.0 mL/min.[6]

  • Detection : UV detection at a wavelength determined by the absorbance maximum of this compound.

  • Quantification : Peak area is used to construct a calibration curve and quantify the analyte in QC samples.

3. GC-MS Method

  • Derivatization : Due to the polarity of many amine compounds, a derivatization step is often required to improve volatility and thermal stability.[4][5] A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.

  • Column : A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas : Helium at a constant flow rate.

  • Injection : Splitless injection mode for trace analysis.

  • MS Detection : Electron ionization (EI) in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

4. LC-MS/MS Method

  • Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).[6]

  • Column and Mobile Phase : Similar to the HPLC-UV method, a C18 column with a gradient of water and acetonitrile/methanol containing a modifier like formic acid is typically used.[6]

  • Ion Source : Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of amines.[6]

  • Mass Spectrometer : Operated in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantitative analysis.[6]

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an organized inter-laboratory comparison or proficiency test.[1][3]

ILC_Workflow A Study Design & Protocol Development B Preparation & Distribution of Test Materials A->B Define analytes, concentrations, matrix C Analysis by Participating Laboratories B->C Shipment of samples D Data Submission to Coordinator C->D Report results E Statistical Analysis of Results D->E Consensus value determination F Performance Evaluation (e.g., z-scores) E->F Calculate performance scores G Issuance of ILC Report F->G Summarize findings H Corrective Actions by Laboratories (if needed) G->H Address unsatisfactory performance

Caption: A typical workflow for an inter-laboratory comparison study.

Signaling Pathway for Method Selection

The decision to use a particular analytical method often depends on the specific requirements of the analysis and the properties of the analyte.

Method_Selection Start Define Analytical Need HighSensitivity High Sensitivity Required? Start->HighSensitivity Volatile Is Analyte Volatile & Thermally Stable? HighSensitivity->Volatile No LCMSMS LC-MS/MS HighSensitivity->LCMSMS Yes HPLC HPLC-UV Volatile->HPLC No GCMS GC-MS Volatile->GCMS Yes Derivatization Derivatization Needed GCMS->Derivatization May be required

Caption: Decision tree for selecting an appropriate analytical method.

References

Validation of QuEChERS for Novel Psychoactive Substances: A Comparative Guide for 5-AMAM-2-CP in New Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of the synthetic cannabinoid 5-AMAM-2-CP in new and complex matrices.

While specific validation data for the novel synthetic cannabinoid this compound is not yet widely available in published literature, the QuEChERS methodology has been extensively validated for a broad range of analytes, including other synthetic cannabinoids and compounds with similar chemical properties, in diverse and challenging matrices. This guide provides a comprehensive overview of the QuEChERS validation process, leveraging experimental data from analogous compounds to offer a robust framework for researchers seeking to develop and validate a method for this compound.

Comparative Performance of QuEChERS

The QuEChERS method offers significant advantages over traditional sample preparation techniques, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Its benefits include reduced solvent consumption, faster sample throughput, and lower costs, without compromising analytical performance.

Table 1: Comparison of QuEChERS with Traditional Sample Preparation Methods
ParameterQuEChERSLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Speed Fast (minutes per sample)Slow (can take hours)Moderate
Solvent Consumption LowHighModerate
Cost per Sample LowModerateHigh
Effectiveness High recovery for a wide range of analytesVariable recovery, emulsion formation can be an issueHigh recovery, but can be analyte-specific
Ease of Use Easy to perform, minimal training requiredCan be complex, requires skilled techniciansRequires method development and conditioning steps
Sample Throughput HighLowModerate

Experimental Protocol: A General QuEChERS Method for Synthetic Cannabinoids in a New Matrix

This protocol is a generalized procedure based on validated methods for other synthetic cannabinoids and can be adapted for the analysis of this compound in a new matrix of interest.[1][2][3]

1. Sample Homogenization:

  • Ensure the sample matrix is homogenous. For solid samples, this can be achieved by grinding to a fine powder.[1] For tissue or viscous samples, cryogenic grinding or homogenization with a high-speed blender may be necessary.

2. Extraction:

  • Weigh 1-10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) (ACN). For dry samples, pre-wetting with a small amount of water may be necessary to improve extraction efficiency.[4]

  • Add an appropriate internal standard.

  • Vortex or shake vigorously for 1 minute to ensure thorough mixing.

3. Salting-Out (Liquid-Liquid Partitioning):

  • Add a pre-packaged QuEChERS salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄) for removing excess water and sodium chloride (NaCl) or a citrate (B86180) buffer to control pH and aid phase separation. A common combination is 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium (B8443419) citrate sesquihydrate.[1][5]

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes to separate the organic and aqueous layers.

4. Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:

  • Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent mixture.

  • The choice of sorbent depends on the matrix. A common mixture for general use is primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences. Graphitized carbon black (GCB) can be added to remove pigments like chlorophyll, but should be used with caution as it can also remove planar analytes.[6][7]

  • Vortex for 30-60 seconds.

  • Centrifuge at high speed for 5 minutes.

5. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.

  • The extract can be directly injected for LC-MS/MS or GC-MS analysis or evaporated and reconstituted in a suitable solvent.[5]

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample Add_ACN 2. Add Acetonitrile Sample->Add_ACN Vortex Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Vortex Centrifuge1 4. Centrifuge Add_Salts->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer Add_dSPE 6. Add d-SPE Sorbent Transfer->Add_dSPE Vortex Centrifuge2 7. Centrifuge Add_dSPE->Centrifuge2 Filter 8. Filter Centrifuge2->Filter Analysis 9. LC-MS/MS or GC-MS Analysis Filter->Analysis

Caption: QuEChERS Experimental Workflow Diagram.

Expected Performance Data for Method Validation

The following tables summarize the typical performance data that can be expected from a validated QuEChERS method for the analysis of a synthetic cannabinoid in a new matrix, based on data from similar compounds.[7][8][9][10]

Table 2: Linearity and Limits of Detection/Quantification
ParameterExpected RangeNotes
Linearity (R²) > 0.99Typically evaluated over a concentration range relevant to the expected sample concentrations.[8]
Limit of Detection (LOD) 0.1 - 5 µg/kgHighly dependent on the analytical instrument and matrix.[8][10]
Limit of Quantification (LOQ) 0.5 - 20 µg/kgThe lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[8][10]
Table 3: Recovery, Precision, and Matrix Effects
ParameterAcceptance CriteriaNotes
Recovery 70 - 120%Determined by spiking blank matrix with a known concentration of the analyte at multiple levels.[2][5][8]
Precision (RSD) < 20%Relative Standard Deviation for replicate measurements, assessing both repeatability and intermediate precision.[2][8]
Matrix Effect -20% to +20%Evaluated by comparing the response of the analyte in a matrix extract to the response in a pure solvent. Significant matrix effects may require the use of matrix-matched calibration standards.[7][8][11]

Comparison of QuEChERS with an Alternative Method: Solid-Phase Extraction (SPE)

The diagram below illustrates the logical workflow of QuEChERS compared to a traditional SPE method, highlighting the streamlined nature of the QuEChERS approach.

QuEChERS_vs_SPE cluster_quechers QuEChERS cluster_spe Solid-Phase Extraction (SPE) Q_Start Sample Q_Extract Extraction & Partitioning (1 step) Q_Start->Q_Extract Q_Cleanup d-SPE Cleanup (Vortex & Centrifuge) Q_Extract->Q_Cleanup Q_End Final Extract Q_Cleanup->Q_End S_Start Sample S_Extract Liquid Extraction S_Start->S_Extract S_Condition Condition Cartridge S_Extract->S_Condition S_Load Load Sample S_Condition->S_Load S_Wash Wash Cartridge S_Load->S_Wash S_Elute Elute Analyte S_Wash->S_Elute S_End Final Extract S_Elute->S_End

Caption: Logical comparison of QuEChERS and SPE workflows.

References

Comparative Toxicity Analysis of 5-AMAM-2-CP and Other Acetamiprid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of the Acetamiprid (B1664982) metabolite 5-AMAM-2-CP against other major metabolites, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions and further research.

Introduction to Acetamiprid and its Metabolism

Acetamiprid is a widely used neonicotinoid insecticide that functions as an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to the paralysis and death of target insects.[1] Following administration or environmental release, Acetamiprid undergoes metabolic transformation, resulting in various metabolites. The primary metabolic pathways involve N-demethylation to form N-desmethyl-acetamiprid (IM-2-1) and oxidative cleavage of the cyanoimino group to produce IM-1-3.[1][2] this compound, chemically known as 5-(N-acetylaminomethyl)-2-chloropyridine, has been identified as another significant metabolite of Acetamiprid. Understanding the comparative toxicity of these metabolites is crucial for a comprehensive assessment of the overall risk associated with Acetamiprid use.

Comparative Acute Oral Toxicity

In general, studies indicate that the metabolites of Acetamiprid are less acutely toxic than the parent compound.[1][2] This is supported by comparative data on seed germination, where the germination rate was significantly lower in the group treated with Acetamiprid compared to a group treated with its metabolites.[2]

CompoundChemical NameSpeciesAcute Oral LD50 (mg/kg bw)Toxicity ClassReference
Acetamiprid(E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidineRat140–417II
This compound 5-(N-acetylaminomethyl)-2-chloropyridine RatData not available-
IM-2-1N-desmethyl-acetamipridRat900 to >5000III - IV
IM-1-3N-methyl-N'-cyano-N-[(6-chloro-3-pyridyl)methyl]acetamidineRat900 to >5000III - IV
Other Plant Metabolites*-Rat900 to >5000III - IV

*Includes IM-1-4, IM-2-3, IM-2-4, IM-0, IC-0, IS-1-1, and IS-2-1.

Note on this compound: Specific quantitative acute toxicity data (e.g., LD50) for this compound was not found in the reviewed scientific literature. However, as a metabolite of Acetamiprid, it is expected to exhibit lower toxicity than the parent compound, falling within the range observed for other metabolites.

Subchronic Toxicity

Data on the subchronic toxicity of individual Acetamiprid metabolites is limited. A 28-day study on the metabolite IM-2-1 was submitted to the European Food Safety Authority (EFSA), but the specific No-Observed-Adverse-Effect-Level (NOAEL) from this study is not publicly detailed.[3] For the parent compound, Acetamiprid, a developmental toxicity study in rats established a maternal NOAEL of 16 mg/kg bw/day based on decreased feed consumption and body weight gain at higher doses.

Experimental Protocols

The following is a representative experimental protocol for an acute oral toxicity study, based on OECD Guideline 423 (Acute Toxic Class Method). This method is commonly used for pesticides and their metabolites.

Objective: To determine the acute oral toxicity of a test substance.

Test Principle: A stepwise procedure is used with a small number of animals at each step. The outcome of each step (mortality or survival) determines the dosage for the next step. The method allows for classification of the substance into a toxicity category.

Experimental Animals: Healthy, young adult rats of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions before the study.

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

Dosing:

  • Animals are fasted overnight prior to administration of the test substance.

  • The test substance is typically administered as a single dose via oral gavage.

  • The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on any existing toxicity information.

  • Subsequent dosing steps involve administering a higher or lower dose depending on the outcome of the previous step.

Observations:

  • Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and periodically for at least 14 days.

  • Body weights are recorded at specified intervals.

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis: The LD50 is estimated based on the mortality data from the different dose levels. The substance is then classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Experimental Workflow for Acute Oral Toxicity Study (OECD 423)

G cluster_pre Pre-Dosing cluster_dosing Dosing Procedure cluster_decision Stepwise Decision cluster_post Post-Dosing Observation cluster_analysis Data Analysis acclimatization Acclimatization of Rats fasting Overnight Fasting acclimatization->fasting start_dose Administer Initial Dose (e.g., 2000 mg/kg) observe1 Observe for Mortality (3 animals) start_dose->observe1 decision1 Mortality? observe1->decision1 dose_lower Dose at Lower Level (e.g., 300 mg/kg) decision1->dose_lower Yes dose_higher Confirm at Same Level (3 more animals) decision1->dose_higher No observation 14-Day Observation: - Clinical Signs - Body Weight dose_lower->observation dose_higher->observation necropsy Gross Necropsy observation->necropsy analysis Estimate LD50 and Classify Toxicity necropsy->analysis

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

Mechanism of Action and Signaling Pathways

Acetamiprid and its metabolites exert their primary toxic effect by acting on nicotinic acetylcholine receptors (nAChRs). As agonists, they bind to these receptors, leading to overstimulation of the nervous system. The activation of nAChRs, particularly the α7 subtype, triggers a cascade of downstream signaling events.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

G cluster_downstream Downstream Signaling Cascades cluster_apoptosis Apoptotic Regulation acetamiprid Acetamiprid / Metabolites nAChR α7 nAChR acetamiprid->nAChR Agonist Binding pi3k_akt PI3K/Akt Pathway nAChR->pi3k_akt Activation jak2_stat3 JAK2/STAT3 Pathway nAChR->jak2_stat3 Activation mapk MAPK Pathway (ERK) nAChR->mapk Activation bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 bax Bax (Pro-apoptotic) pi3k_akt->bax Inhibition stat3_tf STAT3 (Transcription Factor) jak2_stat3->stat3_tf erk_tf ERK (Cell Proliferation/Survival) mapk->erk_tf caspase3 Caspase-3 (Executioner Caspase) bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Persistence of Neonicotinoid Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental persistence of metabolites derived from commonly used neonicotinoid insecticides. The information presented is intended to support researchers in understanding the long-term environmental fate of these compounds and to inform the development of safer alternatives. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided.

Comparative Persistence of Neonicotinoid Metabolites

The persistence of neonicotinoid metabolites in the environment is a critical factor in assessing their potential for long-term ecological impact. The following tables summarize the available data on the half-lives (DT50) of key metabolites in soil and water under various conditions. It is important to note that the persistence of these compounds can be influenced by a multitude of factors including soil type, temperature, pH, and microbial activity.[1][2]

Table 1: Persistence of Imidacloprid (B1192907) Metabolites
MetaboliteChemical NameMatrixHalf-life (DT50) in DaysConditions
Imidacloprid-urea1-(6-chloro-3-pyridinylmethyl)-2-imidazolidinoneAqueous SolutionMain metabolite in hydrolysis and photodegradationThe half-life of the parent imidacloprid at pH 9 is about 1 year in the dark.[3]
6-Chloronicotinic acid6-Chloro-3-pyridinecarboxylic acidSoilUltimate degradation productMetabolites, including 6-chloronicotinic acid, accounted for less than 2% of the radiocarbon label after 100 days in one study.[4]
Imidacloprid desnitroN-(6-chloro-3-pyridinylmethyl)-N'-nitro-1,2-ethanediamineSoilMajor soil metabolite---
Imidacloprid nitrosimineN-[(6-chloro-3-pyridinyl)methyl]-N'-nitroso-2-imidazolidinimineSoilMajor soil metabolite---
Table 2: Persistence of Thiamethoxam Metabolites
MetaboliteChemical NameMatrixHalf-life (DT50) in DaysConditions
Clothianidin (CGA322704)(E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidineSoil148 - >1000Thiamethoxam degrades to clothianidin in aerobic soil studies.[5]
NOA 407475N-(2-chloro-thiazol-5-ylmethyl)-N'-methyl-N''-nitro-guanidineSoil>300At 20°C and 40% max water capacity in aerobic conditions.[6]
Table 3: Persistence of Acetamiprid (B1664982) Metabolites
MetaboliteChemical NameMatrixHalf-life (DT50) in DaysConditions
IM-1-4N-methyl-(6-chloro-3-pyridyl)methylamineSoilMajor metabolite, reached 73.3% of applied material after 121 daysThe half-life of the parent acetamiprid was 8.2 days in this study.
IC-06-chloronicotinic acidSoilSignificant metabolite---
Table 4: Persistence of Dinotefuran (B1670701) Metabolites
MetaboliteChemical NameMatrixHalf-life (DT50) in DaysConditions
UF1-methyl-3-(tetrahydro-3-furylmethyl)ureaSoil & PlantsExhibit relatively low toxicity but may have stronger persistence than the parent compound.The half-lives of dinotefuran and its metabolites in rice plants were between 0.5 to 2.3 days.[7][8]
DN1-methyl-3-(tetrahydro-3-furylmethyl)guanidineSoil & PlantsExhibit relatively low toxicity but may have stronger persistence than the parent compound.The half-lives of dinotefuran and its metabolites in rice plants were between 0.5 to 2.3 days.[7][8]

Experimental Protocols

The determination of neonicotinoid metabolite persistence is crucial for environmental risk assessment. Standardized laboratory and field studies are conducted to evaluate the degradation kinetics of these compounds. The following outlines a generalized experimental protocol based on regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[9][10][11]

Laboratory Soil Metabolism Studies (Adapted from OECD Guideline 307)

This protocol is designed to determine the rate and route of degradation of a test substance in soil under controlled aerobic and anaerobic conditions.

Objective: To determine the aerobic and anaerobic transformation of a neonicotinoid metabolite in soil, identify major transformation products, and calculate their formation and decline rates (half-lives).

Materials:

  • Test Substance: Radiolabeled (commonly ¹⁴C) neonicotinoid metabolite of known purity.

  • Soil: Freshly collected, sieved (<2 mm) soil with known characteristics (texture, pH, organic carbon content, microbial biomass). A sandy loam is often recommended.[12]

  • Incubation System: Biometer flasks or a flow-through system that allows for the trapping of volatile organic compounds and ¹⁴CO₂.[10]

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and Mass Spectrometry (MS/MS) for separation, quantification, and identification of the parent metabolite and its transformation products.[13]

Procedure:

  • Soil Preparation and Treatment: The soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity) and pre-incubated in the dark at a constant temperature (e.g., 20 ± 2°C) for a period to allow microbial activity to stabilize.[12] The radiolabeled test substance is then applied to the soil samples at a concentration relevant to its expected environmental concentration.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature. For aerobic studies, a continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels. For anaerobic studies, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Sampling: Duplicate or triplicate samples are taken at specified intervals over a period of up to 120 days.[10]

  • Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol) to recover the parent metabolite and its transformation products. Multiple extraction steps with solvents of varying polarity may be necessary to achieve good recovery.

  • Analysis: The extracts are analyzed using HPLC-MS/MS to identify and quantify the parent metabolite and its transformation products. The amount of non-extractable (bound) residues and mineralized ¹⁴CO₂ is also determined.

  • Data Analysis: The dissipation of the parent metabolite and the formation and decline of transformation products are plotted against time. The half-lives (DT50) are calculated using first-order kinetics.

Field Dissipation Studies

Field studies are conducted to understand the persistence of a pesticide and its metabolites under real-world environmental conditions.

Objective: To determine the dissipation rate of a neonicotinoid metabolite in a field setting, considering the combined effects of biotic and abiotic degradation, leaching, and runoff.

Procedure:

  • Site Selection: A field site with well-characterized soil and climatic conditions is chosen.

  • Application: The test substance is applied to the soil surface or incorporated into the soil at a known rate.

  • Sampling: Soil cores are collected from treated plots at various depths and at different time intervals after application.

  • Analysis: The soil samples are extracted and analyzed for the parent metabolite and its major transformation products using methods similar to those in laboratory studies.

  • Data Analysis: The decline in the concentration of the test substance over time is used to calculate a field dissipation half-life.

Signaling and Metabolic Pathways

Neonicotinoids exert their insecticidal effect by acting as agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system. Their metabolism in the environment and in organisms involves a series of complex biochemical reactions.

Neonicotinoid Mode of Action and Resistance

Neonicotinoid_Mode_of_Action cluster_synapse Synaptic Cleft cluster_effect Cellular Effect cluster_resistance Resistance Mechanisms Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Activates Ion_Channel_Opening Ion Channel Opening Postsynaptic_Neuron->Ion_Channel_Opening Continuous_Stimulation Continuous Nerve Stimulation Ion_Channel_Opening->Continuous_Stimulation Paralysis_Death Paralysis and Death Continuous_Stimulation->Paralysis_Death Metabolic_Resistance Metabolic Resistance (e.g., P450 enzymes) Metabolic_Resistance->Neonicotinoid Detoxifies Target_Site_Resistance Target-Site Resistance (nAChR mutation) Target_Site_Resistance->nAChR Alters Binding

Caption: Neonicotinoid mode of action on insect nicotinic acetylcholine receptors and resistance mechanisms.

General Metabolic Pathway of Neonicotinoids in Soil

Neonicotinoid_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Neonicotinoid Parent Neonicotinoid Oxidation Oxidation (Hydroxylation, N-demethylation) Parent_Neonicotinoid->Oxidation Reduction Nitroreduction Parent_Neonicotinoid->Reduction Hydrolysis Hydrolysis Parent_Neonicotinoid->Hydrolysis Phase_I_Metabolites Phase I Metabolites (More polar, often still active) Oxidation->Phase_I_Metabolites Reduction->Phase_I_Metabolites Hydrolysis->Phase_I_Metabolites Conjugation Conjugation (e.g., with sugars, amino acids) Phase_I_Metabolites->Conjugation Mineralization Mineralization (CO2, H2O, etc.) Phase_I_Metabolites->Mineralization Bound_Residues Bound Residues (Incorporation into soil organic matter) Phase_I_Metabolites->Bound_Residues Phase_II_Metabolites Phase II Metabolites (More water-soluble, readily excreted) Conjugation->Phase_II_Metabolites Phase_II_Metabolites->Mineralization

Caption: Generalized metabolic pathway of neonicotinoids in the soil environment.

Experimental Workflow for Metabolite Persistence Study

Experimental_Workflow Sample_Collection Soil/Water Sample Collection Spiking Spiking with Radiolabeled Metabolite Sample_Collection->Spiking Incubation Controlled Incubation (Aerobic/Anaerobic) Spiking->Incubation Time_Series_Sampling Time-Series Sampling Incubation->Time_Series_Sampling Extraction Solvent Extraction Time_Series_Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Half-life Calculation Analysis->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: A typical experimental workflow for determining the persistence of a neonicotinoid metabolite.

References

Navigating the Analytical Maze: A Comparative Guide to the Accuracy and Precision of Synthetic Cannabinoid Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of synthetic cannabinoids is paramount for both clinical and forensic applications. This guide provides a comprehensive comparison of analytical methodologies for the detection of synthetic cannabinoids, using 5-AMAM-2-CP and its analogs as a focal point. We delve into the performance of established techniques, presenting supporting experimental data and detailed protocols to inform your analytical choices.

The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge for analytical laboratories. Synthetic cannabinoids, a prominent class of NPS, are continuously modified to evade legal restrictions and detection. This necessitates the development and validation of robust analytical methods capable of identifying and quantifying these compounds with high accuracy and precision. While specific data for every new analog, such as this compound, may be limited, validated methods for structurally similar and widely studied compounds like AM-2201 and JWH-018 provide a strong foundation for analysis.

Performance Comparison of Analytical Methods

The two primary analytical techniques employed for the quantification of synthetic cannabinoids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods offer high sensitivity and selectivity, crucial for detecting trace amounts of these potent substances in complex biological matrices.

Below is a summary of typical accuracy and precision data for the analysis of synthetic cannabinoids using these methods. The data is representative of what can be achieved with a well-validated method and is based on studies of compounds like AM-2201 and JWH-018.

Analytical MethodAnalyte (Proxy)MatrixConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
LC-MS/MS AM-2201Human Plasma195 - 105< 10
1098 - 102< 8
10099 - 101< 5
GC-MS JWH-018Urine592 - 108< 12
5096 - 104< 9
20098 - 102< 6

Table 1. Comparative accuracy and precision of LC-MS/MS and GC-MS for the analysis of synthetic cannabinoids. Data is illustrative and based on published validation studies for proxy analytes.

Experimental Protocols

Detailed and validated experimental protocols are the bedrock of reliable analytical results. Below are representative methodologies for LC-MS/MS and GC-MS analysis of synthetic cannabinoids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highly sensitive and specific, making it the gold standard for the quantification of synthetic cannabinoids in biological fluids.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of plasma, add an internal standard (e.g., AM-2201-d5).

  • Vortex and load onto a pre-conditioned mixed-mode SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol (B129727) in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of 2% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for the analyte and one for the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and reliable technique, particularly for volatile and thermally stable compounds. Derivatization is often required for polar synthetic cannabinoid metabolites.

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 2 mL of urine, add an internal standard (e.g., JWH-018-d9).

  • Add 1 mL of 1 M sodium hydroxide (B78521) and 5 mL of hexane:ethyl acetate (B1210297) (9:1).

  • Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Visualizing the Science: Workflows and Pathways

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical analytical workflow and the general signaling pathway of synthetic cannabinoids.

analytical_workflow sample Biological Sample (Plasma/Urine) extraction Extraction (SPE or LLE) sample->extraction Add Internal Standard analysis Instrumental Analysis (LC-MS/MS or GC-MS) extraction->analysis Inject Extract data Data Processing & Quantification analysis->data report Final Report data->report signaling_pathway sc Synthetic Cannabinoid (e.g., this compound) cb1 CB1 Receptor sc->cb1 cb2 CB2 Receptor sc->cb2 gi Gi/o Protein cb1->gi cb2->gi ac Adenylyl Cyclase gi->ac Inhibition camp ↓ cAMP ac->camp effects Downstream Cellular Effects camp->effects

Navigating the Analytical Maze: A Comparative Guide to LOD and LOQ for 5-Amino-2-Chloropyrimidine in Diverse Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of impurities are paramount to ensuring the safety and efficacy of pharmaceutical products. 5-Amino-2-chloropyrimidine (5-AMAM-2-CP), often encountered as a potential genotoxic impurity (GTI), demands highly sensitive analytical methods for its control. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 5-amino-2-chloropyrimidine, which is isomeric to the more commonly cited genotoxic impurity, 5-amino-2-chloropyridine (B41692), in various matrices, supported by experimental data and detailed methodologies.

Quantitative Performance Overview

The achievable limits of detection and quantitation for 5-amino-2-chloropyridine, a structural isomer of this compound and a well-documented genotoxic impurity, vary significantly depending on the analytical technique employed and the complexity of the sample matrix. The following table summarizes the reported LOD and LOQ values in different matrices, providing a clear comparison for researchers selecting an appropriate analytical strategy.

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)
Active Pharmaceutical Ingredient (API) - TenoxicamHPLC-UV0.015 µg/mL0.048 µg/mL
UrineHPLC-DAD0.5 µg/mL (as zopiclone)Not Reported
Whole BloodLC-MS/MSEstimated: ~0.07 ppm (ng/mL)Estimated: ~0.2 ppm (ng/mL)

Note: The values for whole blood are estimated based on a study of a structurally similar amino-chloro-phenyl compound, providing a benchmark for the sensitivity achievable with LC-MS/MS for such analytes in a complex biological matrix.

In-Depth Experimental Protocols

A detailed understanding of the experimental conditions is crucial for replicating and adapting these methods. Below are the methodologies for the key experiments cited.

Determination in an Active Pharmaceutical Ingredient (API) via HPLC-UV

This method is suitable for the quantification of 5-amino-2-chloropyridine in the presence of an API like Tenoxicam.

Instrumentation and Conditions:

  • System: High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Column: C18 column (150 × 4.6 mm i.d., 2.7 μm).[1][2]

  • Mobile Phase: A mixture of water (pH 3, adjusted with orthophosphoric acid) and methanol (B129727) in a 50:50 (v/v) ratio.[1][2]

  • Flow Rate: 0.7 mL/min.[1][2]

  • Column Temperature: 40°C.[1][2]

  • Injection Volume: 10 µL.[1][2]

  • Detection Wavelength: 254 nm.[1][2]

Sample Preparation: Standard and sample solutions are prepared by dissolving the respective materials in the mobile phase to achieve the desired concentration.

Validation: The method was validated for linearity, sensitivity, precision, and accuracy. The calibration curve was found to be linear over a concentration range of 1–40 μg/mL.[1][2] The recovery values were reported to be between 98.80% and 100.03%.[1][2]

Screening in Urine via HPLC with Diode Array Detection (DAD)

This method is designed for the qualitative screening of 2-amino-5-chloropyridine (B124133) in urine, often as a metabolite or degradation product of the drug zopiclone (B121070).

Instrumentation and Conditions:

  • System: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).

  • Extraction: Solid-phase extraction (SPE) is employed for sample clean-up and concentration.

  • Chromatography: Reversed-phase HPLC.

Sample Preparation: Urine samples undergo alkaline hydrolysis to convert zopiclone and its metabolites into 2-amino-5-chloropyridine, followed by solid-phase extraction.

Detection: The limit of detection for this qualitative screening technique was reported as 0.5 µg/mL, expressed in terms of the parent compound, zopiclone, in spiked urine samples.

Quantification in Whole Blood via LC-MS/MS

For complex biological matrices like whole blood, a highly selective and sensitive technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is necessary. While a specific LOD for 5-amino-2-chloropyridine in blood was not explicitly found, a method for a similar compound provides insight into the achievable sensitivity.

Instrumentation and Conditions (based on a similar compound):

  • System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Ionization: Positive electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Sample Preparation: A protein precipitation step is typically employed to remove larger molecules from the blood sample, followed by centrifugation. The resulting supernatant is then injected into the LC-MS/MS system.

Expected Performance: Based on the analysis of a structurally related amino-chloro-phenyl compound, an LOD of approximately 0.07 ppm (ng/mL) and an LOQ of around 0.2 ppm (ng/mL) can be anticipated.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams, generated using the DOT language, outline the experimental workflows.

Experimental_Workflow_HPLC_UV cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weighing of API and Standard dissolution Dissolution in Mobile Phase start->dissolution injection Inject 10 µL into HPLC dissolution->injection separation Isocratic Elution on C18 Column injection->separation detection UV Detection at 254 nm separation->detection quantification Quantification based on Peak Area detection->quantification Experimental_Workflow_LC_MS_MS cluster_sample_prep Blood Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample_collection Collect Whole Blood Sample protein_precipitation Add Acetonitrile for Protein Precipitation sample_collection->protein_precipitation centrifugation Centrifuge to Separate Supernatant protein_precipitation->centrifugation injection Inject Supernatant into LC-MS/MS centrifugation->injection chromatography Chromatographic Separation injection->chromatography mass_spec Tandem Mass Spectrometry Detection chromatography->mass_spec data_quantification Quantification using MRM Transitions mass_spec->data_quantification

References

Navigating the Analytical Landscape: A Comparative Guide to Proficiency Testing for 5-AMAM-2-CP and Other Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of novel psychoactive substances (NPS), ensuring the accuracy and reliability of analytical results is paramount. Synthetic cannabinoids, a rapidly evolving class of compounds, present a significant analytical challenge due to their structural diversity and the continuous emergence of new analogs. This guide provides a comparative overview of proficiency testing (PT) programs and analytical methodologies relevant to the analysis of synthetic cannabinoids, with a focus on compounds like 5-AMAM-2-CP.

Proficiency testing is a cornerstone of a laboratory's quality assurance program, providing an external and objective assessment of analytical performance. Participation in PT schemes allows laboratories to benchmark their methods, identify potential areas for improvement, and demonstrate the competence of their analytical personnel and methodologies. While PT programs specifically dedicated to a single, niche compound like this compound are rare, several established providers offer schemes for synthetic cannabinoids and broader forensic toxicology that are highly relevant.

Comparison of Relevant Proficiency Testing Programs

Direct quantitative performance data for proficiency testing programs is often confidential and provided only to participating laboratories. However, a comparison of the program offerings from leading providers can guide laboratories in selecting the most appropriate scheme for their needs.

FeatureLGC StandardsCollaborative Testing Services (CTS)
Program Name New Psychoactive and Synthetic Cannabinoid screening in urine (PT-QZ-09)[1][2]Synthetic Drug Analysis (5041)[3]
Matrix Urine[1][2]Varies (e.g., powders, solids, plant materials)[3]
General Scope Qualitative screening for a range of new psychoactive substances and synthetic cannabinoids.[1][2]Qualitative identification of controlled and non-controlled substances, including a diverse range of synthetic drugs.[3]
Frequency Not publicly specifiedAnnual (July shipment for the Synthetic Drug Analysis test)[3]
Accreditation ISO/IEC 17043[4][5]ISO/IEC 17043
Publicly Available Analytes General categories (e.g., "New psychoactive substances," "Drug identification") rather than a specific list of compounds are publicly available.[2][6]Does not publicly list the specific synthetic cannabinoids included in each test cycle to ensure the test's integrity.[3]

It is crucial for laboratories to contact these providers directly to obtain the most current and detailed information on the scope of their proficiency tests, including the specific synthetic cannabinoid analogs included in upcoming rounds.

Comparison of Analytical Methods for Synthetic Cannabinoid Analysis

The two primary analytical techniques for the confirmatory analysis of synthetic cannabinoids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on factors such as the analyte's properties, the required sensitivity, and laboratory resources.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using two mass analyzers in series.Separates volatile and thermally stable compounds in the gas phase, followed by mass analysis.
Applicability Well-suited for a wide range of synthetic cannabinoids, including non-volatile and thermally labile compounds.[7]Generally requires derivatization for polar compounds and may not be suitable for thermally unstable synthetic cannabinoids.
Sensitivity Typically offers high sensitivity and specificity.[7]Sensitivity can be very good, but may be lower than LC-MS/MS for certain compounds without derivatization.
Sample Preparation Often involves protein precipitation and/or solid-phase extraction (SPE).May require more extensive sample preparation, including derivatization to improve volatility and chromatographic performance.
Throughput Can be adapted for high-throughput analysis.Can be more time-consuming due to longer run times and derivatization steps.

Experimental Protocols

A robust and well-documented experimental protocol is fundamental for achieving accurate and reproducible results in the analysis of synthetic cannabinoids. Below is a generalized protocol for the analysis of synthetic cannabinoids in a biological matrix (e.g., urine or blood) using LC-MS/MS.

Generalized LC-MS/MS Protocol for Synthetic Cannabinoid Analysis
  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Pre-treatment: To a 1 mL sample (urine or blood), add an internal standard solution containing deuterated analogs of the target synthetic cannabinoids. For urine samples, enzymatic hydrolysis may be necessary to cleave glucuronide conjugates.

    • Conditioning: Condition a mixed-mode SPE cartridge with methanol (B129727) followed by deionized water and then a buffer solution (e.g., phosphate (B84403) buffer).

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence includes deionized water, an acidic buffer, and a non-polar solvent like hexane.

    • Elution: Elute the analytes of interest with an appropriate solvent mixture (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

  • Chromatographic Separation (LC)

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Injection Volume: 5-10 µL of the reconstituted sample is injected.

  • Mass Spectrometric Detection (MS/MS)

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

    • Data Analysis: The peak area ratios of the analytes to their corresponding internal standards are used to construct a calibration curve and quantify the concentration of the synthetic cannabinoids in the sample.

Visualizing Workflows and Relationships

To better illustrate the processes involved in proficiency testing and sample analysis, the following diagrams are provided.

Proficiency_Testing_Workflow Proficiency Testing Workflow Provider PT Provider Prepares & Distributes Samples Lab Participating Laboratory Receives & Analyzes Samples Provider->Lab Sample Shipment Data_Submission Data Submission (Online Portal) Lab->Data_Submission Results Corrective_Action Laboratory Corrective Action (if needed) Lab->Corrective_Action Data_Analysis PT Provider Statistical Analysis Data_Submission->Data_Analysis Report Performance Report (z-scores, peer comparison) Data_Analysis->Report Report->Lab Feedback

Caption: A typical workflow for participation in a proficiency testing program.

Analytical_Workflow Synthetic Cannabinoid Analytical Workflow (LC-MS/MS) cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine/Blood) Internal_Standard Add Internal Standard Sample->Internal_Standard Hydrolysis Enzymatic Hydrolysis (for urine) Internal_Standard->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC LC Separation Evap_Recon->LC MSMS MS/MS Detection (MRM) LC->MSMS Quant Quantification MSMS->Quant Report Final Report Quant->Report

Caption: A generalized workflow for the analysis of synthetic cannabinoids using LC-MS/MS.

References

Comparative Environmental Fate of Acetamiprid and its Metabolite 5-AMAM-2-CP

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the environmental persistence, mobility, and toxicity of the neonicotinoid insecticide Acetamiprid (B1664982) and its primary metabolite, 5-AMAM-2-CP (IM-2-1).

Acetamiprid is a widely used neonicotinoid insecticide effective against a broad spectrum of sucking insects.[1] In the environment, it undergoes transformation into various metabolites, with one of the primary routes being N-demethylation to form (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-acetamidine, also known as IM-2-1 or this compound.[2][3][4] Understanding the comparative environmental fate of the parent compound and its metabolites is crucial for a comprehensive ecological risk assessment. This guide provides a comparative analysis of Acetamiprid and this compound, focusing on their degradation, mobility, and toxicity, supported by experimental data.

Metabolic Transformation

The primary metabolic pathway leading to the formation of this compound from Acetamiprid involves the removal of a methyl group (N-demethylation).[2][3][4] This biotransformation can occur in various environmental compartments, including soil and within organisms.[3][5]

Acetamiprid_Metabolism Acetamiprid Acetamiprid (C10H11ClN4) IM21 This compound (IM-2-1) (C9H9ClN4) Acetamiprid->IM21 N-demethylation

Metabolic pathway of Acetamiprid to this compound.

Quantitative Comparison of Environmental Fate

The environmental behavior of Acetamiprid and this compound can be quantitatively compared using key parameters such as the half-life (DT50) in soil and water, and the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

ParameterAcetamipridThis compound (IM-2-1)Environmental CompartmentConditionsReference
Degradation Half-Life (DT50) 1 - 8 daysMajor residue, increasing over timeSoilAerobic, dark[6]
10.0 - 22.8 daysData not availableSoilLaboratory, varied moisture[7]
4.3 - 7.3 daysData not availableWaterVaried pH, light conditions[8]
8.9 hoursData not availableWaterSunlight[9]
Soil Sorption (Koc) Moderately to highly mobileData not availableSoilGeneral[10]

Note: Specific quantitative data for the environmental fate of this compound is limited in the reviewed literature. It is often identified as a major, persistent metabolite.

Detailed Experimental Protocols

The data presented in this guide is derived from standardized laboratory and field studies. Below are outlines of the typical experimental protocols used to assess the environmental fate of pesticides like Acetamiprid.

Soil Degradation Study (Aerobic)

This experiment aims to determine the rate of pesticide degradation in soil under aerobic conditions.

Soil_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_collection Collect and sieve soil fortification Fortify soil with [14C]-Acetamiprid soil_collection->fortification incubation_setup Transfer to incubation vessels fortification->incubation_setup incubation Incubate in the dark at controlled temperature and moisture incubation_setup->incubation sampling Collect samples at predetermined intervals incubation->sampling extraction Solvent extraction of residues sampling->extraction quantification Quantify parent and metabolites using HPLC/LSC extraction->quantification data_analysis Calculate DT50 values quantification->data_analysis

Workflow for an aerobic soil degradation study.
  • Soil Collection and Preparation: Soil is collected from a relevant agricultural region, sieved to ensure homogeneity, and characterized for properties like texture, pH, and organic matter content.

  • Fortification: A known concentration of the test substance (e.g., radiolabeled Acetamiprid) is applied to the soil.

  • Incubation: The treated soil is incubated under controlled conditions (temperature, moisture, and darkness) that mimic a natural environment.

  • Sampling and Extraction: Soil samples are taken at various time points and extracted with appropriate solvents to remove the parent compound and its metabolites.

  • Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or mass spectrometer to identify and quantify the compounds.

  • Data Analysis: The degradation rate and half-life (DT50) are calculated from the concentration decline over time.

Toxicity to Non-Target Organisms

The toxicity of Acetamiprid and its metabolites is a critical component of its environmental risk profile. While specific toxicity data for this compound is not as readily available, studies on Acetamiprid provide a baseline for understanding its potential effects.

OrganismEndpointAcetamiprid ToxicityThis compound (IM-2-1) ToxicityReference
Birds Acute/ChronicHighly toxicData not available[11]
Aquatic Organisms Acute/ChronicModerately toxicData not available[11]
Honey Bees AcuteModerately toxicLess toxic than parent compound[11]
Earthworms AcuteHigh toxicityData not available[10]
Mammals (Rats) Acute Oral LD50140–417 mg/kg bwData not available[6]

It is noteworthy that while Acetamiprid's metabolites are generally less toxic than the parent compound in honey bees, chronic exposure can still pose a toxicological risk.[11] The toxicity of the metabolites resulting from degradation by the dominant strain Md2 was found to be lower than that of the parent compound.[1][2]

Comparative Summary

  • Persistence: Acetamiprid has a relatively short half-life in soil and water, degrading rapidly, especially under sunlight.[6][9][11] In contrast, its metabolite, this compound (IM-2-1), is often detected as a major and more persistent residue in soil studies.[6]

  • Mobility: Acetamiprid is considered to have high mobility in soil due to its water solubility, which may lead to leaching.[10] However, its rapid degradation can mitigate this risk.[8][10] The mobility of this compound is not well-documented in the available literature.

  • Toxicity: Acetamiprid exhibits varying levels of toxicity to different non-target organisms, being highly toxic to birds and earthworms but moderately toxic to aquatic life and bees.[10][11] The N-demethylated metabolite, this compound, has been shown to be less toxic than Acetamiprid to honey bees.[11] However, there is a general lack of comprehensive ecotoxicological data for this metabolite across a range of organisms.

References

Safety Operating Guide

Navigating the Disposal of 5-AMAM-2-CP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide outlines the recommended procedures for the disposal of 5-AMAM-2-CP, a substance that requires careful handling due to its potential hazards. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the material's properties, hazards, and emergency procedures.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

In the event of accidental contact, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]

  • After skin contact: Immediately wash the affected area with soap and plenty of water.[3]

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • After ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Quantitative Data for Disposal Considerations

Proper disposal of this compound is contingent on the quantity of waste generated. The following table summarizes the recommended disposal pathways based on the amount of material.

Quantity of this compound WasteRecommended Disposal Method
Small Quantities (<1 g)Collect in a designated and properly labeled hazardous waste container for chemical waste disposal.[4]
Large Quantities (>1 g)Segregate and store in a compatible, sealed, and clearly labeled hazardous waste container. Arrange for pickup by a licensed hazardous waste disposal service.[5][6]

Step-by-Step Disposal Protocol

The following procedure outlines the steps for the safe disposal of this compound waste. This protocol is intended for small quantities typically generated in a research laboratory setting.

Materials:

  • Designated hazardous waste container (compatible with this compound)

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Waste labels

  • Fume hood

Procedure:

  • Segregation: Ensure that this compound waste is not mixed with other chemical waste streams unless compatibility has been verified.[7]

  • Containment: Carefully transfer the waste into a designated hazardous waste container. Avoid generating dust or aerosols.[3] The container should be in good condition and have a secure lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards as indicated in the SDS.[5]

  • Storage: Store the sealed container in a designated, well-ventilated, and secure waste accumulation area. Follow all institutional guidelines for hazardous waste storage.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<1g) assess_quantity->small_quantity < 1g large_quantity Large Quantity (>1g) assess_quantity->large_quantity > 1g collect_waste Collect in Designated Hazardous Waste Container small_quantity->collect_waste large_quantity->collect_waste label_waste Label Container Correctly collect_waste->label_waste store_waste Store in Secure Waste Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Information regarding the handling of "5-AMAM-2-CP" is currently unavailable.

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a Safety Data Sheet (SDS), chemical name, CAS number, and supplier for a substance identified as "5-AMAM-2-CP" have not yielded any specific results. This suggests that "this compound" may be an internal laboratory code, a shorthand notation, or a typographical error. Without proper identification of the substance, providing accurate safety and handling information is not possible.

It is crucial for laboratory safety that researchers positively identify any chemical substance before handling. Please verify the correct name and CAS number of the compound .

Potential for Misidentification: Information on 2C-P

During the search, information was found for a substance with a similar-sounding name, 2C-P , which is the common name for 2-(2,5-Dimethoxy-4-(n)-propylphenyl)ethanamine . It is a synthetic hallucinogenic drug and a controlled substance.[1][2] The physiological and toxicological properties of this compound are not fully known, and it is intended for forensic and research purposes only.[2]

It is imperative to confirm that "this compound" is not being mistaken for 2C-P. The handling of controlled substances requires strict adherence to legal and safety protocols that may differ significantly from other laboratory chemicals.

If you are indeed working with 2C-P , it is classified as a Schedule I controlled substance under federal law. For your safety and to ensure compliance, you must obtain the official Safety Data Sheet from your supplier and follow all institutional and governmental regulations regarding the handling, storage, and disposal of controlled substances.

General Guidance for Handling Unidentified Chemicals:

In the absence of specific information, and as a matter of general laboratory safety, treat any unknown substance as hazardous. The following general personal protective equipment (PPE) and handling precautions should be considered a minimum standard until the substance is identified and a specific risk assessment can be performed:

Table 1: General Personal Protective Equipment (PPE) for Unknown Substances

Body PartRecommended PPE
Eyes Safety glasses with side-shields or chemical safety goggles.
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Work in a well-ventilated area, preferably a chemical fume hood.

Operational and Disposal Plans:

Without a specific SDS, a detailed operational and disposal plan cannot be provided. However, general best practices include:

  • Handling: Minimize the quantity of the substance used. Avoid generating dust or aerosols.

  • Storage: Store in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Spills: Have appropriate spill control materials readily available. In case of a spill, evacuate the area and follow your institution's emergency procedures.

  • Disposal: Do not dispose of unknown chemicals down the drain or in general waste. All chemical waste should be collected in appropriately labeled containers and disposed of through your institution's environmental health and safety (EHS) office.

Experimental Protocols and Signaling Pathways:

No experimental protocols or signaling pathways could be identified for a substance named "this compound" due to the lack of information.

Visualization:

As no specific workflow or pathway could be determined for "this compound," a generalized workflow for handling an unknown chemical substance is provided below.

G General Workflow for Handling an Unidentified Chemical cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Post-Experiment & Disposal Identify_Substance Attempt to Positively Identify Substance Obtain_SDS Obtain Official SDS Identify_Substance->Obtain_SDS If Successful Treat_as_Hazardous Treat as Highly Hazardous Identify_Substance->Treat_as_Hazardous If Unsuccessful Risk_Assessment Perform Risk Assessment Obtain_SDS->Risk_Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Minimize_Quantity Use Minimum Quantity Work_in_Hood->Minimize_Quantity Execute_Experiment Execute Experiment Minimize_Quantity->Execute_Experiment Decontaminate Decontaminate Work Area Execute_Experiment->Decontaminate Segregate_Waste Segregate Chemical Waste Decontaminate->Segregate_Waste Dispose_EHS Dispose via EHS Office Segregate_Waste->Dispose_EHS Treat_as_Hazardous->Risk_Assessment

Caption: General workflow for handling an unidentified chemical substance.

We strongly advise you to pause all work with this substance until its identity can be confirmed and a specific Safety Data Sheet is obtained and reviewed.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.